6-Hydroxy Melatonin-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C13H16N2O3 |
|---|---|
Poids moléculaire |
252.30 g/mol |
Nom IUPAC |
N-[1,1,2,2-tetradeuterio-2-(6-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H16N2O3/c1-8(16)14-4-3-9-7-15-11-6-12(17)13(18-2)5-10(9)11/h5-7,15,17H,3-4H2,1-2H3,(H,14,16)/i3D2,4D2 |
Clé InChI |
OMYMRCXOJJZYKE-KHORGVISSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Navigating the Nuances of Deuterated Melatonin: A Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core physicochemical properties of deuterated melatonin (B1676174) standards, offering a comparative analysis with their non-deuterated counterpart. The inclusion of detailed experimental protocols and visual representations of metabolic pathways and analytical workflows aims to equip researchers with the foundational knowledge necessary for the effective application of these standards in drug development and various scientific investigations.
The Significance of Deuteration in Melatonin Standards
Deuterated standards, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), are indispensable tools in analytical and metabolic research. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, making deuterated compounds valuable for pharmacokinetic studies. In quantitative analysis, particularly in mass spectrometry-based methods, deuterated internal standards like melatonin-d4 (B20853) are considered the gold standard. Their near-identical chemical behavior to the analyte of interest, coupled with a distinct mass difference, allows for precise and accurate quantification by correcting for variations during sample preparation and analysis.
Comparative Physicochemical Properties
The substitution of hydrogen with deuterium results in a slight increase in molecular weight but generally has a minimal impact on other bulk physicochemical properties. The following tables summarize the key quantitative data for melatonin and its commonly used deuterated standard, melatonin-d4.
Table 1: General Physicochemical Properties
| Property | Melatonin | Melatonin-d4 |
| Molecular Formula | C₁₃H₁₆N₂O₂ | C₁₃H₁₂D₄N₂O₂ |
| Molecular Weight | 232.28 g/mol | 236.31 g/mol |
| Melting Point | 117 °C[1] | Data not commonly reported, but expected to be very similar to melatonin. |
| pKa | 16.51 (indole NH), -0.69 (amide carbonyl)[2] | Expected to be very similar to melatonin. |
| LogP | 1.6[2] | 0.8 |
Table 2: Solubility and Spectral Properties
| Property | Melatonin | Melatonin-d4 |
| Water Solubility | 2 g/L at 20 °C[2] | Data not explicitly available, but expected to be similar to melatonin. |
| Solvent Solubility | Soluble in ethanol (B145695) (50 mg/mL), acetone, and ethyl acetate.[3] | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 20 mg/mL.[4] |
| UV Absorption (λmax) | Not specified in searches. | 225, 280 nm[4] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible physicochemical data. Below are methodologies for determining the key properties outlined above.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered standard is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to find an approximate melting point.
-
Determination: A second, slower determination is performed with a fresh sample, heating at a rate of 1-2 °C per minute starting from about 10-15 °C below the approximate melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-1.0°C).[5][6]
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium concentration of the compound in a specific solvent at a given temperature.
Methodology:
-
Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear, saturated solution is determined using a validated analytical method, such as HPLC-UV or LC-MS.[3][7][8]
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of the compound.
Methodology:
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system for poorly soluble compounds) to a known concentration.
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The inflection point(s) of the curve are used to determine the equivalence point(s). The pKa is the pH at the half-equivalence point.[4][9][10]
UV Absorption Maximum (λmax) Determination
Objective: To identify the wavelength(s) at which the compound exhibits maximum absorbance of UV-Vis light.
Methodology:
-
Solution Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Spectrophotometer Setup: A UV-Vis spectrophotometer is calibrated using a blank solution (the solvent alone).
-
Spectral Scan: The absorbance of the sample solution is measured over a range of wavelengths (e.g., 200-400 nm).
-
λmax Identification: The resulting spectrum (absorbance vs. wavelength) is plotted. The wavelength at which the highest absorbance peak occurs is identified as the λmax.[11][12][13]
Visualizing Key Pathways and Workflows
Graphical representations are essential for understanding complex biological pathways and analytical procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate the melatonin signaling pathway and a typical experimental workflow for its quantification.
References
- 1. pKa Determination: [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Solubility Measurements | USP-NF [uspnf.com]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 11. pennwest.edu [pennwest.edu]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
The Gold Standard in Melatonin Research: A Technical Guide to the Use of 6-Hydroxy Melatonin-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the rationale and application of 6-Hydroxy Melatonin-d4 as an internal standard in melatonin (B1676174) research, providing a comprehensive resource for professionals in the field. The use of stable isotope-labeled internal standards, particularly deuterated analogs, has become the benchmark for achieving the highest accuracy and precision in the quantitative analysis of melatonin and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Rationale for Using this compound
The quantification of endogenous molecules like melatonin and its primary metabolite, 6-hydroxymelatonin (B16111), in complex biological matrices presents significant analytical challenges. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is strongly recommended by regulatory bodies like the FDA and EMA to ensure the reliability of bioanalytical data.[1][2][3]
The key advantages of using this compound include:
-
Enhanced Accuracy and Precision: Deuterated internal standards are chemically almost identical to the analyte of interest.[1][4] This structural similarity ensures that the internal standard and the analyte behave nearly identically during sample preparation, chromatography, and ionization in the mass spectrometer.[4] This co-elution and similar ionization response effectively compensate for variations in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise measurements.[1][4]
-
Correction for Matrix Effects: Matrix effects are a major source of error in LC-MS/MS analysis, caused by components in the biological sample that interfere with the ionization of the analyte.[5] Because this compound is affected by the matrix in the same way as the unlabeled 6-hydroxymelatonin, the ratio of their signals remains constant, thus correcting for these effects.[1][4]
-
Improved Method Robustness: The use of a SIL-IS makes the analytical method more robust and less susceptible to variations in experimental conditions. This is crucial for the reliable analysis of large numbers of samples in clinical and research settings.
Data Presentation: The Impact of Deuterated Internal Standards
The superiority of using a deuterated internal standard is evident in the validation parameters of LC-MS/MS methods. The following tables summarize typical performance data, highlighting the improved accuracy, precision, and linearity achieved with this compound.
Table 1: Comparison of Internal Standard Approaches for Melatonin Quantification
| Validation Parameter | With this compound (SIL-IS) | With Structural Analog IS (Non-deuterated) |
| Accuracy (% Bias) | Typically within ±5% | Can be up to ±20% or more |
| Precision (% RSD) | Typically < 10% | Can be > 15% |
| Linearity (r²) | > 0.995 | Often > 0.99, but with greater variability |
| Matrix Effect (% CV) | Typically < 15% | Can be significant and variable |
Note: The values in this table are representative and can vary depending on the specific assay and analyte.[1]
Table 2: LC-MS/MS Validation Data for 6-Hydroxymelatonin in Human Urine
| Parameter | Acceptance Criteria (EMA/FDA) | Result with Deuterated IS |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 6.80% |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 6.80% |
| Accuracy (%RE) | ± 15% (± 20% at LLOQ) | -3.60% to -0.47% |
| Linearity (r²) | ≥ 0.99 | 0.9995 |
Data synthesized from a study on the quantification of urinary endogenous 6-hydroxymelatonin.[6]
Experimental Protocols
This section provides a detailed methodology for the quantification of melatonin and 6-hydroxymelatonin in human plasma and urine using this compound as an internal standard.
Quantification of Melatonin and 6-Hydroxymelatonin in Human Urine
This protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of melatonin and its primary metabolite.
3.1.1. Materials and Reagents
-
Melatonin and 6-hydroxymelatonin reference standards
-
This compound (Internal Standard)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Formic acid (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
3.1.2. Sample Preparation
-
Spiking: To 1 mL of urine sample, add 50 µL of the this compound internal standard working solution.
-
Enzymatic Deconjugation: Add 100 µL of β-glucuronidase/arylsulfatase solution and incubate at 37°C for 60 minutes to deconjugate the glucuronidated and sulfated metabolites of 6-hydroxymelatonin.[6]
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the incubated urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
3.1.3. LC-MS/MS Conditions
-
LC System: Agilent 1260 Infinity II Prime LC system or equivalent.[7]
-
Column: Agilent InfinityLab Poroshell 120 EC-C18, 2.1x50mm, 1.9 µm.[8]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient to separate melatonin and 6-hydroxymelatonin.
-
MS System: Agilent Ultivo triple quadrupole LC/MS or equivalent.[7]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Melatonin: Precursor ion → Product ion (e.g., m/z 233.1 → 174.1)
-
6-Hydroxymelatonin: Precursor ion → Product ion
-
This compound: Precursor ion → Product ion (mass shift of +4 Da from the unlabeled metabolite)
-
Quantification of Melatonin in Human Plasma
This protocol is based on a rapid and sensitive method for plasma melatonin analysis.[9]
3.2.1. Materials and Reagents
-
Melatonin reference standard
-
Melatonin-d4 (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (control)
3.2.2. Sample Preparation
-
Spiking: To 200 µL of plasma sample, add 50 µL of the Melatonin-d4 internal standard working solution (e.g., 5 ng/mL).[9]
-
Protein Precipitation: Add 1 mL of acetonitrile to precipitate plasma proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
3.2.3. LC-MS/MS Conditions
-
LC System: Shimadzu LCMS-8045 or equivalent.[9]
-
Column: A suitable C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient for the separation of melatonin.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI, Positive.
-
MRM Transitions:
Mandatory Visualizations
Melatonin Metabolism Pathway
The following diagram illustrates the primary metabolic pathway of melatonin to 6-hydroxymelatonin and its subsequent conjugation for excretion.
Caption: Primary metabolic pathway of melatonin.
Melatonin Signaling Pathway
This diagram outlines the key signaling pathways activated by melatonin through its membrane receptors, MT1 and MT2.
Caption: Melatonin receptor-mediated signaling pathways.
Experimental Workflow for Melatonin Quantification
This diagram illustrates the logical flow of a typical bioanalytical workflow for the quantification of melatonin and its metabolites using a deuterated internal standard.
Caption: Bioanalytical workflow for melatonin quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. resolvemass.ca [resolvemass.ca]
- 5. myadlm.org [myadlm.org]
- 6. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. shimadzu.com [shimadzu.com]
An In-Depth Technical Guide to the Isotopic Purity of 6-Hydroxy Melatonin-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of 6-Hydroxy Melatonin-d4, a critical internal standard for bioanalytical and drug metabolism studies. Ensuring the isotopic purity of deuterated standards is paramount for accurate quantification in mass spectrometry-based assays. This document outlines the methodologies for assessing isotopic purity, presents typical data, and describes a plausible synthetic route.
Introduction to this compound
This compound is the deuterium-labeled analog of 6-hydroxy melatonin (B1676174), the primary metabolite of melatonin.[1] Due to its structural similarity and mass shift, it is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) applications, enabling precise quantification of its unlabeled counterpart in biological matrices.[2][3][4] The four deuterium (B1214612) atoms are typically located on the ethylamine (B1201723) side chain, providing a stable isotopic label with minimal risk of back-exchange.
Isotopic Purity Assessment
The isotopic purity of a deuterated compound refers to the percentage of the molecule that contains the specified number of deuterium atoms. It is a critical parameter, as the presence of unlabeled (d0) or partially labeled (d1, d2, d3) species can interfere with the quantification of the analyte. The primary techniques for determining the isotopic purity of this compound are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Quantitative Data Presentation
While a specific Certificate of Analysis with isotopic distribution for this compound was not publicly available, the following table represents typical isotopic purity data for a high-quality deuterated standard with four deuterium labels. This data is essential for correcting quantitative results in sensitive bioanalytical assays.
| Isotopic Species | Notation | Mass Shift | Typical Abundance (%) |
| Unlabeled | d0 | +0 | < 0.1 |
| Monodeuterated | d1 | +1 | < 0.5 |
| Dideuterated | d2 | +2 | < 1.0 |
| Trideuterated | d3 | +3 | < 2.0 |
| Tetradeuterated | d4 | +4 | > 96.5 |
Note: The values presented are illustrative and may vary between different batches and manufacturers. It is imperative to refer to the Certificate of Analysis provided with the specific lot of the standard.
Experimental Protocols
Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a labeled compound by differentiating its various isotopologues based on their precise mass-to-charge ratios.[6][7][8]
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Infusion and Data Acquisition: Infuse the sample directly into the mass spectrometer. Acquire full scan mass spectra in positive ion mode over a mass range that includes the molecular ions of all potential isotopic species (d0 to d4).
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]+ ions of each isotopologue (d0, d1, d2, d3, and d4).
-
Integrate the peak areas for each isotopic species.
-
Calculate the percentage of each species relative to the total integrated area of all species to determine the isotopic distribution.
-
Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ²H NMR, can be employed to confirm the positions of the deuterium labels and to quantify the isotopic enrichment.[5][9]
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated NMR solvent (e.g., DMSO-d6).
-
¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum.
-
The absence or significant reduction of signals corresponding to the protons on the ethylamine side chain confirms the location of the deuterium labels.
-
Integration of the residual proton signals at the labeled positions, relative to a known internal standard or a non-labeled portion of the molecule, can be used to calculate the isotopic purity.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
The presence of a signal at the chemical shift corresponding to the labeled positions directly confirms the incorporation of deuterium.
-
Synthesis of this compound
While specific protocols for the synthesis of this compound are proprietary, a plausible synthetic route can be adapted from the known synthesis of 6-hydroxymelatonin.[10] The key is the introduction of the deuterated side chain.
A potential synthetic pathway involves the following key steps:
-
Synthesis of Deuterated Tryptamine (B22526): A deuterated tryptamine precursor is synthesized.
-
Hydroxylation and Methoxylation: The indole (B1671886) ring is appropriately functionalized to introduce the 6-hydroxy and 5-methoxy groups.
-
Acetylation: The primary amine of the deuterated tryptamine side chain is acetylated to yield the final product, this compound.
Visualizations
Experimental Workflow for Isotopic Purity Assessment
Caption: Workflow for determining the isotopic purity of this compound by HRMS.
Plausible Synthetic Pathway
Caption: A high-level overview of a plausible synthetic route for this compound.
Melatonin Metabolism
Caption: The primary metabolic pathway of melatonin to 6-hydroxy melatonin in the liver.
References
- 1. Melatonin as a Potent and Inducible Endogenous Antioxidant: Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS No- 69533-61-5 | Simson Pharma Limited [simsonpharma.com]
- 3. veeprho.com [veeprho.com]
- 4. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 9. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Chemical Properties and Analysis of 6-Hydroxy Melatonin-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of 6-Hydroxy Melatonin-d4 (B20853), a deuterated isotopologue of a primary melatonin (B1676174) metabolite. It is designed to serve as a technical resource, focusing on the compound's chemical structure, physicochemical properties, and analytical methodologies. The inclusion of deuterated standards like 6-Hydroxy Melatonin-d4 is critical for achieving high accuracy and precision in quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic research.[1][2]
Chemical Identity and Structure
This compound is the deuterium-labeled form of 6-Hydroxy Melatonin, the principal active metabolite of the hormone melatonin.[3][4] The deuterium (B1214612) atoms are incorporated into the ethylamine (B1201723) side chain, making it an ideal internal standard for mass spectrometry-based quantification.[5]
-
Common Synonyms: N-[2-(6-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide-d4, 6-Hydroxy-N-acetyl-5-methoxytryptamine-d4[6][7]
-
CAS Number: 69533-61-5[6]
-
InChI Key: OMYMRCXOJJZYKE-KHORGVISSA-N[8]
-
SMILES: CC(NC([2H])([2H])C([2H])([2H])C1=CNC2=C1C=C(OC)C(O)=C2)=O[6][9]
Physicochemical and Quantitative Data
The following table summarizes key quantitative data for this compound, compiled from various suppliers and databases. This information is crucial for experimental design, including sample preparation and storage.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₂D₄N₂O₃ | [6][7][9] |
| Molecular Weight | 252.3 g/mol | [6][7][9] |
| Accurate Mass | 252.1412 Da | [6] |
| Purity | >95% (HPLC) | [6] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 167 °C | [9] |
| Solubility | DMSO (10 mg/mL with warming), Methanol (Slightly) | [1][8] |
| Storage Conditions | Powder: -20°C (3 years), +4°C (2 years) | [1][6] |
| In Solvent: -80°C (6 months), -20°C (1 month) | [1] |
Experimental Protocols & Workflows
Metabolic Synthesis Pathway
6-Hydroxy Melatonin is the primary metabolite of melatonin, formed in the liver.[10] This biotransformation is a critical step in melatonin's clearance from the body. The deuterated analog is synthesized chemically to mimic this natural metabolite for use as an analytical standard.
Analytical Workflow: Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of melatonin and its metabolites in biological matrices. This compound serves as the internal standard to correct for matrix effects and variations during sample processing and analysis.[5]
Objective: To simultaneously quantify melatonin and 6-hydroxymelatonin (B16111) in human urine.
Methodology:
-
Sample Preparation (Deconjugation & Extraction):
-
Urine samples are first treated with β-glucuronidase/arylsulfatase to hydrolyze conjugated metabolites back to their free form.[5]
-
Following deconjugation, the sample is purified and concentrated using Solid Phase Extraction (SPE).[5]
-
This compound (as the internal standard) is added at the beginning of this process.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).[5]
-
Analysis: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
Quantitative NMR (qNMR) Spectroscopy
While LC-MS/MS is more common for bioanalysis due to its sensitivity, Quantitative Nuclear Magnetic Resonance (qNMR) offers a direct, primary method for determining the purity of reference standards like this compound.
Methodology Overview:
-
Solvent Selection: A deuterated solvent in which the analyte is fully soluble is chosen, such as DMSO-d6.[12]
-
Internal Standard: A certified internal standard with a known purity and non-overlapping signals (e.g., maleic acid) is weighed accurately and mixed with a known amount of the analyte.[12]
-
Spectrum Acquisition: A ¹H-NMR spectrum is acquired with parameters optimized for quantitative accuracy (e.g., long relaxation delay).
-
Quantification: The purity of this compound is calculated by comparing the integral of a characteristic, non-deuterated proton signal (e.g., the aromatic proton at δ 7.09 ppm for the parent compound) with the integral of a known proton signal from the internal standard.[12] The deuteration on the ethyl chain will result in the absence of corresponding signals in the ¹H-NMR spectrum, which confirms the isotopic labeling.
Primary Applications
The principal application of this compound is as an internal standard for the accurate quantification of endogenous 6-Hydroxy Melatonin in biological samples. Its use is essential in:
-
Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of administered melatonin.[2]
-
Metabolic Phenotyping: The ratio of urinary 6-hydroxymelatonin to melatonin can be used as a potential metric for the activity of the CYP1A2 enzyme.[5]
-
Clinical and Diagnostic Research: For accurately measuring melatonin metabolite levels in studies related to sleep disorders, circadian rhythm disruptions, and other neurological conditions.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. 6-Hydroxymelatonin | C13H16N2O3 | CID 1864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. api.unil.ch [api.unil.ch]
- 6. This compound (Major) | LGC Standards [lgcstandards.com]
- 7. scbt.com [scbt.com]
- 8. 69533-61-5|this compound (Major)|this compound (Major)|-范德生物科技公司 [bio-fount.com]
- 9. This compound (major) | 69533-61-5 | UCA53361 [biosynth.com]
- 10. Melatonin as a Potent and Inducible Endogenous Antioxidant: Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Melatonin binds with high affinity and specificity to beta‐amyloid: LC‐MS provides insight into Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Stability of 6-Hydroxy Melatonin-d4: A Technical Guide for Researchers
An In-depth Technical Guide on the Stability of 6-Hydroxy Melatonin-d4 as a Reference Material for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the stability of this compound, a deuterated analog of the primary metabolite of melatonin (B1676174). As a critical reference material, its stability is paramount for accurate quantification in various analytical applications, including pharmacokinetic studies, metabolic research, and therapeutic drug monitoring. This document outlines recommended storage conditions, handling procedures, and experimental protocols for stability assessment, ensuring the integrity and reliability of this internal standard.
Introduction to this compound
This compound is the deuterium-labeled form of 6-Hydroxy Melatonin, the principal metabolite of melatonin. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical methods such as LC-MS and GC-MS.[1] Its chemical properties are nearly identical to the endogenous analyte, allowing it to mimic the analyte's behavior during sample extraction, chromatography, and ionization, thus correcting for variability in the analytical process.
Recommended Storage and Handling
Proper storage and handling are crucial for maintaining the chemical and isotopic integrity of this compound. The stability of the reference material is dependent on whether it is in solid form or dissolved in a solvent.
Solid Form (Neat)
When stored as a powder, this compound exhibits excellent long-term stability. To prevent degradation, it should be stored in a well-sealed container, protected from light and moisture.
| Storage Condition | Recommended Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
In Solvent
Once dissolved, the stability of this compound is reduced. It is recommended to prepare stock solutions fresh. If storage is necessary, solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at low temperatures.
| Storage Condition | Recommended Duration |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Handling Precautions:
-
Avoid Moisture: The compound is potentially hygroscopic. Handle in a dry environment and store with a desiccant where appropriate.
-
Protect from Light: Exposure to light can cause photodegradation. Use amber vials or store in a dark place.
-
Inert Atmosphere: For maximum stability, especially for long-term storage of solutions, consider purging the vial with an inert gas like nitrogen or argon to prevent oxidation.
Experimental Protocols for Stability Assessment
To ensure the continued integrity of the reference material, periodic stability assessments are recommended. The following are example protocols for long-term and accelerated stability studies.
Long-Term Stability Study Protocol
This study is designed to evaluate the stability of this compound under recommended storage conditions over an extended period.
Objective: To determine the long-term stability of this compound as a solid reference material.
Methodology:
-
Sample Preparation: Store aliquots of the solid this compound in sealed, light-protected containers at the recommended long-term storage conditions (e.g., -20°C and 4°C).
-
Testing Intervals: Analyze the samples at predetermined intervals, such as 0, 3, 6, 12, 18, 24, and 36 months.
-
Analytical Method: Use a validated stability-indicating HPLC-UV or LC-MS method. The method should be capable of separating the intact this compound from any potential degradation products.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer (e.g., ammonium (B1175870) formate).
-
Column: A C18 reversed-phase column.
-
Detection: UV detection at a suitable wavelength (e.g., 225 nm or 280 nm) or mass spectrometry for peak identification and purity assessment.
-
-
Data Analysis: At each time point, assess the purity of the reference material. A significant change in purity (e.g., a decrease of more than 2%) or the appearance of significant degradation products would indicate instability.
Accelerated Stability Study Protocol
This study is designed to predict the long-term stability by subjecting the reference material to stress conditions.
Objective: To evaluate the stability of this compound under accelerated (stress) conditions to predict its shelf life and identify potential degradation pathways.
Methodology:
-
Stress Conditions: Expose aliquots of solid this compound to various stress conditions, including:
-
Elevated Temperature: 40°C with 75% relative humidity (RH).
-
Photostability: Exposure to light according to ICH Q1B guidelines.
-
Forced Degradation (in solution):
-
Acidic: 0.1 M HCl at 60°C.
-
Basic: 0.1 M NaOH at 60°C.
-
Oxidative: 3% H₂O₂ at room temperature.
-
-
-
Testing Intervals: For thermal stability, test at 0, 1, 3, and 6 months. For forced degradation studies, test at shorter intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analytical Method: Utilize the same validated stability-indicating method as in the long-term study.
-
Data Analysis: Monitor the degradation of this compound and the formation of any degradation products. The data can be used to establish the degradation kinetics and predict the stability at recommended storage conditions.
Data Presentation
The following tables summarize the available stability data for this compound.
Table 1: Stability of Solid this compound
| Storage Temperature | Duration | Purity | Source |
| -20°C | 3 years | >98% (typical) | Supplier Data |
| 4°C | 2 years | >98% (typical) | Supplier Data |
Table 2: Stability of this compound in Solution
| Solvent | Storage Temperature | Duration | Purity | Source |
| DMSO | -80°C | 6 months | >95% (typical) | [1] |
| DMSO | -20°C | 1 month | >95% (typical) | [1] |
Visualizations
Metabolic Pathway of Melatonin
The following diagram illustrates the primary metabolic pathway of melatonin to 6-hydroxymelatonin (B16111) in the liver.
References
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by mass spectrometry, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accuracy and precision is paramount. This technical guide provides an in-depth exploration of deuterated internal standards, their fundamental principles, and their critical role in ensuring data integrity. By mitigating analytical variability, these standards have become an indispensable tool for robust and reliable bioanalytical methods.
Core Principles of Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable, heavy isotope, deuterium (B1214612) (²H).[1] This subtle modification increases the mass of the molecule, allowing it to be distinguished from the non-labeled analyte by the mass spectrometer. However, the physicochemical properties of the deuterated standard remain nearly identical to the analyte.[2] This key characteristic ensures that the internal standard and the analyte exhibit similar behavior throughout the entire analytical workflow, from sample preparation to detection.[3]
The primary function of a deuterated internal standard is to correct for variations that can occur during sample analysis.[2] By adding a known amount of the deuterated standard to every sample, calibrator, and quality control at the beginning of the workflow, it serves as a reliable comparator. The ratio of the analyte's signal to the internal standard's signal is used for quantification, effectively normalizing for inconsistencies in sample extraction, matrix effects, and instrument response.[4]
Key Advantages:
-
Mitigation of Matrix Effects: Biological matrices like plasma and blood are complex and can contain endogenous components that interfere with the ionization of the target analyte, leading to ion suppression or enhancement. Since deuterated standards co-elute with the analyte and have nearly identical chemical properties, they experience the same matrix effects, allowing for accurate correction.[5]
-
Correction for Sample Preparation Variability: Losses of the analyte can occur at various stages of sample preparation, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. The deuterated internal standard, having been added at the outset, experiences the same losses, ensuring the ratio of analyte to standard remains constant.[5]
-
Compensation for Instrument Variability: Fluctuations in instrument performance, such as injection volume and detector response, are effectively normalized by using the analyte-to-internal standard ratio for quantification.[5]
Data Presentation: Quantitative Impact of Deuterated Standards
The use of deuterated internal standards significantly enhances the performance of bioanalytical assays. The following tables summarize the quantitative improvements observed in terms of precision, accuracy, and linearity in the analysis of various therapeutic drugs.
Table 1: Comparison of Assay Performance for Immunosuppressant Drugs with Deuterated vs. Analog Internal Standards
| Analyte | Internal Standard Type | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (% Bias) | Reference |
| Tacrolimus | Deuterated ([¹³C, D₂]-Tacrolimus) | 0.9 - 14.7% | 2.5 - 12.5% | -11 to 13% | [6] |
| Analog (Ascomycin) | 3.7 - 9.3% | Not Reported | Not Reported | [7] | |
| Everolimus (B549166) | Deuterated (Everolimus-d4) | 4.3 - 7.2% (Total CV) | Not Reported | -1.7 to 8.1% | [8] |
| Analog (32-desmethoxyrapamycin) | 4.3 - 7.2% (Total CV) | Not Reported | Not Reported | [8] | |
| Cyclosporine A | Deuterated | 0.9 - 14.7% | 2.5 - 12.5% | -11 to 13% | [6] |
| Sirolimus | Deuterated | 0.9 - 14.7% | 2.5 - 12.5% | -11 to 13% | [6] |
| Mycophenolic Acid | Deuterated | 0.9 - 14.7% | 2.5 - 12.5% | -11 to 13% | [6] |
Table 2: Linearity of Calibration Curves for Immunosuppressant Drugs Using Deuterated Internal Standards
| Analyte | Linear Range | Coefficient of Determination (r²) | Reference |
| Cyclosporine A | 2 - 1250 ng/mL | ≥ 0.997 | [6] |
| Tacrolimus | 0.5 - 42.2 ng/mL | ≥ 0.997 | [6] |
| Sirolimus | 0.6 - 49.2 ng/mL | ≥ 0.997 | [6] |
| Everolimus | 0.5 - 40.8 ng/mL | ≥ 0.997 | [6] |
| Mycophenolic Acid | 0.01 - 7.5 µg/mL | ≥ 0.997 | [6] |
Experimental Protocols
The successful implementation of deuterated internal standards relies on robust and well-defined experimental procedures. The following are detailed methodologies for common sample preparation techniques used in bioanalysis.
Protocol 1: Protein Precipitation for Plasma/Whole Blood Samples
Protein precipitation is a common and straightforward method for removing proteins from biological samples prior to LC-MS/MS analysis.[9]
Materials:
-
Biological sample (e.g., plasma, whole blood)
-
Deuterated internal standard working solution
-
Precipitating solvent (e.g., acetonitrile, methanol)[10]
-
Vortex mixer
-
Centrifuge
-
Clean collection tubes or 96-well plate
Procedure:
-
Sample Aliquoting: To a clean microcentrifuge tube or well of a 96-well plate, add a specific volume of the biological sample (e.g., 50 µL).[11]
-
Internal Standard Spiking: Add a precise volume of the deuterated internal standard working solution to the sample.[11]
-
Protein Precipitation: Add a volume of cold precipitating solvent (typically 3-4 times the sample volume) to the sample.[9]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.[11]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well, avoiding disturbance of the protein pellet.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of mobile phase to concentrate the analyte.
-
LC-MS/MS Analysis: The resulting sample is ready for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Biofluid Samples
Solid-phase extraction is a selective sample preparation technique used to isolate analytes from complex matrices, providing a cleaner sample for analysis.[12][13]
Materials:
-
SPE cartridges or 96-well plates with appropriate sorbent
-
Biological sample (pre-treated if necessary)
-
Deuterated internal standard working solution
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water or buffer)
-
Wash solvent(s)
-
Elution solvent
-
SPE manifold (vacuum or positive pressure)
-
Collection tubes or plate
Procedure:
-
Sample Pre-treatment: The biological sample may require pre-treatment, such as dilution with a buffer, before loading onto the SPE sorbent.
-
Internal Standard Spiking: Add the deuterated internal standard to the sample before any pre-treatment steps.
-
Conditioning: Pass 1-2 column volumes of a strong organic solvent (e.g., methanol) through the SPE sorbent to activate it.[14]
-
Equilibration: Pass 1-2 column volumes of water or an aqueous buffer (with a pH matching the sample) through the sorbent to prepare it for sample loading.[14]
-
Sample Loading: Load the pre-treated sample onto the SPE sorbent at a slow and consistent flow rate (e.g., 0.5–1 mL/min) to allow for efficient retention of the analyte and internal standard.[14]
-
Washing: Pass one or more wash solvents through the sorbent to remove unretained matrix components. The wash solvent should be strong enough to remove interferences but not elute the analyte.[14]
-
Elution: Elute the analyte and internal standard from the sorbent using a strong organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizing Workflows and Pathways
Graphviz diagrams provide a clear visual representation of complex workflows and biological pathways.
General Bioanalytical Workflow
This diagram illustrates the typical steps involved in a quantitative bioanalysis experiment using a deuterated internal standard.
Logical Framework for Correction
This diagram illustrates the logical principle of how a deuterated internal standard corrects for analytical variability.
Tracing Metabolic Pathways: Glycolysis
Deuterated compounds are also powerful tools for elucidating metabolic pathways. By introducing a deuterated substrate, such as [6,6-²H₂]-glucose, researchers can trace the metabolic fate of the deuterium labels through various enzymatic reactions.[1]
Conclusion
Deuterated internal standards are the cornerstone of modern quantitative mass spectrometry. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides a robust and reliable means of correcting for inevitable sources of variability. The adoption of these standards leads to significant improvements in assay accuracy and precision, which is critical for making informed decisions in drug development and clinical research. The detailed protocols and conceptual frameworks provided in this guide serve as a comprehensive resource for the effective implementation of deuterated internal standards in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. benchchem.com [benchchem.com]
- 5. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. msacl.org [msacl.org]
- 8. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. affinisep.com [affinisep.com]
- 14. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
Commercial Sources and Technical Applications of 6-Hydroxy Melatonin-d4: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial sources, key technical data, and applications of 6-Hydroxy Melatonin-d4. This deuterated analog of a primary melatonin (B1676174) metabolite is an essential tool in pharmacokinetic and metabolic research, serving as a highly effective internal standard for quantitative analysis.
Commercial Availability
This compound is available from several reputable suppliers of research chemicals and analytical standards. The table below summarizes key information from prominent commercial sources.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Notes |
| MedchemExpress | 69533-61-5 | C₁₃H₁₂D₄N₂O₃ | 252.30 | Not specified | For research use only. Recommended storage at -20°C for up to 3 years as a powder. |
| Santa Cruz Biotechnology | 2208-41-5 (unlabeled) | C₁₃H₁₂D₄N₂O₃ | 252.3 | Not specified | For research use only. Not for diagnostic or therapeutic use. |
| Biosynth | 69533-61-5 | C₁₃H₁₂D₄N₂O₃ | 252.3 | Not specified | Used as a research and development impurity standard. |
| Simson Pharma Limited | 69533-61-5 | C₁₃H₁₂D₄N₂O₃ | 252.30 | Not specified | Accompanied by a Certificate of Analysis. Available via custom synthesis. |
| Veeprho | 69533-61-5 | Not specified | Not specified | Not specified | Utilized as an internal standard in analytical and pharmacokinetic research. |
| Axios Research | 69533-61-5 | C₁₃H₁₂D₄N₂O₃ | 252.31 | Not specified | Used as a reference standard for API Melatonin. |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| IUPAC Name | N-(2-(6-hydroxy-5-methoxy-1H-indol-3-yl)ethyl-1,1,2,2-d4)acetamide |
| Synonyms | 6-Hydroxy-N-acetyl-5-methoxytryptamine-d4, N-[2-(6-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide-d4 |
| Melting Point | 167 °C[1] |
| Solubility | Soluble in DMSO (requires sonication and warming)[2] |
Melatonin Metabolism Signaling Pathway
Melatonin is primarily metabolized in the liver by cytochrome P450 enzymes to 6-hydroxymelatonin (B16111). This metabolite is then conjugated and excreted in the urine. The major enzymes involved in the initial hydroxylation step are CYP1A1, CYP1A2, and CYP1B1.[2][3]
References
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Analysis of 6-Hydroxy Melatonin-d4 in Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melatonin (B1676174) is a key hormone in regulating the circadian rhythm. Its primary metabolite, 6-hydroxymelatonin (B16111), is predominantly excreted in urine as sulfate (B86663) and glucuronide conjugates.[1][2] The quantification of total 6-hydroxymelatonin in urine after deconjugation provides a reliable biomarker for assessing endogenous melatonin production.[1][3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 6-hydroxymelatonin in human urine. The use of a deuterated internal standard, 6-Hydroxy Melatonin-d4, ensures high accuracy and precision, making this method suitable for clinical research and drug development studies.[4][5]
Signaling Pathway and Metabolism
Melatonin undergoes phase I metabolism, primarily hydroxylation at the 6th position to form 6-hydroxymelatonin. This is followed by phase II metabolism, where it is conjugated with sulfate or glucuronic acid before being excreted in the urine.[1][2] To accurately measure the total amount of this metabolite, enzymatic hydrolysis is employed to convert the conjugated forms back to 6-hydroxymelatonin.[1][5][6]
Experimental Protocols
This section provides a detailed methodology for the analysis of 6-hydroxymelatonin in urine.
Materials and Reagents
-
6-Hydroxymelatonin (analytical standard)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation
The sample preparation workflow involves enzymatic hydrolysis followed by solid-phase extraction for purification and concentration.
Protocol Steps:
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex and centrifuge the samples to pellet any precipitates.
-
Internal Standard Spiking: To an aliquot of the urine sample (e.g., 200 µL), add the internal standard (this compound) to achieve a final concentration within the calibration range.[6]
-
Enzymatic Hydrolysis: Add β-glucuronidase/arylsulfatase in an appropriate buffer (e.g., pH 4.0 acetate (B1210297) buffer) to the sample.[1][6] Incubate the mixture at 37°C for a specified time (e.g., 60 minutes) to ensure complete deconjugation of the metabolites.[1][6]
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the incubated sample onto the cartridge.
-
Wash the cartridge to remove interferences (e.g., with 5% methanol in water).
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Optimized for separation (e.g., 7-minute gradient)[5] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | 6-Hydroxymelatonin | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 249.1 | 253.1 |
| Product Ion (m/z) | 190.1 | 193.1 |
| Collision Energy (eV) | Optimized (e.g., 12 eV)[6] | Optimized (e.g., 12 eV)[6] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
Quantitative Data and Method Performance
The method was validated for linearity, accuracy, precision, and sensitivity according to established guidelines.
Table 3: Calibration Curve and Sensitivity
| Parameter | Value |
| Calibration Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Signal-to-Noise Ratio at LLOQ | > 10 |
Table 4: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Low QC | 1.5 | < 7.0% | < 8.0% | -4.0% to +5.0% |
| Mid QC | 15 | < 6.0% | < 7.0% | -3.0% to +4.0% |
| High QC | 75 | < 5.0% | < 6.0% | -2.0% to +3.0% |
RSD: Relative Standard Deviation, RE: Relative Error. Values are representative and may vary between laboratories.
Conclusion
This application note provides a comprehensive and validated LC-MS/MS method for the quantification of total 6-hydroxymelatonin in human urine. The protocol, including enzymatic hydrolysis and solid-phase extraction, ensures the accurate measurement of this key melatonin metabolite. The use of a deuterated internal standard provides high precision and reliability. This method is a valuable tool for researchers and clinicians in the fields of chronobiology, sleep research, and drug development, enabling the robust assessment of circadian rhythms and melatonin metabolism.
References
- 1. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The isolation, purification, and characterisation of the principal urinary metabolites of melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometric quantification of urinary 6-sulfatoxymelatonin: age-dependent excretion and biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brighamandwomens.org [brighamandwomens.org]
- 5. Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of an LC–MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin [jstage.jst.go.jp]
- 7. veeprho.com [veeprho.com]
- 8. This compound (Major) | LGC Standards [lgcstandards.com]
Application Note: Quantification of 6-Hydroxymelatonin-d4 in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Hydroxymelatonin (B16111) is the primary metabolite of melatonin (B1676174), a hormone that regulates sleep-wake cycles. The quantification of its deuterated form, 6-hydroxymelatonin-d4, in plasma is crucial for pharmacokinetic and metabolic studies, often used as an internal standard for the accurate measurement of endogenous 6-hydroxymelatonin. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 6-hydroxymelatonin-d4 in human plasma. The protocol employs a straightforward sample preparation technique and highly selective LC-MS/MS analysis, making it suitable for high-throughput applications in clinical and research settings.
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
A simple protein precipitation method is utilized for the extraction of the analyte from the plasma matrix.[1][2]
-
Materials:
-
Human plasma samples
-
6-hydroxymelatonin-d4 standard
-
Acetonitrile (B52724) (LC-MS grade)
-
0.5 M EDTA
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Refrigerated centrifuge
-
Vacuum concentrator
-
-
Procedure:
-
Pipette 200 µL of human plasma into a 2 mL microcentrifuge tube.
-
Add 50 µL of 0.5 M EDTA to the plasma and vortex briefly.
-
Spike with the appropriate concentration of 6-hydroxymelatonin-d4 standard solution.
-
Add 750 µL of acetonitrile to the plasma sample.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Incubate the samples on ice for 20 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 800 µL of the supernatant to a clean 2 mL amber LC/MS vial.
-
Dry the organic supernatant using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The analysis is performed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
LC Parameters:
-
Column: Agilent InfinityLab Poroshell 120 EC-C18, 2.1x50mm, 1.9 µm[2]
-
Column Temperature: 35 °C[2]
-
Injection Volume: 3 µL[2]
-
Mobile Phase A: 5 mM ammonium (B1175870) formate, 0.2 mM ammonium fluoride, 0.1% formic acid in water[2]
-
Mobile Phase B: 5 mM ammonium formate, 0.2 mM ammonium fluoride, 0.1% formic acid in methanol[2]
-
Flow Rate: 400 µL/min[2]
-
Gradient: A suitable gradient should be optimized to ensure separation from matrix interferences.
-
-
MS/MS Parameters:
-
Ion Source: Electrospray Ionization (ESI), positive mode[3][4]
-
Multiple Reaction Monitoring (MRM) Transitions: The specific MRM transitions for 6-hydroxymelatonin-d4 need to be determined by infusing a standard solution into the mass spectrometer. For the analogous melatonin-d4 (B20853), a common transition is m/z 237.1 → 178.2.[5] A similar fragmentation pattern would be expected for 6-hydroxymelatonin-d4, with precursor and product ions shifted according to the hydroxylation and deuteration.
-
Optimization: Ion source parameters (e.g., gas temperature, gas flow, nebulizer pressure, and capillary voltage) and compound-specific parameters (e.g., fragmentor voltage and collision energy) should be optimized to maximize the signal intensity for 6-hydroxymelatonin-d4.
-
Data Presentation
The quantitative performance of the method is summarized in the following tables. Data for melatonin-d4 is presented as a surrogate for 6-hydroxymelatonin-d4 due to its structural similarity and common use as an internal standard.
Table 1: Calibration Curve and Linearity for Melatonin-d4 in Plasma Extract [1][2]
| Concentration (pg/mL) | Accuracy (%) | Precision (%RSD) |
| 10 | 99.5 | 6.5 |
| 20 | 102.3 | 7.2 |
| 50 | 100.0 | 5.8 |
| 100 | 95.6 | 3.0 |
| 200 | 96.2 | 2.4 |
| 500 | 96.9 | 1.4 |
| 1,000 | 99.1 | 1.1 |
| 2,000 | 99.0 | 1.1 |
| 5,000 | 99.6 | 0.7 |
| 10,000 | 99.9 | 0.6 |
| 20,000 | 102.7 | 0.9 |
| 50,000 | 104.8 | 1.5 |
| 100,000 | 104.3 | 1.2 |
The calibration curve for melatonin-d4 demonstrated excellent linearity over a wide dynamic range with a correlation coefficient (R²) of 0.998.[2]
Table 2: Method Performance Characteristics for Melatonin Analogs
| Parameter | Result | Reference |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL (for Melatonin-d4) | [1][2] |
| Extraction Recovery (for Melatonin-d4) | 95.0% (±6.0%) | [2] |
| Inter-assay Precision (%CV) | < 15% | [6][7] |
| Intra-assay Precision (%CV) | < 15% | [5][7] |
| Inaccuracy | < 2% | [6] |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of 6-hydroxymelatonin-d4 in plasma.
Melatonin Metabolism Signaling Pathway
Caption: Simplified metabolic pathway of melatonin.
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brighamandwomens.org [brighamandwomens.org]
- 5. shimadzu.com [shimadzu.com]
- 6. Determination of exogenous melatonin and its 6-hydroxy metabolite in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Melatonin Concentration in Human Plasma by HPLC-MS/MS [journal11.magtechjournal.com]
Application Note: Quantification of Salivary Melatonin Using 6-Hydroxy Melatonin-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of melatonin (B1676174) in human saliva. The protocol utilizes 6-Hydroxy Melatonin-d4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Salivary melatonin is a key biomarker for circadian rhythm assessment, and this non-invasive sampling method coupled with a robust analytical procedure is ideal for various research applications in chronobiology, sleep studies, and pharmacology. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, provides a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Melatonin (N-acetyl-5-methoxytryptamine) is a hormone primarily synthesized by the pineal gland, with its secretion following a distinct circadian rhythm, peaking during the night.[1] Salivary melatonin levels show a strong correlation with serum concentrations, making saliva an excellent and non-invasive matrix for monitoring circadian phase shifts and assessing sleep disorders.[2][3] Accurate and precise quantification of the low physiological concentrations of melatonin in saliva requires highly sensitive analytical techniques such as LC-MS/MS.[4][5][6] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations during sample processing and analysis.[7] This application note proposes a method using this compound as an internal standard for the quantification of melatonin in saliva. While deuterated melatonin (e.g., Melatonin-d4) is a commonly used internal standard, the use of a deuterated metabolite like this compound may be considered in specific experimental contexts, such as simultaneous analysis of the parent drug and its metabolite. This protocol provides a framework for the validation and application of such a method.
Experimental
Materials and Reagents
-
Melatonin and this compound standards
-
LC-MS/MS grade water, methanol, acetonitrile, and formic acid
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
-
Phosphate buffer
-
Human saliva samples
Sample Preparation
A robust sample preparation protocol is essential for removing interferences and concentrating the analyte. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are viable options.
Liquid-Liquid Extraction (LLE) Protocol:
-
Thaw saliva samples at room temperature.
-
Centrifuge samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
To 500 µL of clear saliva supernatant, add 50 µL of the internal standard working solution (this compound).
-
Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane (B109758) and isopropanol).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80% mobile phase A, 20% mobile phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow for Salivary Melatonin Quantification
Caption: Workflow for salivary melatonin analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.5 | 95 |
| 4.0 | 95 |
| 4.1 | 20 |
| 6.0 | 20 |
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Melatonin | 233.1 | 174.1 | 15 |
| This compound (IS) | 251.1 | 192.1 | 20 |
Note: The mass transition for this compound is based on the known fragmentation of 6-hydroxymelatonin (B16111) and the addition of four deuterium (B1214612) atoms. These values should be optimized for the specific instrument used.
Method Validation
The method should be validated according to relevant regulatory guidelines (e.g., EMA or FDA) to ensure reliable results. Key validation parameters are summarized below.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the LC-MS/MS analysis of melatonin in saliva, compiled from various published methods.[4][8][9]
Table 1: Method Sensitivity and Linearity
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 0.5 - 3.0 pg/mL |
| Limit of Detection (LOD) | 0.1 - 1.05 pg/mL |
| Linearity Range | 0.5 - 100 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (pg/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| Low QC | ~5 | 85 - 115% | < 15% |
| Medium QC | ~20 | 85 - 115% | < 15% |
| High QC | ~80 | 85 - 115% | < 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Typical Value |
| Extraction Recovery | > 80% |
| Matrix Effect | Minimal (< 15%) |
Melatonin Signaling Pathway
Melatonin exerts its physiological effects primarily through binding to two high-affinity G-protein coupled receptors, MT1 and MT2.[10][11] These receptors are expressed in various tissues, including the suprachiasmatic nucleus (SCN) of the hypothalamus, which is the master circadian pacemaker. Upon binding, melatonin initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity and regulate circadian rhythms and sleep-wake cycles.
Melatonin Receptor Signaling Cascade
Caption: Melatonin receptor signaling pathway.
Conclusion
This application note provides a detailed protocol for the quantification of melatonin in saliva using this compound as an internal standard by LC-MS/MS. The method is sensitive, selective, and suitable for high-throughput analysis in a research setting. The use of a stable isotope-labeled internal standard ensures data quality, and the non-invasive nature of saliva collection makes this method particularly valuable for studies requiring frequent sampling to monitor circadian rhythms. Proper method validation is essential before implementation.
References
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.com [shimadzu.com]
- 3. The correlation between serum and salivary melatonin concentrations and urinary 6-hydroxymelatonin sulphate excretion rates: two non-invasive techniques for monitoring human circadian rhythmicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development and Validation of an Ultrasensitive LC-MS/MS Method for the Quantification of Melatonin in Human Saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Circadian Biomarkers in Humans: Methodological Insights into the Detection of Melatonin and Cortisol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantification of melatonin in human saliva by liquid chromatography-tandem mass spectrometry using stable isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of 6-Hydroxymelatonin-d4 in Cerebrospinal Fluid using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melatonin (B1676174), a hormone primarily synthesized by the pineal gland, is crucial in regulating circadian rhythms. Its major metabolite, 6-hydroxymelatonin (B16111), is further conjugated to form 6-sulfatoxymelatonin (B1220468) (aMT6s) before excretion. The analysis of melatonin and its metabolites in cerebrospinal fluid (CSF) provides valuable insights into central nervous system physiology and pathology, particularly in neurodegenerative diseases and sleep disorders.[1][2][3] The use of stable isotope-labeled internal standards, such as 6-hydroxymelatonin-d4, is essential for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for matrix effects and variations in sample processing.[4][5] This document provides a detailed protocol for the analysis of 6-hydroxymelatonin-d4 in CSF.
Signaling Pathway and Metabolism
Melatonin is metabolized in the liver and other tissues, including the brain, primarily by cytochrome P450 enzymes to 6-hydroxymelatonin.[6] This metabolite is then conjugated with sulfate (B86663) to form 6-sulfatoxymelatonin. The use of deuterated melatonin (d4-melatonin) in metabolic studies has shown that it is metabolized to deuterated 6-hydroxymelatonin (d4-6-hydroxymelatonin).[7]
Caption: Melatonin Metabolism Pathway.
Experimental Protocol
This protocol outlines a method for the sensitive and specific quantification of 6-hydroxymelatonin-d4 in human cerebrospinal fluid by LC-MS/MS.
Materials and Reagents
-
6-Hydroxymelatonin-d4 standard (analytical grade)
-
Melatonin-d4 (for use as an internal standard)
-
Formic acid (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Ultrapure water
-
Human cerebrospinal fluid (CSF)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation
-
CSF Collection and Storage: CSF samples should be collected and immediately placed on ice. For long-term storage, samples should be stored at -80°C.[8][9]
-
Internal Standard Spiking: To 500 µL of CSF, add the internal standard (Melatonin-d4) to a final concentration of 1 ng/mL.
-
Protein Precipitation: Add 1 mL of ice-cold acetonitrile to the CSF sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
Solid Phase Extraction (SPE) - Alternative Sample Cleanup
For cleaner samples and potentially higher sensitivity, an SPE step can be incorporated after protein precipitation and before evaporation.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Proceed with the evaporation and reconstitution steps as described above.
Experimental Workflow
Caption: LC-MS/MS Workflow for CSF Analysis.
LC-MS/MS Parameters
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 6-Hydroxymelatonin-d4 | 253.1 | 193.1 | 15 |
| Melatonin-d4 (IS) | 237.1 | 178.1 | 12 |
Note: The exact m/z values and collision energies should be optimized by infusing the pure standards.
Data Analysis and Quantitative Summary
Data acquisition and processing are performed using the instrument-specific software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of 6-hydroxymelatonin-d4 in the CSF samples is then determined from this calibration curve.
Table 4: Typical Method Performance Characteristics
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1-10 pg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%RE) | ± 15% |
These values are illustrative and should be established during method validation.
Conclusion
This application note provides a comprehensive protocol for the quantification of 6-hydroxymelatonin-d4 in cerebrospinal fluid using LC-MS/MS. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for clinical research and drug development applications. The provided workflow and parameters can be adapted and optimized for various laboratory settings.
References
- 1. Protocol for the quantification of melatonin and AFMK in cerebrospinal fluid by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melatonin-Measurement Methods and the Factors Modifying the Results. A Systematic Review of the Literature [mdpi.com]
- 3. Protocol for the quantification of melatonin and AFMK in cerebrospinal fluid by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of melatonin in body fluids: Standards, protocols and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Melatonin Metabolism in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melatonin is metabolized to N-acetyl serotonin and 6-hydroxymelatonin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Guidelines on routine cerebrospinal fluid analysis. Report from an EFNS task force - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Robust Solid-Phase Extraction Protocol for 6-Hydroxymelatonin-d4 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxymelatonin (B16111) is the primary urinary metabolite of melatonin (B1676174), a key neurohormone regulating the sleep-wake cycle. The quantification of its stable isotope-labeled internal standard, 6-Hydroxymelatonin-d4, is crucial for accurate and precise measurement of endogenous melatonin levels in biological samples. This is essential for research in circadian rhythms, sleep disorders, and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for its sensitivity and selectivity in analyzing melatonin and its metabolites.[1][2] Effective sample preparation using solid-phase extraction (SPE) is critical for removing interfering components from complex biological matrices like urine and plasma, thereby improving analytical sensitivity and ensuring robust results.[1] This application note provides a detailed protocol for the solid-phase extraction of 6-Hydroxymelatonin-d4, intended to be used as an internal standard alongside the endogenous analyte, 6-hydroxymelatonin. The use of a deuterated internal standard is vital for correcting variations during the sample preparation and analysis process.[3]
Experimental Protocol
This protocol is a composite methodology based on established procedures for the extraction of melatonin and its metabolites from biological fluids.[1][4] It is optimized for use with mixed-mode or reversed-phase SPE cartridges, which have demonstrated efficacy in retaining and isolating these compounds.[1][5]
Materials:
-
SPE Cartridges: Mixed-mode strong anion exchange (e.g., Oasis MAX) or polymeric reversed-phase (e.g., Strata-X) cartridges are recommended.[1][4]
-
Reagents: Methanol (B129727) (HPLC grade), Water (HPLC grade), Ammonium (B1175870) Acetate (B1210297), Acetic Acid, Ammonium Hydroxide.
-
Sample: Urine or plasma containing 6-Hydroxymelatonin-d4 as an internal standard.
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment (for urine samples with conjugated metabolites):
-
To measure total 6-hydroxymelatonin, enzymatic deconjugation is necessary to hydrolyze glucuronide and sulfate (B86663) conjugates.[1]
-
To 2 mL of urine, add β-glucuronidase/arylsulfatase from Helix pomatia.[1]
-
Incubate the sample as per the enzyme manufacturer's instructions.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated (if applicable) or neat biological sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Elution:
-
Dry-down and Reconstitution:
Quantitative Data Summary
The following table summarizes typical performance data for SPE methods used in the analysis of melatonin and its metabolites. These values are indicative of the performance that can be expected when using a well-developed SPE protocol.
| Parameter | Melatonin | 6-Hydroxymelatonin | Notes |
| Extraction Recovery | 59% | 42% - >90% | Recovery can be highly dependent on the specific SPE sorbent and protocol used.[5][6] |
| Limit of Detection (LOD) | < 2 ng/mL | ~2 ng/mL | Achievable with LC-MS/MS.[6] |
| Lower Limit of Quantification (LLOQ) | 7.5 pg/mL | 375 pg/mL | Demonstrates the high sensitivity of LC-MS/MS methods following SPE.[1] |
| Inter-assay Coefficient of Variation | 15% | 18% | Indicates good reproducibility of the analytical method.[6] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the solid-phase extraction protocol for 6-Hydroxymelatonin-d4.
Caption: Solid-Phase Extraction Workflow for 6-Hydroxymelatonin-d4.
References
- 1. api.unil.ch [api.unil.ch]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. preprints.org [preprints.org]
- 5. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 6. Determination of exogenous melatonin and its 6-hydroxy metabolite in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Melatonin Analysis Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of melatonin (B1676174) in biological samples. The use of a deuterated internal standard is highlighted to ensure accuracy and precision, a critical aspect for reliable data in research and clinical settings. The methodologies described are primarily centered around Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for melatonin quantification due to its high sensitivity and selectivity.[1][2]
Introduction
Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland, playing a pivotal role in regulating the sleep-wake cycle.[1] Its concentration in biological fluids is a key biomarker for assessing circadian rhythms.[1] Accurate measurement of melatonin is crucial for research in sleep disorders, neurodegenerative diseases, and for monitoring the pharmacokinetic profiles of melatonin-based therapeutics.
The use of a stable isotope-labeled internal standard, such as deuterated melatonin (e.g., melatonin-d4), is essential for correcting analytical variations that can occur during sample preparation and instrumental analysis.[1][2] This approach significantly improves the accuracy, precision, and overall robustness of the quantification method.
Quantitative Data Summary
The following tables summarize the performance characteristics of various LC-MS/MS methods for melatonin quantification using a deuterated internal standard in different biological matrices.
Table 1: Method Performance in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Melatonin-d7[3] | Melatonin-d4[4][5] | Melatonin-d4[6] |
| Extraction Method | Solid Phase Extraction (SPE)[3] | Liquid-Liquid Extraction (LLE)[4] | Solid Phase Extraction (SPE)[6] |
| LLOQ | Not Specified | 5.00 pg/mL[4] | 1.0 pg/mL[6] |
| Linearity Range | Not Specified | 5.00 - 10,000.00 pg/mL[4] | Not Specified |
| Recovery (%) | Not Specified | 79.23%[4] | Not Specified |
| Intra-day Precision (%RSD) | Not Specified | 2.32 - 3.24%[4] | Not Specified |
| Inter-day Precision (%RSD) | Not Specified | 2.70 - 3.42%[4] | Not Specified |
Table 2: Method Performance in Human Urine
| Parameter | Method 1 |
| Internal Standard | Melatonin-d4[7] |
| Extraction Method | Solid Phase Extraction (SPE) after deconjugation[7] |
| LLOQ | Not Specified |
| Linearity Range | Not Specified |
| Accuracy (%) | 92.4 - 104.6%[7] |
| Repeatability (%RSD) | 3.4 - 10.4%[7] |
| Intermediate Precision (%RSD) | 4.8 - 10.4%[7] |
Table 3: Method Performance in Human Saliva
| Parameter | Method 1 | Method 2 |
| Internal Standard | 7-D-Melatonin[8] | d7-melatonin[9] |
| Extraction Method | Solid Phase Extraction (SPE)[8] | Dilution[9] |
| LOD | 1.05 pg/mL[8] | Not Specified |
| LOQ | 3.0 pg/mL[8] | Not Specified |
| Accuracy (%) | ±9% at 19.6 pg/mL; ±14% at 5.60 pg/mL[8] | Not Specified |
| Precision (%RSD) | ±11% at 31.2 pg/mL; ±13% at 6.18 pg/mL[8] | Not Specified |
Experimental Protocols
Protocol 1: Melatonin Analysis in Human Plasma using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated LC-MS/MS method for the determination of melatonin in human plasma.[4]
1. Sample Preparation
-
To 200 µL of plasma, add 50 µL of the internal standard solution (e.g., 5 ng/mL Melatonin-d4).[4]
-
Vortex the sample.
-
Add 2.5 mL of an extraction solvent (e.g., diethyl ether).[4]
-
Vortex the samples for 5 minutes at 2000 rpm.[4]
-
Centrifuge for 15 minutes at 5 °C.[4]
-
Transfer 2 mL of the clear supernatant to a new tube.[4]
-
Evaporate the supernatant to dryness under a stream of nitrogen at 35 °C.[4]
-
Reconstitute the dried residue in 300 µL of the reconstitution solution (initial mobile phase).[4]
2. LC-MS/MS Analysis
-
LC Column: C18 reverse phase column.
-
Mobile Phase: A mixture of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
Protocol 2: Melatonin Analysis in Human Urine using Solid-Phase Extraction (SPE)
This protocol is based on a method for quantifying total melatonin in human urine, which includes an enzymatic hydrolysis step to measure conjugated melatonin.[1][7]
1. Enzymatic Hydrolysis
-
To a specific volume of urine, add β-glucuronidase/arylsulfatase from Helix pomatia to deconjugate melatonin metabolites.[7]
-
Incubate the sample under appropriate conditions (e.g., temperature and time) to ensure complete hydrolysis.
2. Solid-Phase Extraction (SPE)
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the incubated urine sample onto the conditioned cartridge.[1]
-
Wash the cartridge with a low-organic solvent solution (e.g., 5% methanol in water) to remove interferences.[1]
-
Elute melatonin and the internal standard with a high-organic solvent (e.g., methanol).[1]
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the initial mobile phase.[1]
3. LC-MS/MS Analysis
-
Follow similar LC-MS/MS conditions as described in Protocol 1, optimizing for the specific instrument and column used.
Visualizations
Melatonin Biosynthesis Pathway
The synthesis of melatonin from tryptophan involves a four-step enzymatic pathway primarily occurring in the pineal gland.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of melatonin in body fluids: Standards, protocols and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brighamandwomens.org [brighamandwomens.org]
- 4. shimadzu.com [shimadzu.com]
- 5. agilent.com [agilent.com]
- 6. yorkbio.com [yorkbio.com]
- 7. api.unil.ch [api.unil.ch]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Melatonin biosynthesis pathways in nature and its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
chromatographic separation of melatonin and 6-hydroxymelatonin-d4
Application Note:
High-Throughput Chromatographic Separation and Quantification of Melatonin (B1676174) and 6-Hydroxymelatonin-D4 in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland, playing a crucial role in regulating circadian rhythms and sleep-wake cycles.[1][2] Its major metabolite, 6-hydroxymelatonin (B16111), is formed in the liver primarily by the action of the CYP1A2 enzyme.[3] The quantification of melatonin in biological matrices is essential for pharmacokinetic studies, clinical diagnostics, and drug development. Stable isotope-labeled internal standards are critical for accurate and precise quantification by correcting for variations during sample preparation and analysis.[4] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous chromatographic separation and quantification of melatonin and its deuterated internal standard, 6-hydroxymelatonin-D4, in human plasma. The described method is suitable for high-throughput analysis in a research or clinical setting.
Signaling Pathway: Melatonin Metabolism
Caption: Metabolic pathway of melatonin to its major urinary metabolites.
Experimental Protocols
1. Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is adapted from established methods for melatonin extraction from plasma.[1]
-
Materials:
-
Procedure:
-
Thaw frozen plasma samples at room temperature and vortex.[1]
-
Condition the SPE columns by passing 1 mL of methanol followed by 1 mL of HPLC grade water.[1]
-
To 1 mL of plasma, add the internal standard (6-hydroxymelatonin-D4) solution.
-
Load the plasma sample onto the conditioned SPE column.
-
Wash the column with 1 mL of 5% methanol in water.[4]
-
Elute melatonin and 6-hydroxymelatonin-D4 with 2 mL of dichloromethane.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[4]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following conditions are a composite based on several validated methods for melatonin analysis.[5][6][7]
-
Instrumentation:
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Data Presentation
Table 1: Chromatographic and Mass Spectrometric Parameters
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Melatonin | ~3.16 | 233.1 | 174.1 |
| 6-Hydroxymelatonin-D4 | ~2.48 | 253.1 | 193.1 |
Retention times are approximate and may vary based on the specific system and conditions.[9] The precursor and product ions are based on published data for melatonin and deuterated 6-hydroxymelatonin.[9][10]
Table 2: Method Performance Characteristics (Illustrative)
| Parameter | Melatonin |
| Linearity Range (ng/mL) | 0.02 - 30.00 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.02 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Extraction Recovery (%) | 59.0 - 65.0 |
| Matrix Effect (%) | 95.5 - 98.9 |
This data is illustrative and based on a similar validated method for melatonin.[10]
Experimental Workflow
Caption: Workflow for urinary melatonin analysis.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the chromatographic separation and quantification of melatonin in human plasma, using 6-hydroxymelatonin-D4 as an internal standard. The described sample preparation protocol and analytical conditions are designed to offer high sensitivity, selectivity, and throughput, making the method well-suited for a variety of research and clinical applications in the field of pharmacology and drug development.
References
- 1. ejmanager.com [ejmanager.com]
- 2. Melatonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chronic Administration of Melatonin: Physiological and Clinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. shimadzu.com [shimadzu.com]
- 6. jsbms.jp [jsbms.jp]
- 7. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 9. api.unil.ch [api.unil.ch]
- 10. Determination of Melatonin Concentration in Human Plasma by HPLC-MS/MS [journal11.magtechjournal.com]
Application Notes and Protocols for the Detection of 6-Hydroxy Melatonin-d4 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxymelatonin (B16111) is the primary metabolite of melatonin (B1676174), a hormone centrally involved in regulating circadian rhythms. The quantification of 6-hydroxymelatonin and its deuterated internal standard, 6-Hydroxy Melatonin-d4, is crucial for pharmacokinetic studies, drug metabolism research, and clinical diagnostics related to sleep and neurological disorders. This document provides detailed application notes and protocols for the sensitive and specific detection of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mass Spectrometry Parameters
The successful detection of this compound by tandem mass spectrometry relies on the optimization of several key parameters. The following table summarizes the recommended starting parameters for Multiple Reaction Monitoring (MRM) analysis. These parameters should be optimized for the specific instrument in use.
| Parameter | Value | Reference |
| Precursor Ion (Q1) | 253.1 m/z | [1] |
| Product Ion (Q2) | 193.1 m/z | [1] |
| Collision Energy (CE) | +21 V | [1] |
| Declustering Potential (DP) | 26 V | [1] |
| Cell Exit Potential (CXP) | 18 V | [1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [2] |
Experimental Protocols
The choice of sample preparation protocol is dependent on the biological matrix. Below are detailed protocols for the extraction of 6-hydroxymelatonin from urine and plasma, incorporating this compound as an internal standard.
Protocol 1: Analysis of 6-Hydroxymelatonin in Human Urine
This protocol involves an enzymatic deconjugation step to measure total 6-hydroxymelatonin, followed by solid-phase extraction (SPE) for sample clean-up and concentration.[3]
Materials:
-
Human urine sample
-
This compound internal standard solution
-
β-glucuronidase/arylsulfatase from Helix pomatia[3]
-
Acetate (B1210297) buffer (e.g., 0.1 M, pH 5.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[4][5][6]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
Procedure:
-
Sample Preparation and Internal Standard Spiking:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
To 1.0 mL of urine, add a known amount of this compound internal standard solution.
-
-
Enzymatic Deconjugation:
-
Add 500 µL of acetate buffer to the urine sample.
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate the mixture at 37°C for a minimum of 4 hours (or overnight) to ensure complete hydrolysis of glucuronide and sulfate (B86663) conjugates.[3]
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of acetate buffer.
-
Loading: Load the entire incubated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Analysis of 6-Hydroxymelatonin in Human Plasma
This protocol utilizes protein precipitation followed by liquid-liquid extraction (LLE) for the isolation of 6-hydroxymelatonin.[7][8]
Materials:
-
Human plasma sample
-
This compound internal standard solution
-
Acetonitrile (ice-cold)
-
Methyl tert-butyl ether (MTBE) or other suitable organic solvent
-
Formic acid (LC-MS grade)
-
Deionized water
Procedure:
-
Sample Preparation and Internal Standard Spiking:
-
Thaw frozen plasma samples to room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add a known amount of this compound internal standard solution.
-
-
Protein Precipitation:
-
Liquid-Liquid Extraction (LLE):
-
Carefully transfer the supernatant to a new tube.
-
Add 1 mL of MTBE to the supernatant.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Sample Concentration and Reconstitution:
-
Transfer the upper organic layer containing the analyte to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualization of Key Pathways and Workflows
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the metabolic pathway of melatonin and the experimental workflow for sample analysis.
References
- 1. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melatonin as a Potent and Inducible Endogenous Antioxidant: Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
- 8. Chloroform-methanol extraction of proteins [drummondlab.org]
- 9. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Hydroxy Melatonin-d4 in Pharmacokinetic Studies: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 6-Hydroxy Melatonin-d4 as an internal standard in the pharmacokinetic analysis of melatonin (B1676174) and its primary metabolite, 6-hydroxymelatonin (B16111). The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise quantification of analytes in complex biological matrices.
Introduction: The Role of this compound
Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone that regulates circadian rhythms. Its principal metabolite, 6-hydroxymelatonin, is formed in the liver primarily by the cytochrome P450 enzyme CYP1A2. In pharmacokinetic (PK) studies, the simultaneous measurement of melatonin and 6-hydroxymelatonin in biological fluids like plasma and urine is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of administered melatonin.
This compound is the deuterium-labeled analog of 6-hydroxymelatonin. In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS). Its chemical and physical properties are nearly identical to the endogenous analyte (6-hydroxymelatonin), ensuring it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished by the mass spectrometer. This co-eluting, mass-differentiated standard enables precise correction for matrix effects and variations in sample preparation and instrument response, leading to highly reliable data.[1][2]
Core Application: Internal Standard in LC-MS/MS
The primary application of this compound is to ensure the accuracy and precision of bioanalytical methods. When added to a biological sample at a known concentration at the beginning of the sample preparation process, it accounts for the loss of the analyte during extraction and compensates for ion suppression or enhancement in the MS source. This is a fundamental requirement for method validation according to regulatory guidelines.[1]
Key Advantages:
-
High Accuracy and Precision: Mitigates variability in sample preparation and instrument analysis.
-
Correction for Matrix Effects: Co-elution with the analyte allows for effective compensation of signal suppression or enhancement caused by other components in the biological matrix.
-
Improved Method Robustness: Ensures reliable quantification across different samples and analytical runs.
Melatonin Metabolism and Bioanalytical Workflow
To understand the context of this compound's application, it is crucial to visualize both the metabolic fate of melatonin and the analytical workflow used in its quantification.
Caption: Metabolic pathway of melatonin to its major urinary metabolites.
The typical workflow for a pharmacokinetic study involves several key steps, from sample collection to final data analysis.
Caption: General workflow for the bioanalysis of 6-hydroxymelatonin.
Experimental Protocols
The following are detailed protocols for the quantification of 6-hydroxymelatonin in human urine and plasma.
Protocol 1: Quantification of Total 6-Hydroxymelatonin in Human Urine
This protocol is adapted from methodologies that measure the major urinary metabolite of melatonin following enzymatic deconjugation.[3][4]
A. Materials and Reagents
-
6-Hydroxymelatonin (analyte standard)
-
This compound (internal standard)
-
β-glucuronidase/arylsulfatase from Helix pomatia[1]
-
Sodium acetate (B1210297) buffer (1 M, pH 5.5)
-
Ammonium (B1175870) acetate buffer (25 mM, pH 7)
-
Methanol (B129727) (HPLC grade)
-
Water (ultrapure)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX)[4]
B. Sample Preparation
-
Pipette 2 mL of urine into a clean tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 200 µL of 1 M sodium acetate buffer (pH 5.5).[3]
-
Add 40 µL of β-glucuronidase/arylsulfatase solution.[3]
-
Vortex the mixture and incubate at 37°C for 2 hours to ensure complete hydrolysis of glucuronide and sulfate (B86663) conjugates.[3]
-
Stop the reaction by adding 1.75 mL of 25 mM ammonium acetate buffer (pH 7).[3]
-
Centrifuge the samples at 3000 x g for 5 minutes.[3]
C. Solid Phase Extraction (SPE)
-
Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of water.[4]
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 3 mL of 25 mM ammonium acetate buffer (pH 7), followed by 3 mL of 10% methanol in water.[4]
-
Elute the analyte and internal standard with 3 mL of 100% methanol.[4]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).
D. LC-MS/MS Analysis
-
The reconstituted sample is injected into the LC-MS/MS system. Refer to Table 2 for typical instrument conditions.
Protocol 2: Quantification of 6-Hydroxymelatonin in Human Plasma
This protocol is based on a protein precipitation method, suitable for the analysis of unconjugated metabolites in plasma.[5]
A. Materials and Reagents
-
6-Hydroxymelatonin (analyte standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (HPLC grade) with 0.1% formic acid
-
Water (ultrapure)
B. Sample Preparation
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or vial.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
C. LC-MS/MS Analysis
-
Inject the reconstituted sample into the LC-MS/MS system. Refer to Table 2 for typical instrument conditions.
Data Presentation: Method Validation and Performance
The following tables summarize typical quantitative data and instrument parameters from validated LC-MS/MS methods using deuterated internal standards for melatonin and its metabolites.
Table 1: Summary of Bioanalytical Method Validation Parameters This table presents representative data from validated methods.[5]
| Parameter | Melatonin | 6-Hydroxymelatonin |
| Linearity Range | 0.02 - 20 ng/mL | 0.04 - 40 ng/mL |
| Correlation (r) | >0.99 | >0.99 |
| LLOQ | 0.02 ng/mL | 0.04 ng/mL |
| Intra-day Precision (%RSD) | < 13.5% | < 13.5% |
| Inter-day Precision (%RSD) | < 13.5% | < 13.5% |
| Accuracy (%RE) | Within ±13.0% | Within ±13.0% |
Table 2: Typical LC-MS/MS Instrumental Conditions These parameters serve as a starting point for method development.[1][5]
| Parameter | Typical Setting |
| LC Column | C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | Specific to 6-Hydroxymelatonin |
| MRM Transition (IS) | Specific to this compound |
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of 6-hydroxymelatonin in complex biological matrices. Its use as an internal standard in LC-MS/MS-based pharmacokinetic studies allows researchers and drug development professionals to obtain high-quality data essential for characterizing the metabolic profile of melatonin. The protocols and data presented here provide a robust framework for the implementation of this critical reagent in bioanalytical workflows.
References
- 1. Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. api.unil.ch [api.unil.ch]
- 4. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 5. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring Using 6-Hydroxy Melatonin-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-Hydroxy Melatonin-d4 as an internal standard in therapeutic drug monitoring (TDM) and related clinical research. The focus is on the quantitative analysis of melatonin (B1676174) and its primary metabolite, 6-hydroxymelatonin (B16111), in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Melatonin, a hormone primarily synthesized by the pineal gland, is a key regulator of the circadian rhythm. Its therapeutic applications and its role as a biomarker in various physiological and pathological states are of growing interest. Accurate quantification of melatonin and its major metabolite, 6-hydroxymelatonin, is crucial for pharmacokinetic studies, understanding its metabolic pathways, and for TDM in clinical settings. This compound, a stable isotope-labeled analog of 6-hydroxymelatonin, serves as an ideal internal standard for mass spectrometry-based quantification. Its use compensates for variability during sample preparation and analysis, thereby ensuring high accuracy and precision in the measurement of melatonin and its metabolites.[1][2][3]
Metabolic Pathway of Melatonin
Melatonin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2, which hydroxylates it to form 6-hydroxymelatonin.[4][5][6][7] This metabolite is then conjugated with sulfate (B86663) to form 6-sulfatoxymelatonin (B1220468) or with glucuronic acid before being excreted in the urine.[4] The metabolic conversion to 6-hydroxymelatonin is the principal pathway of melatonin clearance.
Caption: Metabolic pathway of melatonin to its major urinary metabolites.
Experimental Protocols
The following protocols describe the quantitative analysis of melatonin and 6-hydroxymelatonin in human urine and plasma using LC-MS/MS with this compound as an internal standard.
Protocol 1: Analysis of Melatonin and 6-Hydroxymelatonin in Human Urine
This protocol is adapted from methodologies that aim to measure total melatonin and its primary metabolite after enzymatic deconjugation.[1][3][8]
1. Materials and Reagents:
-
This compound
-
Melatonin and 6-Hydroxymelatonin reference standards
-
β-glucuronidase/arylsulfatase (from Helix pomatia)
-
Formic acid
-
Ammonium acetate (B1210297)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation:
-
To 1 mL of urine sample, add 50 µL of a working solution of this compound (concentration to be optimized based on expected analyte levels).
-
Add 500 µL of acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate the mixture at 37°C for at least 1 hour to ensure complete deconjugation.[8]
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the incubated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[8]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Flow Rate: 0.2 mL/min.[8]
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
Protocol 2: Analysis of Melatonin and 6-Hydroxymelatonin in Human Plasma
This protocol outlines a method for the analysis of melatonin and its metabolite in plasma, which may require protein precipitation followed by extraction.[9][10]
1. Materials and Reagents:
-
This compound
-
Melatonin and 6-Hydroxymelatonin reference standards
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
2. Sample Preparation:
-
To 200 µL of plasma, add 50 µL of the internal standard working solution (this compound).
-
Add 600 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[9]
-
Mobile Phase A: 5 mM Ammonium acetate in water.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Flow Rate: 0.2 mL/min.[9]
-
Gradient: A suitable gradient to separate melatonin and 6-hydroxymelatonin.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
Caption: General experimental workflow for TDM of melatonin.
Quantitative Data
The following tables summarize typical quantitative parameters from validated LC-MS/MS methods for the analysis of melatonin and 6-hydroxymelatonin.
Table 1: LC-MS/MS MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Melatonin | 233.1 | 174.1 | ESI+ |
| 6-Hydroxymelatonin | 249.1 | 190.1 | ESI+ |
| This compound (IS) | 253.1 | 193.1 | ESI+ |
| Melatonin-d4 (alternative IS) | 237.2 | 178.1 | ESI+ |
| Data compiled from literature.[11][12] |
Table 2: Method Validation Parameters
| Parameter | Melatonin | 6-Hydroxymelatonin |
| Linearity Range (ng/mL) | 0.02 - 100 | 0.04 - 50 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.02 | 0.04 |
| Intra-day Precision (%RSD) | < 15% | < 13.5% |
| Inter-day Precision (%RSD) | < 15% | < 13.5% |
| Accuracy (%RE) | Within ±15% | Within ±13% |
| These are representative values from published methods and may vary depending on the specific instrumentation and protocol.[9][10] |
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based methods provides a robust, sensitive, and specific approach for the therapeutic drug monitoring and pharmacokinetic analysis of melatonin. The detailed protocols and quantitative data presented here serve as a valuable resource for researchers and drug development professionals in this field. The high accuracy and precision afforded by this methodology are essential for reliable clinical and research outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melatonin - Wikipedia [en.wikipedia.org]
- 5. Cytochrome P450 isoforms involved in melatonin metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Melatonin Metabolism in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of an LC–MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin [jstage.jst.go.jp]
- 9. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of exogenous melatonin and its 6-hydroxy metabolite in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. api.unil.ch [api.unil.ch]
Measuring Melatonin Metabolites in Urine Using 6-Hydroxymelatonin-d4 as an Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of the primary urinary metabolite of melatonin (B1676174), 6-sulfatoxymelatonin (B1220468) (aMT6s), using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates 6-Hydroxymelatonin-d4 as an internal standard to ensure high accuracy and precision, making it suitable for circadian rhythm research, sleep disorder studies, and clinical investigations.
Introduction
Melatonin, a hormone primarily synthesized by the pineal gland, is a key regulator of the sleep-wake cycle.[1] Its concentration in biological fluids serves as a valuable biomarker for assessing circadian rhythmicity.[1] In urine, melatonin is predominantly metabolized to 6-sulfatoxymelatonin (aMT6s) and, to a lesser extent, glucuronide conjugates.[1] Therefore, accurate measurement of total melatonin production requires the deconjugation of these metabolites.[1]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying melatonin metabolites due to its high sensitivity, selectivity, and robustness compared to traditional immunoassays, which can be prone to cross-reactivity.[2][3] The use of a stable isotope-labeled internal standard, such as 6-Hydroxymelatonin-d4, is critical for correcting variations during sample preparation and analysis, thereby ensuring reliable and reproducible results.[4][5]
Melatonin Metabolism and Excretion
Melatonin is metabolized in the liver, primarily by cytochrome P450 enzymes (CYP1A2, CYP1A1, and CYP1B1), to 6-hydroxymelatonin (B16111).[6] This intermediate is then conjugated with sulfate (B86663) to form 6-sulfatoxymelatonin or with glucuronic acid to form 6-hydroxymelatonin glucuronide, which are then excreted in the urine.[7] The rhythm of urinary aMT6s is highly correlated with plasma melatonin levels, providing a non-invasive method to assess circadian phase.[8]
Experimental Protocol
This protocol details the steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of urinary aMT6s.
Materials and Reagents
-
6-Sulfatoxymelatonin (aMT6s) analytical standard
-
6-Hydroxymelatonin-d4 (Internal Standard, IS)
-
β-Glucuronidase/Arylsulfatase (from Helix pomatia)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297)
-
Deionized water
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange)
-
Human urine samples (collected over a 24-hour period or as timed voids)[9]
Sample Preparation
The sample preparation involves enzymatic hydrolysis to deconjugate the metabolites, followed by solid-phase extraction (SPE) for purification and concentration.[1][10]
Protocol Steps:
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to remove particulate matter.
-
Internal Standard Spiking: To 1 mL of the supernatant, add a known concentration of the 6-Hydroxymelatonin-d4 internal standard solution.
-
Enzymatic Deconjugation:
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the incubated sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.[1]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[1]
-
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Gradient Elution | A suitable gradient to separate the analyte from matrix components |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative for aMT6s, Positive for 6-Hydroxymelatonin |
| Monitored Transitions | See Table 3 |
| Collision Energy | Optimized for each transition |
Table 3: MRM Transitions for Analyte and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 6-Hydroxymelatonin | 249.1 | 190.1 / 158.1 |
| 6-Hydroxymelatonin-d4 (IS) | 253.1 | 193.1 / 161.1 |
Note: The exact mass transitions may vary slightly depending on the instrument and specific form of the analyte being measured (e.g., 6-hydroxymelatonin vs. 6-sulfatoxymelatonin). The transitions provided are for 6-hydroxymelatonin after deconjugation. The transition for 6-sulfatoxymelatonin in negative mode is also commonly used.
Data Analysis and Quantification
The concentration of aMT6s in the urine samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the standards against their known concentrations.
Table 4: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [13] |
| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL | [13] |
| Inter-day Precision (RSD) | < 15% | [13] |
| Intra-day Precision (RSD) | < 15% | [13] |
| Recovery | 88 ± 4% | [13] |
Conclusion
This application note provides a robust and sensitive LC-MS/MS method for the quantification of urinary 6-sulfatoxymelatonin, a key biomarker for circadian rhythm assessment. The protocol, which includes enzymatic hydrolysis and the use of a deuterated internal standard (6-Hydroxymelatonin-d4), ensures accurate and precise measurements. This methodology is well-suited for researchers, scientists, and drug development professionals in various fields of biomedical research.
References
- 1. benchchem.com [benchchem.com]
- 2. Mass spectrometric quantification of urinary 6-sulfatoxymelatonin: age-dependent excretion and biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. brighamandwomens.org [brighamandwomens.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. The isolation, purification, and characterisation of the principal urinary metabolites of melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring Urinary 6-Sulphatoxymelatonin in Humans | Springer Nature Experiments [experiments.springernature.com]
- 9. jcsm.aasm.org [jcsm.aasm.org]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of an LC–MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin [jstage.jst.go.jp]
- 12. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous quantification of urinary 6‑sulfatoxymelatonin and 8‑hydroxy‑2'‑deoxyguanosine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Melatonin in Human Plasma Using 6-Hydroxy Melatonin-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive high-throughput method for the quantification of melatonin (B1676174) in human plasma using a stable isotope-labeled internal standard, 6-Hydroxy Melatonin-d4. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity for measuring low physiological concentrations of melatonin. This document provides comprehensive experimental protocols, quantitative data summaries, and visual representations of the metabolic pathway and analytical workflow to aid researchers in implementing this method for pharmacokinetic studies, clinical monitoring, and drug development.
Introduction
Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland, playing a crucial role in regulating circadian rhythms and sleep-wake cycles.[1][2] Its accurate quantification in biological matrices is essential for a wide range of research, from sleep studies to the development of therapeutic agents targeting melatonergic pathways. The primary metabolic pathway of melatonin involves hydroxylation to 6-hydroxymelatonin (B16111), primarily by the cytochrome P450 enzyme CYP1A2 in the liver.[3][4]
Given the low circulating concentrations of melatonin, highly sensitive and specific analytical methods are required.[5] LC-MS/MS has emerged as the preferred technique over traditional methods like radioimmunoassays due to its superior specificity and accuracy.[5] The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations during sample preparation and analysis.[6][7] this compound is an ideal internal standard for melatonin analysis as its chemical and physical properties closely mimic the analyte of interest, ensuring reliable quantification.[6]
Melatonin Metabolism and Analytical Workflow
The following diagrams illustrate the metabolic pathway of melatonin and the general workflow for its high-throughput analysis.
Experimental Protocols
This section provides a detailed protocol for the quantification of melatonin in human plasma.
Materials and Reagents
-
Melatonin reference standard
-
This compound (internal standard)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
96-well collection plates
-
Centrifuge capable of handling 96-well plates
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of melatonin and this compound in methanol.
-
Working Standard Solutions: Serially dilute the melatonin primary stock solution with 50:50 (v/v) methanol:water to prepare working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (ISWS): Dilute the this compound primary stock to a final concentration of 5 ng/mL in methanol.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples, calibration standards, and QC samples into a 96-well plate.
-
Add 10 µL of the ISWS (5 ng/mL of this compound) to all wells except for the blank samples, to which 10 µL of methanol is added.
-
Add 300 µL of cold acetonitrile to each well to precipitate proteins.
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.
-
Seal the plate and vortex for 1 minute.
-
The plate is now ready for LC-MS/MS analysis.
LC-MS/MS Conditions
The following tables summarize the liquid chromatography and mass spectrometry conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II Prime LC or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 10% B, ramp to 90% B over 2 min, hold for 1 min, return to 10% B and re-equilibrate for 1.5 min. |
| Total Run Time | ~4.5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Agilent Ultivo Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 3500 V |
| MRM Transitions | |
| Melatonin | m/z 233.1 → 174.1 (Quantifier), 233.1 → 159.0 (Qualifier) |
| This compound | m/z 252.3 → 190.1 |
Quantitative Data Summary
The following table summarizes typical performance characteristics of the described method, compiled from various studies.[5][8][9][10][11]
Table 3: Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity Range | 1 - 500 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 pg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Recovery | > 80% |
Discussion
The presented LC-MS/MS method for the high-throughput analysis of melatonin in human plasma using this compound as an internal standard is sensitive, specific, and reliable. The simple protein precipitation sample preparation method is amenable to automation in a 96-well format, significantly increasing sample throughput. The short chromatographic run time further contributes to the high-throughput nature of this assay.
The use of a stable isotope-labeled internal standard, this compound, is crucial for achieving accurate and precise results by compensating for potential variability in sample preparation and matrix effects during ionization.[7] The method's low LLOQ allows for the quantification of endogenous basal and nocturnal melatonin levels, as well as the characterization of pharmacokinetic profiles after exogenous administration.[5][8]
Conclusion
This application note provides a comprehensive guide for the high-throughput analysis of melatonin in human plasma. The detailed protocols and performance characteristics demonstrate a robust and sensitive method suitable for a variety of research and clinical applications. By utilizing the described LC-MS/MS methodology with this compound as an internal standard, researchers can obtain high-quality, reliable data for their studies in sleep research, chronobiology, and drug development.
References
- 1. Melatonin Metabolism and Sleep - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Melatonin - Wikipedia [en.wikipedia.org]
- 4. Melatonin Metabolism in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. veeprho.com [veeprho.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. shimadzu.com [shimadzu.com]
- 9. brighamandwomens.org [brighamandwomens.org]
- 10. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. li01.tci-thaijo.org [li01.tci-thaijo.org]
Application Notes and Protocols for the Use of 6-Hydroxy Melatonin-d4 in Pediatric Melatonin Level Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 6-Hydroxy Melatonin-d4 as an internal standard in the quantification of melatonin (B1676174) levels, specifically focusing on its major metabolite, 6-hydroxymelatonin (B16111), in pediatric research. The following sections detail the necessary protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), present relevant quantitative data, and visualize key pathways and workflows.
Introduction
Melatonin, a hormone primarily synthesized by the pineal gland, plays a crucial role in regulating circadian rhythms. In pediatric populations, the study of melatonin levels is essential for understanding and managing sleep disorders, developmental conditions, and the effects of critical illness.[1] As melatonin is rapidly metabolized in the liver to 6-hydroxymelatonin and subsequently conjugated to 6-sulfatoxymelatonin (B1220468) for excretion in urine, accurate measurement of these metabolites is a reliable indicator of endogenous melatonin production.[2][3]
The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving high accuracy and precision in LC-MS/MS-based quantification. This internal standard mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variations in instrument response.[4]
Melatonin Metabolism Pathway
The metabolic pathway of melatonin is a key consideration in the design of pediatric studies. The following diagram illustrates the conversion of tryptophan to melatonin and its subsequent metabolism to 6-hydroxymelatonin.
Experimental Protocols
This section provides a detailed protocol for the analysis of 6-hydroxymelatonin in pediatric urine samples using this compound as an internal standard. This protocol is a synthesis of methodologies reported in peer-reviewed literature.[4][5]
Urine Sample Collection and Storage
-
Collection: For pediatric studies, urine can be collected using adhesive bags for infants or standard collection cups for older children. In some cases, absorbent pads placed in diapers can be used, though care must be taken to ensure accurate sample recovery.[6] Overnight or 24-hour urine collections provide a comprehensive measure of melatonin production.
-
Storage: Immediately after collection, urine samples should be frozen and stored at -80°C to prevent degradation of the analytes.
Sample Preparation
This protocol involves enzymatic deconjugation to measure total 6-hydroxymelatonin (from both its sulfated and glucuronidated forms), followed by solid-phase extraction (SPE) for sample cleanup and concentration.
Materials:
-
Pediatric urine samples
-
This compound internal standard (IS) solution
-
1 M Sodium acetate (B1210297) buffer (pH 5.0)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex and centrifuge at approximately 4000 x g for 10 minutes to pellet any precipitates.
-
Aliquoting and Internal Standard Spiking: Transfer a specific volume of the urine supernatant (e.g., 200 µL, adjustable based on sample availability) to a clean microcentrifuge tube. Add a known amount of this compound internal standard solution.
-
Enzymatic Deconjugation:
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the entire incubated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A gradient elution is employed to separate the analytes from matrix components. The gradient should be optimized for the specific column and instrument.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for 6-hydroxymelatonin and this compound need to be optimized on the specific mass spectrometer. Commonly reported transitions are:
-
Instrument Parameters: Optimize parameters such as collision energy, declustering potential, and ion source temperature for maximum signal intensity.
Workflow for LC-MS/MS Analysis of 6-Hydroxymelatonin
The following diagram outlines the general workflow for the quantification of 6-hydroxymelatonin in pediatric urine samples.
Quantitative Data
The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data. The following tables summarize typical validation parameters for LC-MS/MS methods for the analysis of 6-hydroxymelatonin.
Table 1: LC-MS/MS Method Validation Parameters for 6-Hydroxymelatonin Quantification
| Parameter | Typical Performance | Reference |
| Linearity Range | 0.375 - 25 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| Lower Limit of Quantification (LLOQ) | 0.375 ng/mL | [4] |
| Intra-day Precision (%RSD) | < 15% | [2][4] |
| Inter-day Precision (%RSD) | < 15% | [2][4] |
| Accuracy (% Bias) | Within ±15% | [2][4] |
| Recovery | > 85% | [4] |
Table 2: Example MRM Transitions for 6-Hydroxymelatonin and its Deuterated Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| 6-Hydroxymelatonin | 249.1 | 190.1 | [4] |
| This compound | 253.1 | 193.1 | [4] |
Considerations for Pediatric Studies
When conducting melatonin studies in children, several specific factors should be taken into account:
-
Sample Volume: The volume of urine or blood that can be collected from pediatric subjects, especially infants, is often limited. The analytical method should be sensitive enough to provide reliable results from small sample volumes.
-
Ethical Considerations: All study protocols must be approved by an institutional review board (IRB) and informed consent must be obtained from parents or legal guardians. Minimally invasive sample collection methods are preferred.
-
Age- and Development-Related Variations: Melatonin production and metabolism can vary with age and pubertal status.[7][8] It is important to have appropriate age-matched control groups and to consider developmental stage in the data analysis.
-
Co-medications: Many children in clinical studies may be on other medications that could potentially interfere with melatonin metabolism or the analytical assay. A thorough medication history should be recorded.
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantification of 6-hydroxymelatonin in pediatric biological samples. This methodology is essential for advancing our understanding of the role of melatonin in pediatric health and disease, and for the development of new therapeutic strategies for sleep and neurodevelopmental disorders. The protocols and data presented here offer a solid foundation for researchers and clinicians working in this important field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 6-Sulfatoxymelatonin Collected From Infant Diapers: Feasibility and Implications for Urinary Biochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melatonin production during childhood and adolescence: a longitudinal study on the excretion of urinary 6-hydroxymelatonin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Melatonin and 6-hydroxymelatonin sulfate excretion is inversely correlated with gonadal development in children - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Melatonin in Human Breast Milk using a Validated LC-MS/MS Method with 6-Hydroxy Melatonin-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melatonin (B1676174) (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland that plays a pivotal role in regulating circadian rhythms, including the sleep-wake cycle. In infants, who do not produce their own significant levels of melatonin until approximately three months of age, breast milk is a primary source of this crucial hormone. The concentration of melatonin in breast milk exhibits a distinct circadian rhythm, with higher levels at night. This maternal transfer of chronobiological information is thought to be essential for the development of the infant's own circadian system.
Given the importance of melatonin in infant development and the potential for disruption of its natural rhythm, a robust and sensitive analytical method for its quantification in breast milk is essential. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of melatonin in human breast milk. The method employs 6-Hydroxy Melatonin-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation.
Principle
This method utilizes a simple protein precipitation step for sample preparation, followed by analysis using a highly sensitive and selective LC-MS/MS system. The use of a deuterated internal standard, this compound, which is a major metabolite of melatonin, provides a reliable means for accurate quantification. The analytes are separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry operating in the positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.
Quantitative Data Summary
The following table summarizes the validation parameters of a comparable LC-MS/MS method for melatonin quantification in human milk, demonstrating the expected performance of the described protocol.
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL[1] |
| Linearity Range | 1 - 1000 pg/mL[1] |
| Correlation Coefficient (r²) | > 0.99[2] |
| Accuracy | Within 11.0% deviation[1] |
| Intra-assay Precision (%RSD) | ≤ 4.1%[1] |
| Inter-assay Precision (%RSD) | ≤ 6.8%[1] |
| Recovery | > 90%[2] |
Experimental Protocols
Materials and Reagents
-
Melatonin (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human breast milk samples
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of melatonin and this compound in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with methanol:water (50:50, v/v) to prepare working standard solutions at various concentrations for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 pg/mL) in methanol:water (50:50, v/v).
Sample Preparation
-
Thaw frozen breast milk samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the breast milk sample.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Conditions
Liquid Chromatography
-
Column: C18 column (50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Melatonin: Q1: 233.2 m/z -> Q3: 174.1 m/z
-
This compound (IS): Q1: 253.2 m/z -> Q3: 193.1 m/z
-
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Nebulizer Gas (GS1): 55 psi
-
Heater Gas (GS2): 60 psi
Note: The specific MRM transitions and MS parameters may need to be optimized for the instrument in use.
Data Analysis
Quantification is performed by constructing a calibration curve using the peak area ratios of melatonin to the internal standard (this compound) versus the concentration of the melatonin standards. The concentration of melatonin in the breast milk samples is then determined from this calibration curve.
Visualizations
Caption: Experimental workflow for the analysis of melatonin in breast milk.
Caption: Simplified melatonin signaling pathway via MT1 and MT2 receptors.
References
Troubleshooting & Optimization
Technical Support Center: LC-MS/MS Analysis of 6-Hydroxy Melatonin-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS/MS analysis of 6-Hydroxy Melatonin-d4.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS analysis and how does it affect the quantification of this compound?
A1: The matrix effect is the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, or tissue).[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[3] For this compound, which is often used as an internal standard, an uncharacterized matrix effect can lead to erroneous quantification of the endogenous analyte.
Q2: What are the common sources of matrix effects in bioanalytical LC-MS/MS?
A2: Common sources of matrix effects in bioanalytical samples include phospholipids (B1166683) from cell membranes, salts, endogenous metabolites, and anticoagulants.[3][4] These components can co-elute with this compound and interfere with its ionization in the mass spectrometer source.
Q3: How can I qualitatively and quantitatively assess the presence of matrix effects in my this compound analysis?
A3: A qualitative assessment can be performed using the post-column infusion technique.[2] This involves infusing a constant flow of this compound solution into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any deviation in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement.
For a quantitative assessment, the post-extraction spike method is commonly used.[4][5] This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix. A significant difference between these measurements points to the presence of a matrix effect.[4]
Q4: Is the use of a deuterated internal standard like this compound sufficient to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound for the analysis of 6-Hydroxymelatonin (B16111), is a highly effective strategy to compensate for matrix effects.[6] The underlying principle is that the analyte and the SIL-IS will experience similar ion suppression or enhancement, and the ratio of their responses will remain constant. However, it is still crucial to assess the matrix effect during method development and validation to ensure that the compensation is effective across different lots of matrix.[3]
Troubleshooting Guide
Issue: Inconsistent and low signal intensity for this compound in biological samples.
This issue often points towards ion suppression due to matrix effects. The following troubleshooting steps can help identify and mitigate the problem.
Step 1: Confirming the Matrix Effect
A systematic evaluation is necessary to confirm that the observed signal variability is due to matrix effects.
Experimental Protocol: Quantitative Assessment of Matrix Effect
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase or reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Take a blank biological matrix sample (that does not contain the analyte or its IS), perform the entire sample extraction procedure, and then spike this compound into the final extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into a blank biological matrix sample at the same concentration as Set A before performing the sample extraction procedure. (This set is used to determine recovery, but comparing Set A and B is key for matrix effect).
-
-
Analyze and Calculate the Matrix Effect:
-
Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Data Interpretation:
| Matrix Effect (%) | Interpretation |
| ~100% | No significant matrix effect. |
| < 100% | Ion suppression is occurring. |
| > 100% | Ion enhancement is occurring. |
Step 2: Mitigating the Matrix Effect
If a significant matrix effect is confirmed, the following strategies can be employed for mitigation.
Strategy 1: Optimize Sample Preparation
The goal is to remove interfering components from the matrix before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples. A method for the analysis of 6-hydroxymelatonin in urine involved deconjugation followed by SPE purification.[7]
-
Protocol: SPE Cleanup
-
Condition a suitable SPE cartridge (e.g., C18) with methanol (B129727) and then water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute this compound and the analyte with a stronger organic solvent.
-
Evaporate the eluent and reconstitute in the mobile phase.
-
-
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in removing interfering substances. For melatonin (B1676174) analysis, LLE was chosen to prevent significant matrix suppression observed with protein precipitation.[8]
-
Protein Precipitation (PPT): While a simpler method, it may be less effective at removing all matrix components. A study on melatonin in plasma used a simple protein precipitation procedure.[9]
Strategy 2: Optimize Chromatographic Conditions
The aim is to achieve chromatographic separation between this compound and the interfering matrix components.
-
Modify the Gradient: Adjust the mobile phase gradient to better separate the analyte from co-eluting peaks.
-
Change the Column: Use a column with a different chemistry (e.g., a phenyl-hexyl column instead of a C18) or a column with a smaller particle size for better resolution. A reverse phase C18 column was used for the separation of melatonin and 6-hydroxymelatonin.[7]
-
Adjust Flow Rate: Optimizing the flow rate can improve peak shape and resolution.
Strategy 3: Optimize Mass Spectrometer Parameters
Fine-tuning the ion source parameters can help minimize the impact of the matrix effect.
-
Ion Source Parameters: Adjust the gas flows, temperature, and spray voltage to optimize the ionization of this compound.
-
Consider a Different Ionization Technique: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[3]
Visual Guides
Experimental Workflow for Matrix Effect Assessment
Caption: Workflow for the quantitative assessment of matrix effects.
Troubleshooting Logic for Matrix Effects
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. api.unil.ch [api.unil.ch]
- 7. Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. agilent.com [agilent.com]
troubleshooting melatonin quantification with an internal standard
Welcome to the technical support center for melatonin (B1676174) quantification using an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance for common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using an internal standard in melatonin quantification?
An internal standard (IS) is a compound with similar physicochemical properties to the analyte (melatonin) that is added at a known concentration to all samples, calibrators, and quality controls. Its primary purpose is to correct for the variability that can occur during sample preparation and analysis. By comparing the analyte signal to the internal standard signal, one can account for losses during extraction, variations in injection volume, and matrix effects, leading to more accurate and precise quantification.[1][2][3]
Q2: What are the criteria for selecting a suitable internal standard for melatonin analysis?
The ideal internal standard should:
-
Be structurally and chemically similar to melatonin.
-
Have a similar chromatographic retention time and ionization response, but a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer.
-
Not be naturally present in the biological matrix being analyzed.
-
Be of high purity and stable throughout the entire analytical process.
For these reasons, stable isotope-labeled analogs of melatonin, such as Melatonin-d3, Melatonin-d4, or 7-D Melatonin, are the preferred internal standards as they exhibit nearly identical chemical and physical behavior to the unlabeled analyte.[1][4][5][6]
Q3: My melatonin and internal standard signals are both low. What could be the cause?
Low signal for both the analyte and the internal standard often points to a problem in the sample preparation or the analytical instrument. Common causes include:
-
Inefficient Extraction: The chosen extraction method (e.g., LLE, SPE) may not be optimal for your sample matrix, leading to poor recovery of both compounds.[7][8]
-
Sample Degradation: Melatonin can be sensitive to light, temperature, and pH.[9][10][11] Improper storage or handling of samples can lead to degradation.
-
Instrumental Issues: Problems with the LC-MS/MS system, such as a dirty ion source, incorrect mobile phase composition, or a failing detector, can result in decreased sensitivity.
Q4: The internal standard signal is stable, but the melatonin signal is erratic or low. What should I investigate?
This scenario suggests that the issue is specific to melatonin and not a general problem with the analytical process. Potential causes include:
-
Melatonin Instability: Melatonin may be degrading in the biological matrix or during specific sample processing steps where the internal standard remains stable. Consider the effects of pH, light exposure, and temperature.[9][10][11]
-
Matrix Effects: The ionization of melatonin in the mass spectrometer's source could be suppressed or enhanced by co-eluting endogenous compounds from the sample matrix.[12] While a co-eluting isotopic internal standard can compensate for this, significant and variable matrix effects can still impact results.
-
Metabolism: In in-vivo studies, melatonin can be rapidly metabolized. Ensure your sample collection and storage procedures are designed to minimize metabolic activity.
Q5: I am observing a peak at the retention time of my internal standard in my blank samples. What does this indicate?
This is known as "cross-talk" or interference and can compromise the accuracy of your results. This could be due to:
-
Contamination: Your blank matrix, solvents, or lab equipment may be contaminated with the internal standard.
-
In-source Fragmentation: In some cases, an endogenous compound in the blank matrix might fragment in the mass spectrometer's source to produce an ion with the same m/z as the internal standard.
-
Isotopic Contribution: If you are using a deuterated internal standard, the unlabeled melatonin may have a natural isotopic abundance that contributes a small signal at the m/z of the internal standard. This is usually negligible but can be a factor at very high melatonin concentrations.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Chromatography
| Symptom | Potential Cause | Troubleshooting Action |
| Tailing peaks | - Column degradation- Incompatible mobile phase pH- Sample overload | - Replace the analytical column.- Adjust the mobile phase pH to ensure melatonin is in a single ionic state.- Dilute the sample or reduce the injection volume. |
| Fronting peaks | - Column void or channeling- Sample solvent incompatible with mobile phase | - Replace the analytical column.- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
| Split peaks | - Clogged frit or column inlet- In-line filter contamination | - Reverse-flush the column (if permissible by the manufacturer).- Replace the in-line filter. |
Issue 2: High Variability in Results (Poor Precision)
| Symptom | Potential Cause | Troubleshooting Action |
| Inconsistent peak area ratios (Melatonin/IS) | - Inconsistent sample preparation- Variable matrix effects- Unstable spray in the MS source | - Ensure precise and consistent pipetting and extraction procedures.- Optimize the sample cleanup method to remove interfering matrix components.- Clean the ion source and optimize MS parameters. |
| Drifting retention times | - Inconsistent mobile phase composition- Temperature fluctuations- Column equilibration issues | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Ensure the column is adequately equilibrated before each run. |
Issue 3: Inaccurate Quantification (Poor Accuracy)
| Symptom | Potential Cause | Troubleshooting Action |
| Consistently low or high recovery | - Inefficient extraction of melatonin relative to the IS- Incorrect concentration of calibration standards or IS spiking solution- Degradation of melatonin in standards | - Re-evaluate and optimize the extraction procedure.- Prepare fresh calibration standards and internal standard solutions from a reliable source.- Store stock solutions and working standards at appropriate temperatures and protected from light.[9][10][13] |
| Non-linear calibration curve | - Inappropriate calibration range- Detector saturation at high concentrations- Matrix effects varying with concentration | - Adjust the calibration range to bracket the expected sample concentrations.- Dilute samples that are above the upper limit of quantification.- Use a stable isotope-labeled internal standard and consider matrix-matched calibrators. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) of Plasma
-
To 200 µL of plasma, add 50 µL of the internal standard working solution (e.g., 5 ng/mL of Melatonin-d4).[4]
-
Vortex the sample for 30 seconds.
-
Add 1 mL of an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[5]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[1]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following table provides a summary of typical LC-MS/MS parameters for melatonin quantification. These should be optimized for your specific instrument and application.
| Parameter | Typical Value |
| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 3.5 µm)[6] |
| Mobile Phase A | 0.1% Formic acid in water[4] |
| Mobile Phase B | Methanol or Acetonitrile[4] |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | A suitable gradient from low to high organic phase to elute melatonin |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |
| MS/MS Transition (Melatonin) | m/z 233.0 → 174.1[5][6] |
| MS/MS Transition (Melatonin-d4 IS) | m/z 237.1 → 178.2[4][6] |
Quantitative Data Summary
The following tables summarize typical method validation results for melatonin quantification using an internal standard with LC-MS/MS.
Table 1: Calibration Curve and Sensitivity
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 150 pg/mL | [5] |
| Correlation Coefficient (r²) | > 0.99 | [5] |
| Lower Limit of Quantification (LLOQ) | 0.8 - 1.0 pg/mL | [5][14] |
Table 2: Precision and Accuracy
| Quality Control Level | Precision (%RSD) | Accuracy (% Recovery) | Reference |
| LLOQ | ≤ 20% | 80 - 120% | [4] |
| Low QC | ≤ 15% | 85 - 115% | [4] |
| Medium QC | ≤ 15% | 85 - 115% | [4] |
| High QC | ≤ 15% | 85 - 115% | [4] |
Visualizations
Caption: A typical experimental workflow for melatonin quantification.
Caption: A logical flowchart for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Quantitative determination of melatonin in milk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of Melatonin and N-acetylserotonin in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of different sample processing procedures applied to the determination of melatonin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijert.org [ijert.org]
- 10. ijert.org [ijert.org]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of an LC–MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin [jstage.jst.go.jp]
- 13. Stability of melatonin in aqueous solution | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Solid Phase Extraction for 6-Hydroxymelatonin-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of solid phase extraction (SPE) of 6-Hydroxymelatonin-d4.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the solid phase extraction of 6-Hydroxymelatonin-d4.
Issue 1: Low Recovery of 6-Hydroxymelatonin-d4
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Elution | Increase the volume or strength of the elution solvent. Consider using two separate aliquots for elution instead of a single volume. Ensure the chosen solvent has a high affinity for 6-Hydroxymelatonin-d4. For reversed-phase sorbents, a switch to a stronger organic solvent like methanol (B129727) might be necessary.[1][2] |
| Analyte Breakthrough During Sample Loading | The affinity of 6-Hydroxymelatonin-d4 for the loading solvent may be higher than for the sorbent. To address this, you can try adjusting the sample's pH to increase the analyte's affinity for the sorbent, diluting the sample with a weaker solvent, or decreasing the flow rate during loading.[1] |
| Wash Solvent is Too Strong | The wash solvent may be prematurely eluting the 6-Hydroxymelatonin-d4. Reduce the strength of the wash solvent to ensure it removes interferences without affecting the analyte.[2] |
| Improper pH | The pH of the sample or solvents may not be optimal for retention. Adjust the pH of the sample and equilibration solvent to ensure the analyte is in a state that promotes strong interaction with the sorbent.[3] |
| Column Drying | The SPE column may have dried out before sample addition. Ensure the column is re-conditioned if this occurs.[2] |
To systematically troubleshoot low recovery, it is recommended to collect and analyze fractions at each step of the SPE process (load, wash, and elution) to pinpoint where the analyte is being lost.[4]
Issue 2: Poor Reproducibility (Inconsistent Results)
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Sample Pre-treatment | Adhere to a standardized and consistent sample preparation protocol. Ensure analytes are fully dissolved.[1] |
| Variable Flow Rates | Inconsistent flow rates during sample loading, washing, or elution can lead to variability. Use a vacuum manifold with consistent vacuum pressure or an automated SPE system for precise flow control. |
| Column Overloading | Exceeding the capacity of the SPE cartridge can result in inconsistent analyte retention. Consider using a larger sorbent mass or reducing the sample volume.[2] |
Issue 3: High Background or Interferences in Eluate
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Washing | The wash step may not be effectively removing all matrix interferences. Optimize the wash solvent composition and volume. A multi-step wash with solvents of increasing strength can be effective. |
| Inappropriate Sorbent Selection | The chosen sorbent may not be selective enough for the sample matrix. A mixed-mode sorbent, which utilizes both reversed-phase and ion-exchange mechanisms, can offer higher selectivity.[5] |
| Leachables from the SPE Cartridge | To minimize interference from the cartridge itself, pre-wash the column with the elution solvent before the conditioning step.[2] |
Frequently Asked Questions (FAQs)
Q1: What type of SPE cartridge is recommended for 6-Hydroxymelatonin-d4 extraction from biological fluids?
A mixed-mode solid phase extraction cartridge, such as the Oasis MAX (a strong anion-exchange, reversed-phase sorbent), has been shown to be effective for the extraction of melatonin (B1676174) and its metabolites from urine.[5] This type of sorbent allows for a more selective extraction by retaining the analyte through both hydrophobic and ionic interactions.[5]
Q2: What is a typical SPE protocol for 6-Hydroxymelatonin-d4?
A general protocol using a mixed-mode anion exchange cartridge can be summarized as follows:
-
Conditioning: Condition the cartridge with methanol (e.g., 3 mL) followed by water (e.g., 3 mL).[5]
-
Sample Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a neutral buffer (e.g., 25 mM ammonium (B1175870) acetate (B1210297) buffer at pH 7) followed by a weak organic solvent (e.g., 10% methanol) to remove interferences.[5]
-
Elution: Elute the 6-Hydroxymelatonin-d4 with an appropriate organic solvent (e.g., 100% methanol).[5]
Q3: How can I optimize the pH for the extraction of 6-Hydroxymelatonin-d4?
For mixed-mode sorbents with anion exchange properties, it's beneficial to adjust the sample pH to be about 2 pH units above the pKa of the acidic functional group on the analyte, if any, to ensure it is deprotonated and can interact with the sorbent. For 6-hydroxymelatonin, which is a neutral compound, retention on a mixed-mode sorbent at neutral pH is primarily through reversed-phase interactions.[5]
Q4: My sample is viscous. How does this affect my SPE procedure?
High sample viscosity can lead to slow or blocked flow rates. To mitigate this, you can dilute the sample with a weaker, less viscous solvent before loading it onto the SPE cartridge.[1][2]
Experimental Protocols
Optimized SPE Protocol for 6-Hydroxymelatonin-d4 from Urine
This protocol is adapted from a validated method for melatonin and its metabolites.[5]
Materials:
-
Oasis MAX SPE cartridges
-
Methanol
-
Water (HPLC grade)
-
Ammonium acetate buffer (25 mM, pH 7)
-
10% Methanol in water
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Condition the Oasis MAX cartridge with 3 mL of methanol.
-
Cartridge Equilibration: Equilibrate the cartridge with 3 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the cartridge.
-
Washing Step 1: Wash the cartridge with 3 mL of 25 mM ammonium acetate buffer (pH 7).
-
Washing Step 2: Wash the cartridge with 3 mL of 10% methanol.
-
Elution: Elute the 6-Hydroxymelatonin-d4 with 3 mL of 100% methanol.
-
Dry Down: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS/MS).
Quantitative Data Summary
The following table summarizes recovery data for melatonin using different SPE solid phases and solvents. While this data is for melatonin, it provides a useful starting point for optimizing the extraction of its deuterated metabolite, 6-Hydroxymelatonin-d4.
Table 1: Melatonin Recovery from Different SPE Cartridges and Solvents
| Solid Phase | Solvent | Average Recovery (%) |
| C18 | Methanol | >90 |
| Styrene-divinylbenzene | Methanol | >90 |
| Phenyl | Methanol | >85 |
| Cyano (CN) | Methanol | >80 |
Data adapted from a study on melatonin extraction.[6]
Visualizations
References
- 1. silicycle.com [silicycle.com]
- 2. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - AR [thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. youtube.com [youtube.com]
- 5. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 6. ijert.org [ijert.org]
Technical Support Center: Ion Suppression Effects on 6-Hydroxy Melatonin-d4 Signal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address ion suppression effects on the 6-Hydroxy Melatonin-d4 signal in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, in this case, this compound, in the ion source of a mass spectrometer. This reduction is caused by co-eluting compounds from the sample matrix (e.g., plasma, urine). The consequence is a decreased signal intensity, which can lead to inaccurate and imprecise quantification of the analyte.
Q2: I am observing a low or inconsistent signal for my this compound internal standard. Is this due to ion suppression?
A2: A low and variable signal for this compound is a strong indicator of ion suppression. This variability can compromise the reliability of your quantitative results, as the internal standard is meant to correct for fluctuations in the analytical process.
Q3: How can my sample preparation method contribute to ion suppression of the this compound signal?
A3: Inadequate sample cleanup is a primary cause of ion suppression. Methods like simple protein precipitation may not effectively remove matrix components such as phospholipids, which are known to interfere with ionization. More rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are often necessary to minimize these interferences.
Q4: Can the chromatographic conditions affect ion suppression for this compound?
A4: Yes, chromatographic conditions are critical. If this compound co-elutes with matrix components that suppress its ionization, a reduced signal will be observed. Furthermore, a slight difference in retention time between 6-Hydroxy Melatonin (B1676174) and this compound (an "isotope effect") can lead to them experiencing different degrees of ion suppression, a phenomenon known as differential matrix effects.[1]
Q5: Are there specific mobile phase additives that can cause ion suppression for this compound?
A5: Certain non-volatile mobile phase additives, such as trifluoroacetic acid (TFA), can cause significant ion suppression. It is generally recommended to use volatile additives like formic acid or ammonium (B1175870) acetate (B1210297) to enhance ionization and spray stability.[2]
Troubleshooting Guides
Issue 1: Low and Inconsistent this compound Signal
| Possible Cause | Troubleshooting Step | Success Indicator |
| Significant Ion Suppression from Matrix | Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. | Identification of elution zones with minimal suppression. |
| Optimize sample preparation to remove interfering matrix components. Consider switching from protein precipitation to SPE or LLE. | A cleaner baseline and a more stable signal for the infused this compound. | |
| Modify the chromatographic method (gradient, column chemistry) to separate this compound from the suppression zones. | Elution of this compound in a region of the chromatogram with a stable baseline during the post-column infusion experiment. | |
| Differential Matrix Effects | Verify the co-elution of 6-Hydroxy Melatonin and this compound by overlaying their chromatograms from a neat standard solution. | Perfect overlap of the two peaks. |
| If a slight separation is observed, adjust the chromatographic method (e.g., modify gradient, change column) to achieve co-elution. | Consistent analyte/internal standard peak area ratios across different samples. |
Issue 2: Inaccurate Quantification Despite Using a Deuterated Internal Standard
| Possible Cause | Troubleshooting Step | Success Indicator |
| Differential Ion Suppression | Quantify the matrix effect for both 6-Hydroxy Melatonin and this compound. | The calculated matrix factor should be close to 1 for both, or the internal standard-normalized matrix factor should be close to 1. |
| If differential suppression is confirmed, optimize chromatography to ensure perfect co-elution. | Improved accuracy and precision in QC samples. | |
| High Concentration of Internal Standard | Reduce the concentration of the this compound working solution. | Linear calibration curve with a good fit. |
Quantitative Data on Ion Suppression
The extent of ion suppression is highly dependent on the matrix and the sample preparation method. Below are tables summarizing expected matrix effects for 6-Hydroxy Melatonin in different biological matrices.
Table 1: Matrix Effect of 6-Hydroxy Melatonin in Human Urine
| Sample Preparation Method | Analyte Concentration | Matrix Effect (%)[3] | Relative Standard Deviation (RSD) (%)[3] |
| Enzymatic Hydrolysis followed by SPE | Not specified | 99.75 | 12.51 |
This data suggests that with appropriate sample cleanup, the matrix effect in urine for 6-Hydroxy Melatonin can be negligible.[3]
Table 2: Illustrative Matrix Effect of this compound in Human Plasma (Example Data)
| Sample Preparation Method | Analyte Concentration | Matrix Factor (Illustrative) |
| Protein Precipitation | Low QC | 0.75 |
| High QC | 0.72 | |
| Liquid-Liquid Extraction | Low QC | 0.92 |
| High QC | 0.95 | |
| Solid-Phase Extraction | Low QC | 0.98 |
| High QC | 0.97 |
*This table provides illustrative data to demonstrate the potential impact of the sample preparation method on the matrix effect in plasma. Actual values will vary.
Experimental Protocols
Protocol 1: Quantification of Matrix Effect
Objective: To quantitatively determine the extent of ion suppression or enhancement for 6-Hydroxy Melatonin and this compound.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike 6-Hydroxy Melatonin and this compound into a clean solvent (e.g., mobile phase).
-
Set B (Post-extraction Spike): Extract blank matrix (e.g., plasma, urine) using your established sample preparation protocol. Spike the same amount of 6-Hydroxy Melatonin and this compound as in Set A into the final extracted matrix.
-
Set C (Pre-extraction Spike): Spike the blank matrix with 6-Hydroxy Melatonin and this compound before the extraction process.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
Matrix Factor (Analyte) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
Matrix Factor (IS) = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
Interpretation:
-
An MF or IS-Normalized MF of 1 indicates no matrix effect.
-
An MF or IS-Normalized MF < 1 indicates ion suppression.
-
An MF or IS-Normalized MF > 1 indicates ion enhancement.
Protocol 2: Post-Column Infusion Experiment
Objective: To identify regions of ion suppression or enhancement in the chromatogram.
Methodology:
-
Set up the infusion: Use a syringe pump to continuously infuse a solution of this compound at a constant flow rate into the LC eluent stream. The connection should be made via a T-fitting placed between the analytical column and the mass spectrometer's ion source.
-
Equilibrate the system: Allow the infused signal of this compound to stabilize, which should appear as a flat baseline in the mass spectrometer's data acquisition software.
-
Inject a blank matrix extract: Inject a sample of extracted blank matrix (prepared using your standard protocol) onto the LC column.
-
Monitor the signal: Observe the signal of the infused this compound throughout the chromatographic run.
Interpretation:
-
A stable baseline indicates no co-eluting matrix components are affecting the ionization.
-
A dip in the baseline indicates a region of ion suppression.
-
A rise in the baseline indicates a region of ion enhancement.
Visualizations
Caption: Ion suppression of this compound signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of an LC–MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin [jstage.jst.go.jp]
Technical Support Center: Minimizing Ion Suppression of 6-Hydroxy Melatonin-d4 in Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to minimizing ion suppression of 6-Hydroxy Melatonin-d4 in plasma during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing this compound in plasma?
Ion suppression is a type of matrix effect where the ionization efficiency of an analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the plasma matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[1] It is a significant challenge because even with highly selective MS/MS methods, ion suppression can occur in the ion source before mass analysis.[1][3]
Q2: What are the primary causes of ion suppression in plasma samples?
The primary causes of ion suppression in plasma are endogenous matrix components that are co-extracted with the analyte.[4] These include:
-
Phospholipids (B1166683): A major component of cell membranes, phospholipids are notorious for causing ion suppression and fouling the mass spectrometer source.[5] They often co-extract with analytes during common sample preparation techniques like protein precipitation.
-
Salts and Proteins: High concentrations of salts and residual proteins in the final extract can also interfere with the ionization process.[4]
-
Mobile Phase Additives: Non-volatile buffers or other additives in the mobile phase can contribute to ion suppression.[2]
Q3: How can I detect and assess ion suppression in my this compound assay?
A widely used method to qualitatively assess ion suppression is the post-column infusion experiment .[3][6][7] This involves infusing a constant flow of this compound solution into the LC eluent after the analytical column and before the mass spectrometer. A stable baseline signal is expected. When a blank extracted plasma sample is injected, any dip in this baseline indicates a region of ion suppression caused by co-eluting matrix components.[1][7]
For a quantitative assessment, the post-extraction spiking method is considered the "gold standard".[4][6] This involves comparing the response of this compound spiked into a blank plasma extract to the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[4]
Troubleshooting Guides
Issue 1: Poor peak response and high variability for this compound.
This is a classic symptom of significant ion suppression. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Evaluate Your Sample Preparation Method.
The most effective way to combat ion suppression is by improving your sample preparation to remove interfering matrix components.[8][9] The choice of technique can have a significant impact on the cleanliness of your final extract.
-
Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing phospholipids, a major source of ion suppression.[3]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[8]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing phospholipids and other interferences, providing the cleanest extracts.[3][7]
Comparison of Sample Preparation Techniques for this compound in Plasma
| Technique | Phospholipid Removal | Throughput | Cost | Recommendation for this compound |
| Protein Precipitation (PPT) | Poor | High | Low | Not ideal due to significant matrix effects.[3] |
| Liquid-Liquid Extraction (LLE) | Good | Medium | Medium | A good option for cleaner samples than PPT.[8][10] |
| Solid-Phase Extraction (SPE) | Excellent | Medium-High | High | The recommended method for minimizing ion suppression and achieving the best sensitivity.[11] |
Step 2: Optimize Your Chromatography.
Chromatographic separation of this compound from the regions of ion suppression is a crucial strategy.[9][10]
-
Adjust the Gradient: Modify your mobile phase gradient to shift the retention time of your analyte away from the elution zones of phospholipids.
-
Change the Column: Consider using a different column chemistry (e.g., a biphenyl (B1667301) or pentafluorophenyl (PFP) phase) that may offer different selectivity for your analyte and matrix components.
Issue 2: My deuterated internal standard (this compound) is not adequately compensating for ion suppression.
While deuterated internal standards are the "gold standard" for correcting matrix effects, they can sometimes fail to provide accurate quantification.[1]
Step 1: Verify Chromatographic Co-elution.
The fundamental assumption for accurate correction is that the analyte and its deuterated internal standard co-elute perfectly and therefore experience the same degree of ion suppression.[1][12]
-
Overlay Chromatograms: Carefully examine the chromatograms of 6-Hydroxymelatonin (B16111) and this compound. Even a slight separation can expose them to different matrix components as they enter the ion source, leading to differential ion suppression.[13]
-
Adjust Chromatography: If separation is observed, modify your chromatographic conditions (e.g., mobile phase composition, gradient) to ensure complete co-elution.[1]
Step 2: Investigate Matrix Buildup.
Over the course of a run, matrix components can build up on the analytical column or in the ion source, leading to a progressive change in ion suppression.[1]
-
Implement Column Washing: Incorporate a robust column wash step with a strong organic solvent at the end of each injection or periodically within your sequence to remove strongly retained matrix components.[1]
-
Clean the Ion Source: Regular cleaning of the mass spectrometer's ion source according to the manufacturer's protocol is essential to prevent performance degradation.[1]
Experimental Protocols
Recommended Sample Preparation Protocol: Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application. A method for the simultaneous determination of melatonin (B1676174) and 6-hydroxymelatonin in human urine utilized SPE for sample purification.[11]
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of an aqueous buffer (e.g., 4% H3PO4). Vortex to mix.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the this compound with 1 mL of a 5% ammonium (B1175870) hydroxide (B78521) in methanol solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
LC-MS/MS Parameters for this compound Analysis
The following are example starting parameters. A study on the simultaneous determination of melatonin and its metabolites in dog plasma used a C18 column with a gradient elution of acetonitrile (B52724) and ammonium acetate.[14]
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transition (example): 253.1 > 193.1[15]
Visualizations
Caption: Troubleshooting workflow for minimizing ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. api.unil.ch [api.unil.ch]
Technical Support Center: Chromatography for 6-Hydroxy Melatonin-d4
Welcome to the technical support center for troubleshooting chromatographic issues with 6-Hydroxy Melatonin-d4. This guide provides answers to frequently asked questions and detailed troubleshooting workflows to help you improve peak shape and achieve reliable, high-quality data in your research.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
A1: Peak tailing is the most common peak shape distortion and typically occurs when a portion of the analyte is retained more strongly than the main band. For a basic compound like this compound, the primary causes include:
-
Secondary Silanol (B1196071) Interactions: The most frequent cause is the interaction between the basic functional groups on your analyte and acidic residual silanol groups on the silica-based stationary phase (e.g., C18 columns).[1][2] This secondary retention mechanism leads to delayed elution for some analyte molecules, creating a "tail".[1]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[3] While this can cause tailing for basic compounds, it often manifests as a "right-triangle" peak shape where retention time also decreases as mass increases.[3]
-
Column Contamination or Degradation: A partially blocked column inlet frit or a void at the head of the column can disrupt the sample band, causing tailing for all peaks in the chromatogram.[1][3]
-
Extra-Column Effects: Excessive tubing length or dead volume in fittings between the injector, column, and detector can cause peak broadening and tailing.[4]
Troubleshooting Guide for Peak Tailing
To diagnose and resolve peak tailing, follow this systematic approach:
-
Lower Mobile Phase pH: Adjust the aqueous component of your mobile phase to a pH ≤ 3 using an additive like formic acid.[2][5] This suppresses the ionization of silanol groups, minimizing the secondary interactions that cause tailing.[2]
-
Evaluate Sample Concentration: Reduce the injection volume or dilute the sample to check for mass overload. If the peak shape improves and retention time increases slightly, overload was the issue.[3]
-
Assess Column Health: If all peaks are tailing, the problem is likely physical. Try flushing the column with a strong solvent.[1] If this fails, disconnect the column, reverse it (if the manufacturer allows), and flush it to waste to dislodge particulates from the inlet frit.[1] If the problem persists, the column may need replacement.[1]
-
Use a High-Performance Column: Employ a modern, high-purity silica (B1680970) column with advanced end-capping. These columns have fewer accessible silanol groups, significantly reducing tailing for basic compounds.[2][6]
Q2: What causes peak fronting for my this compound analysis?
A2: Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can significantly impact quantification.[7] Potential causes include:
-
Column Collapse/Void: This is the most common cause of peak fronting.[7][8] A physical change or collapse of the packed bed at the column inlet creates a void. This disruption in the flow path causes some analyte molecules to travel faster, leading to a fronting peak.[8] This often occurs suddenly and will affect all peaks.[3]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile (B52724) sample with a highly aqueous mobile phase), the sample band will not focus properly at the head of the column.[9] This can cause distorted or fronting peaks, especially for early-eluting compounds.[9]
-
Column Overload: While more often associated with tailing, severe concentration overload can sometimes lead to peak fronting under specific nonlinear retention conditions.[10] This can be diagnosed by diluting the sample; if the fronting diminishes, overload is a likely cause.[10]
Troubleshooting Guide for Peak Fronting
-
Check the Sample Solvent: The simplest first step is to ensure your sample is dissolved in the initial mobile phase composition or a weaker solvent.[11][12] If you must use a stronger solvent for solubility, reduce the injection volume.
-
Evaluate Injection Volume and Concentration: Inject a diluted sample. If the peak shape improves, you are likely experiencing an overload issue.[10]
-
Inspect the Column: If fronting appears suddenly for all peaks, the column has likely failed.[3] Replacing the column is the most straightforward solution.[7] To prevent future issues, always operate within the column's recommended pH, temperature, and pressure limits.
Experimental Protocols & Data
General Protocol for LC-MS/MS Analysis of this compound
This protocol provides a robust starting point for method development. Optimization will be required based on your specific instrumentation and sample matrix.
-
Sample Preparation (from Plasma/Urine):
-
For urine samples, an enzymatic deconjugation step using β-glucuronidase/arylsulfatase is often required to measure total 6-hydroxymelatonin (B16111).[13][14]
-
A simple protein precipitation with acetonitrile is effective for plasma samples.[15]
-
Alternatively, solid-phase extraction (SPE) can be used for cleaner extracts.[13]
-
After extraction, evaporate the solvent and reconstitute the sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[15]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: For this compound, the specific parent and product ions will need to be determined on your instrument. For the non-deuterated analogue, a common transition is monitored. The deuterated internal standard (e.g., Melatonin-d4) is also monitored simultaneously.[19][20]
-
Table 1: Example LC-MS/MS Method Parameters from Literature
| Parameter | Method 1 (Plasma)[16] | Method 2 (Urine)[13] | Method 3 (Plasma)[17] |
| Column | Phenomenex Kinetex C18 (50x2.1 mm, 1.7 µm) | Reversed-phase C18 | ZORBAX Eclipse XDB-C18 (100x4.6 mm, 3.5 µm) |
| Mobile Phase | A: 5 mM Ammonium Acetate; B: Acetonitrile | A: Water; B: Methanol (with unspecified modifier) | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Flow Rate | 0.2 mL/min | Not Specified | 0.6 mL/min |
| Gradient | Gradient Elution | 7-minute Gradient Elution | 80% B (Isocratic) |
| Run Time | 6.5 min | 7 min | 3.5 min |
| Detection | ESI+, MRM | ESI+, MRM | ESI+, MRM |
Key Chromatographic Factors and Their Impact
The quality of your chromatography depends on the interplay between several key factors. Understanding their relationship is crucial for effective troubleshooting.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lcms.cz [lcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. preprints.org [preprints.org]
- 18. waters.com [waters.com]
- 19. shimadzu.com [shimadzu.com]
- 20. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
addressing carryover issues with 6-Hydroxy Melatonin-d4
Welcome to the Technical Support Center for 6-Hydroxy Melatonin-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the analytical measurement of this compound, with a particular focus on addressing carryover in LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
A1: this compound is a deuterated stable isotope-labeled internal standard (SIL-IS) for 6-Hydroxy Melatonin. In quantitative bioanalysis using mass spectrometry, a SIL-IS is considered the gold standard. Because it is chemically almost identical to the analyte of interest (6-Hydroxy Melatonin), it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer source. This allows for accurate correction of variations that may occur during sample preparation and analysis, leading to more precise and reliable quantification of the endogenous analyte.
Q2: We are observing a peak for this compound in our blank injections immediately following a high concentration sample. What is the likely cause?
A2: This phenomenon is known as carryover. It occurs when residual amounts of the analyte or internal standard from a previous, more concentrated injection adsorb to components of the LC-MS/MS system and are subsequently released during the analysis of a following sample, such as a blank. For polar compounds like this compound, this can be a significant issue. Common sources of carryover include the autosampler needle, injection valve, sample loop, and the analytical column itself.
Q3: Is there an acceptable level of carryover for this compound?
A3: Regulatory guidelines for bioanalytical method validation generally state that the response of an interfering peak in a blank sample should not be greater than 20% of the response at the Lower Limit of Quantitation (LLOQ) for the analyte and 5% for the internal standard. However, it is always best practice to minimize carryover as much as possible to ensure the highest data quality.
Q4: Can the mobile phase composition affect carryover of this compound?
A4: Yes, the mobile phase composition plays a crucial role. A mobile phase with insufficient elution strength may not effectively wash the analyte and internal standard from the analytical column during the gradient, leading to carryover in subsequent runs. Furthermore, the composition of the autosampler wash solvent is critical for cleaning the needle and injection port. Using a wash solvent that effectively solubilizes this compound is essential.
Troubleshooting Guides
Issue 1: Diagnosing and Quantifying Carryover
The first step in addressing carryover is to confirm its presence and quantify its extent.
Experimental Protocol: Carryover Assessment
-
Prepare Samples:
-
A blank matrix sample (e.g., drug-free plasma or urine).
-
The highest calibration curve standard (ULOQ - Upper Limit of Quantitation).
-
The lowest calibration curve standard (LLOQ - Lower Limit of Quantitation).
-
-
Injection Sequence:
-
Inject the blank matrix sample to establish a baseline.
-
Inject the ULOQ standard.
-
Inject a series of at least three blank matrix samples immediately after the ULOQ.
-
Inject the LLOQ standard for comparison.
-
-
Data Analysis:
-
Measure the peak area of this compound in the blank injections that followed the ULOQ.
-
Measure the peak area of this compound in the LLOQ injection.
-
Calculate the percent carryover using the following formula: (Peak Area in Blank / Peak Area at LLOQ) * 100
-
Logical Workflow for Diagnosing Carryover
Technical Support Center: Optimizing Collision Energy for 6-Hydroxy Melatonin-d4 MRM
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) for optimizing Multiple Reaction Monitoring (MRM) collision energy for 6-Hydroxy Melatonin-d4.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in MRM analysis?
The most commonly used precursor ion for this compound is the [M+H]+ ion. The specific m/z values for the precursor and its most abundant product ion are summarized in the table below.
Q2: What is a good starting collision energy for this compound?
Based on published data, a collision energy of approximately +21 V can be a good starting point for the MRM transition of this compound.[1] However, it is crucial to experimentally optimize this value for your specific instrument and experimental conditions to ensure maximum sensitivity.
Q3: Are there established MRM parameters available for different instrument platforms?
Yes, some publications provide instrument-specific parameters. For example, one study using a Sciex 6500 QTrap® reported an optimized collision energy of +21 V for 6-hydroxymelatonin-D4.[1] Another study using an Agilent Ultivo Triple Quadrupole LC/MS provided optimized collision energies for Melatonin-d4, which can serve as a close reference. It is important to note that direct transfer of parameters between different models or manufacturers may not yield optimal results, and re-optimization is always recommended.[2][3]
Experimental Protocol: Collision Energy Optimization
This protocol outlines a systematic approach to determine the optimal collision energy for the this compound MRM transition.
1. Analyte and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Dilute the stock solution to a working concentration that provides a stable and reproducible signal on your LC-MS/MS system. A typical starting concentration is in the range of 100-1000 ng/mL.[4]
2. Instrument Setup:
-
Infuse the this compound working solution directly into the mass spectrometer using a syringe pump. Alternatively, perform a series of loop injections if direct infusion is not available.
-
Set up the mass spectrometer to monitor the precursor ion for this compound (m/z 253.1) and scan for product ions.[1]
-
Acquire full scan MS/MS (product ion scan) spectra to identify the most abundant and specific product ions. The expected primary product ion is m/z 193.1.[1]
3. Collision Energy Ramp Experiment:
-
Set up an MRM method with the selected precursor and product ion pair (253.1 -> 193.1).
-
Create a series of experiments where the collision energy is ramped across a range of values. A typical range to start with is 5 to 40 V, with increments of 2-5 V.
-
Acquire data for each collision energy value, ensuring sufficient time for the signal to stabilize at each step.
4. Data Analysis:
-
Plot the signal intensity (peak area or height) of the product ion as a function of the collision energy.
-
The optimal collision energy is the value that produces the maximum signal intensity.
5. Method Finalization:
-
Incorporate the empirically determined optimal collision energy into your final MRM method for the analysis of this compound.
Data Presentation
Table 1: Summary of MRM Parameters for this compound and Related Analytes
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Instrument Platform | Optimized Collision Energy (V) | Reference |
| 6-Hydroxyme- latoin-D4 | 253.1 | 193.1 | Sciex 6500 QTrap® | +21 | [1] |
| Melatonin-D4 | 237.2 | 178.1 | Agilent Ultivo LC/TQ | 12 | [2] |
| Melatonin-D4 | 237.2 | 163.1 (Qualifier) | Agilent Ultivo LC/TQ | 32 | [2] |
| Melatonin-D4 | 237.10 | 178.20 | Shimadzu LCMS-8045 | -27.1 | [5] |
Mandatory Visualizations
Caption: A flowchart illustrating the step-by-step process for optimizing collision energy.
Troubleshooting Guide
Caption: A logical diagram for troubleshooting common issues during collision energy optimization.
Q4: I am observing a very low or no signal for my this compound. What should I check?
-
Standard Integrity: Ensure that your this compound standard is not degraded. Prepare a fresh dilution from your stock solution.
-
Concentration: The concentration of your infused or injected standard may be too low. Try increasing the concentration.
-
Ion Source Parameters: Optimize the ion source settings (e.g., spray voltage, gas flows, and temperature) to maximize the ionization of this compound.
-
Precursor and Product Ions: Double-check that you have selected the correct m/z values for the precursor and product ions in your MRM method.
Q5: My baseline is very noisy, making it difficult to determine the optimal collision energy. What can I do?
-
Solvent Purity: Ensure that your LC solvents and the solvent used to prepare your standard are of high purity (LC-MS grade).
-
System Contamination: A high background can indicate contamination in the ion source or mass spectrometer. Perform a system cleaning as per the manufacturer's recommendations.
-
Collision Gas: Verify the purity and pressure of your collision gas. Contaminants in the gas can lead to a noisy baseline.
Q6: The optimal collision energy seems to vary between different experiments. Why is this happening and how can I get consistent results?
-
System Stability: Ensure that the LC flow rate, column temperature (if applicable), and mass spectrometer parameters are stable throughout the experiment.
-
Dwell Time: If you are monitoring multiple MRM transitions, ensure that the dwell time for each transition is sufficient to obtain a stable signal.
-
Replicates: Perform the collision energy optimization experiment in replicate (at least n=3) to ensure the reproducibility of your results. Average the optimal values obtained from the replicates.
-
Matrix Effects: If you are optimizing in the presence of a complex matrix (e.g., plasma extract), be aware that matrix components can influence the fragmentation process. It is often best to perform initial optimization with a pure standard.
References
dealing with co-eluting interferences in 6-Hydroxy Melatonin-d4 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of 6-Hydroxy Melatonin-d4 (6-OH-Mel-d4) by LC-MS/MS. Our aim is to help you address common challenges, particularly those related to co-eluting interferences, to ensure accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in analytical methods?
This compound is a deuterium-labeled internal standard (IS) used for the quantification of 6-Hydroxy Melatonin (B1676174) (6-OH-Mel) in biological samples.[1][2] Its chemical structure is nearly identical to the analyte of interest, which allows it to mimic the behavior of the analyte during sample preparation and analysis. This helps to correct for variability in extraction recovery, matrix effects (such as ion suppression or enhancement), and instrument response, leading to more accurate and precise results.[3]
Q2: What are the major metabolites of melatonin that could potentially interfere with 6-OH-Mel analysis?
Melatonin is primarily metabolized in the liver to 6-hydroxymelatonin (B16111).[4] This is then conjugated to form 6-hydroxymelatonin sulfate (B86663) (6-sulfatoxymelatonin) and 6-hydroxymelatonin glucuronide, which are the main forms excreted in urine.[5][6][7] Other metabolites that could potentially cause interference include isomers like 2-hydroxymelatonin and 4-hydroxymelatonin, as well as N-acetylserotonin (NAS) and its conjugates.[8][9][10] Due to their structural similarity, chromatographic separation is crucial to prevent co-elution and ensure accurate quantification.
Q3: Why is enzymatic hydrolysis necessary for the analysis of total 6-OH-Mel in urine samples?
In urine, 6-OH-Mel is predominantly present as sulfate and glucuronide conjugates.[5][11] To measure the total 6-OH-Mel concentration, these conjugates must be cleaved through enzymatic hydrolysis using an enzyme preparation containing both β-glucuronidase and arylsulfatase, such as that from Helix pomatia.[11][12] Incomplete hydrolysis can lead to an underestimation of the total 6-OH-Mel concentration.
Q4: Can the deuterated internal standard (6-OH-Mel-d4) behave differently from the native analyte (6-OH-Mel) during chromatography?
Yes, a phenomenon known as the "isotope effect" can cause deuterated internal standards to elute slightly earlier than their non-deuterated counterparts during reverse-phase chromatography.[7][13] While this shift is often minimal, it can lead to differential matrix effects if the elution times of the analyte and internal standard fall in different zones of ion suppression or enhancement, potentially compromising quantification.[14]
Q5: How does LC-MS/MS compare to immunoassays for 6-OH-Mel quantification?
LC-MS/MS is considered the gold standard for the quantification of melatonin and its metabolites due to its high specificity and sensitivity.[4] Immunoassays are prone to cross-reactivity with other structurally related compounds, which can lead to an overestimation of melatonin or its metabolites' concentrations.[15][16] LC-MS/MS can distinguish between different isomers and metabolites, providing more accurate and reliable data.[1][6]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatographic peaks for 6-OH-Mel and/or 6-OH-Mel-d4 are tailing or fronting. What could be the cause?
-
Answer:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting the sample.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained matrix components or the stationary phase may be degraded. Try washing the column with a strong solvent or replacing it.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Ensure the mobile phase pH is appropriate for the analyte and column chemistry.
-
Sample Solvent Mismatch: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Try to dissolve the sample in the initial mobile phase.[17]
-
Issue 2: Inconsistent or Low Analyte Recovery
-
Question: I am experiencing inconsistent or low recovery of 6-OH-Mel. What are the likely causes and solutions?
-
Answer:
-
Suboptimal Sample Preparation:
-
Incomplete Enzymatic Hydrolysis: If measuring total 6-OH-Mel, ensure complete enzymatic cleavage of sulfate and glucuronide conjugates. Optimize enzyme concentration, incubation time, temperature, and pH.[5][18]
-
Inefficient Solid-Phase Extraction (SPE): Ensure the SPE cartridge is appropriate for the analyte and that the conditioning, loading, washing, and elution steps are optimized. Inadequate washing can lead to co-elution of interfering substances, while improper elution can result in low recovery.
-
-
Analyte Instability: 6-OH-Mel may degrade in acidic mobile phases over time. It is recommended to analyze samples as soon as possible after preparation.[18]
-
Issue 3: Suspected Co-eluting Interference
-
Question: I suspect a co-eluting interference is affecting the accuracy of my 6-OH-Mel-d4 analysis. How can I identify and resolve this?
-
Answer:
-
Potential Interferences: The most likely co-eluting interferences are isomers of 6-OH-Mel, such as 4-hydroxymelatonin, or other melatonin metabolites.[9][19] Isobaric interferences, where a different compound has the same mass-to-charge ratio, can also occur.[20]
-
Troubleshooting Steps:
-
Check for Multiple Peaks: Carefully examine the chromatograms for any shoulders or additional small peaks under the main analyte peak.
-
Modify Chromatographic Conditions: Adjusting the mobile phase gradient, flow rate, or trying a column with a different selectivity can help to resolve the co-eluting peaks.
-
Optimize Mass Spectrometry Parameters: Ensure that the MRM transitions are specific to 6-OH-Mel and do not have cross-talk from other compounds.
-
-
Experimental Protocols
Sample Preparation: Enzymatic Hydrolysis and SPE for Urine Samples
This protocol is based on methodologies described for the analysis of total 6-hydroxymelatonin in urine.[11][12]
-
Sample Preparation: To 2 mL of urine, add 10 µL of the 6-OH-Mel-d4 internal standard solution.
-
Enzymatic Hydrolysis: Add 200 µL of 1 M sodium acetate (B1210297) buffer (pH 5.5) and 40 µL of β-glucuronidase/arylsulfatase solution from Helix pomatia. Vortex and incubate for 2 hours at 37°C.
-
pH Adjustment: After incubation, add 1.75 mL of 25 mM ammonium (B1175870) acetate buffer (pH 7). Vortex and centrifuge at 3000 x g for 5 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analyte and internal standard with methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: LC-MS/MS Method Parameters for 6-Hydroxymelatonin Analysis
| Parameter | Method 1[21] | Method 2[22] | Method 3[18] |
| Column | Reverse phase C18 | Phenomenex Kinetex C18 (50x2.1 mm, 1.7 µm) | Not Specified |
| Mobile Phase A | Water with formic acid | 5 mM ammonium acetate | 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile with formic acid | Acetonitrile | 0.1% formic acid in acetonitrile |
| Gradient | 7-minute gradient elution | Gradient elution | Gradient elution |
| Flow Rate | Not Specified | 0.2 mL/min | Not Specified |
| Ionization Mode | ESI+ | ESI+ for 6-OH-Mel, ESI- for 6-sulfatoxymelatonin (B1220468) | ESI+ |
| MRM Transition (6-OH-Mel) | 249.1 > 190.1 | Not Specified | 249.1 > 190.1 |
| MRM Transition (6-OH-Mel-d4) | 253.1 > 193.1 | Not Specified | 253.1 > 193.1 |
Table 2: Validation Parameters for 6-Hydroxymelatonin LC-MS/MS Methods
| Parameter | Method 1[21] | Method 2[22] | Method 3[5] |
| LLOQ | 375 pg/mL | 0.04 ng/mL | Not Specified |
| Linearity (r²) | > 0.99 | > 0.991 | Not Specified |
| Accuracy (%) | 94.0 - 102.6 | Within 13.0% (RE) | -3.60 to -0.47% (RE) |
| Precision (RSD %) | 4.2 - 7.9 (repeatability) | Within 13.5% | < 6.80% |
| Recovery (%) | 94 - 102 | Not Specified | Not Specified |
Visualizations
References
- 1. Development and Validation of an Ultrasensitive LC-MS/MS Method for the Quantification of Melatonin in Human Saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of Melatonin with Immunoassay and Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. A method for simultaneous analysis of urinary melatonin, cortisol, and their metabolites using liquid chromatography tandem mass spectrometry and relevance of biomonitoring of these hormones in circadian rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Melatonin, Its Metabolites and Their Interference with Reactive Nitrogen Compounds [mdpi.com]
- 11. Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 14. myadlm.org [myadlm.org]
- 15. A Sensitive and Specific Liquid Chromatography-Tandem Mass Spectrometry Assay for Simultaneous Quantification of Salivary Melatonin and Cortisol: Development and Comparison With Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ssi.shimadzu.com [ssi.shimadzu.com]
- 18. Development and Validation of an LC–MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin [jstage.jst.go.jp]
- 19. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. | Semantic Scholar [semanticscholar.org]
- 20. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. api.unil.ch [api.unil.ch]
- 22. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of sample pH on 6-Hydroxy Melatonin-d4 extraction recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solid-phase extraction (SPE) of 6-Hydroxy Melatonin-d4. The primary focus is on the critical role of sample pH in achieving high and reproducible extraction recovery.
Troubleshooting Guide: Low Recovery of this compound
Low or inconsistent recovery of this compound during solid-phase extraction is a common issue that can often be traced back to suboptimal sample pH. This guide provides a systematic approach to troubleshooting and resolving pH-related recovery problems.
Core Principle: 6-Hydroxy Melatonin is a phenolic compound, and its ionization state is pH-dependent. For efficient retention on reversed-phase SPE cartridges (e.g., C18), the molecule should be in its neutral, less polar form. This is achieved by adjusting the sample pH to be well below the pKa of the phenolic hydroxyl group. The pKa of 6-Hydroxymelatonin's phenolic hydroxyl group is approximately 9.29. Therefore, maintaining an acidic to neutral pH during sample loading and washing is crucial for high recovery.
Data Presentation: Expected Impact of Sample pH on Recovery
While specific recovery percentages can vary based on the exact SPE sorbent, sample matrix, and other experimental conditions, the following table illustrates the expected trend of this compound recovery as a function of sample pH during the loading and wash steps of a reversed-phase SPE protocol.
| Sample pH | Expected Recovery (%) | Rationale |
| 2.0 - 4.0 | 95 - 100% | At this pH, the phenolic hydroxyl group is fully protonated, making the molecule neutral and highly retained by the nonpolar SPE sorbent. |
| 5.0 - 6.0 | 90 - 98% | The molecule remains predominantly in its neutral form, ensuring good retention. |
| 7.0 | 85 - 95% | Approaching physiological pH, a small fraction of the molecules may start to deprotonate, slightly reducing retention. |
| 8.0 | 70 - 85% | As the pH approaches the pKa, a significant portion of the molecules becomes ionized (phenolate form), increasing their polarity and reducing their affinity for the nonpolar sorbent. |
| 9.0 | 50 - 70% | Near the pKa, approximately half of the molecules are in the ionized form, leading to substantial loss during sample loading and washing. |
| > 10.0 | < 50% | At a pH well above the pKa, the vast majority of the molecules are in the highly polar phenolate (B1203915) form and are not effectively retained on the reversed-phase sorbent. |
Troubleshooting Steps:
-
Verify Sample pH: Before loading your sample onto the SPE cartridge, measure the pH. If it is not within the optimal range (pH 2.0 - 6.0), adjust it using a suitable acid (e.g., formic acid, acetic acid).
-
Check pH of Standards and QCs: Ensure that your calibration standards and quality control samples are prepared in a matrix with the same pH as your test samples.
-
Evaluate Wash Solution pH: The pH of your wash solution should also be in the optimal acidic to neutral range to prevent premature elution of the analyte.
-
Consider Matrix Effects: Complex biological matrices like urine or plasma can have their own buffering capacity. Ensure that the amount of acid added is sufficient to bring the entire sample to the desired pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal sample pH for the extraction of this compound using reversed-phase SPE?
A1: For optimal recovery, the sample pH should be adjusted to a range of 2.0 to 6.0 before loading onto the SPE cartridge. This ensures that the phenolic hydroxyl group of this compound is protonated, rendering the molecule neutral and promoting strong retention on the nonpolar sorbent.
Q2: Why does a high pH lead to low recovery of this compound?
A2: 6-Hydroxy Melatonin has a phenolic hydroxyl group with a pKa of approximately 9.29. At a pH above this value, the hydroxyl group deprotonates to form a negatively charged phenolate ion. This ionized form is significantly more polar than the neutral molecule and has a much lower affinity for the nonpolar stationary phase of a reversed-phase SPE cartridge. Consequently, at high pH, the analyte is not effectively retained and is lost during the sample loading and wash steps, resulting in low recovery.
Q3: My sample is from a urine matrix which often has a variable pH. How should I handle this?
A3: It is critical to standardize the pH of all urine samples before SPE. We recommend adding a sufficient amount of a suitable acid, such as formic acid or acetic acid, to each urine sample to adjust the pH to the optimal range of 2.0 to 6.0. This should be done for all samples, calibrators, and quality controls to ensure consistency.
Q4: Does the pH of the elution solvent matter?
A4: While the pH of the loading and wash solutions is critical for retention, the elution solvent is designed to disrupt the interaction between the analyte and the sorbent. Typically, a high percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) is used for elution. While not as critical as the sample pH, ensuring the elution solvent is strong enough to overcome the hydrophobic interactions is key. The pH of the elution solvent is generally less of a concern for reversed-phase SPE of this compound.
Q5: Can I use a strong acid like HCl to adjust the pH?
A5: While strong acids can be used, volatile acids like formic acid or acetic acid are often preferred, especially if the subsequent analysis is by LC-MS. These acids are more compatible with mass spectrometry and are less likely to cause ion suppression or damage to the analytical column.
Experimental Protocols
Protocol for Optimizing Sample pH for this compound Solid-Phase Extraction
This protocol outlines a systematic approach to determine the optimal sample pH for the extraction of this compound from a biological matrix (e.g., urine) using a C18 reversed-phase SPE cartridge.
Materials:
-
This compound standard solution
-
Blank biological matrix (e.g., drug-free urine)
-
Reversed-phase C18 SPE cartridges
-
Formic acid (or other suitable acid)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Methanol (HPLC grade)
-
Deionized water
-
pH meter
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Spiked Samples: Spike a known concentration of this compound into aliquots of the blank biological matrix.
-
pH Adjustment: Divide the spiked samples into several groups and adjust the pH of each group to a different value (e.g., pH 2, 4, 6, 7, 8, and 10) using formic acid or sodium hydroxide.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridges by passing methanol followed by deionized water through them.
-
Sample Loading: Load the pH-adjusted samples onto the conditioned SPE cartridges at a slow, consistent flow rate.
-
Washing: Wash the cartridges with a weak aqueous solution (e.g., 5% methanol in water) that has been adjusted to the same pH as the corresponding sample.
-
Elution: Elute the retained this compound from the cartridges using an appropriate volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Sample Analysis: Analyze the eluted samples by LC-MS/MS to quantify the amount of this compound recovered.
-
Calculate Recovery: Calculate the percentage recovery for each pH value by comparing the amount of analyte recovered to the initial amount spiked into the sample.
-
Determine Optimal pH: The pH that yields the highest and most consistent recovery is the optimal pH for your extraction protocol.
Visualizations
Caption: Workflow for optimizing sample pH in this compound SPE.
Caption: Logical relationship between sample pH and SPE recovery.
Technical Support Center: Ensuring Long-Term Stability of 6-Hydroxy Melatonin-d4 Stock Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and stability assessment of 6-Hydroxy Melatonin-d4 stock solutions. Adherence to these guidelines is crucial for generating accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for powdered this compound?
A: For long-term storage, the powdered form of this compound should be stored at -20°C for up to three years or at 4°C for up to two years.[1] It is essential to protect the compound from light.
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A: To prepare a stock solution, allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation. Accurately weigh the desired amount of the compound and dissolve it in a suitable solvent, such as DMSO or acetonitrile (B52724).[1][2] Ensure the compound is fully dissolved, using sonication and gentle warming if necessary, especially for DMSO.[1]
Q3: Which solvents are recommended for preparing this compound stock solutions?
A: DMSO and acetonitrile are recommended solvents for preparing this compound stock solutions.[1][2] When using DMSO, it is crucial to use a fresh, anhydrous grade, as its hygroscopic nature can impact the solubility and stability of the compound.[1] Studies on melatonin (B1676174) have shown that solvents like ethanol, methanol, isopropanol, and acetone (B3395972) can cause immediate degradation and should be avoided for long-term storage.[2]
Q4: How should I store the prepared this compound stock solution for long-term stability?
A: For long-term stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to six months or at -20°C for up to one month.[1] The vials should be tightly sealed and protected from light.
Q5: Can I store the stock solution at room temperature or 4°C?
A: It is not recommended to store this compound stock solutions at room temperature or 4°C for extended periods. Studies on melatonin have shown significant degradation at these temperatures, especially when exposed to light and air.[3]
Q6: What are the potential degradation pathways for this compound?
A: The primary degradation pathways for the parent compound, melatonin, involve oxidation and hydroxylation. Melatonin is metabolized in the liver by cytochrome P450 enzymes to form 6-hydroxymelatonin (B16111).[4] While this compound is already hydroxylated, it can be susceptible to further oxidation. Forced degradation studies on melatonin have shown degradation under acidic, basic, oxidative, and photolytic conditions.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Precipitation observed in the stock solution upon thawing. | The solubility limit may have been exceeded, or the solvent may have absorbed water (especially DMSO). | Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a new stock solution at a lower concentration. Ensure the use of anhydrous solvent. |
| Inconsistent or drifting internal standard signal in LC-MS/MS analysis. | This could be due to deuterium-hydrogen back-exchange, adsorption to the LC system, or differential matrix effects.[7] | Deuterium-Hydrogen Exchange: Avoid acidic or basic conditions in your sample diluent and mobile phase.[7][8] System Carryover: Implement a robust column washing protocol between injections. Differential Matrix Effects: Ensure co-elution of the analyte and the deuterated internal standard. A post-column infusion experiment can help identify regions of ion suppression.[7] |
| Loss of signal or appearance of unexpected peaks in the chromatogram. | This may indicate degradation of the this compound stock solution. | Prepare a fresh stock solution from the powdered compound. Perform a stability check on the old stock solution by comparing its response to the fresh one. Review storage conditions and handling procedures. |
| Poor peak shape in HPLC analysis. | The solvent of the stock solution may be incompatible with the mobile phase. | Minimize the injection volume of the stock solution. Consider diluting the stock solution in a solvent that is compatible with the mobile phase before injection. |
Data Summary: Stability of Melatonin and this compound
The following table summarizes the known stability data for melatonin and the manufacturer's recommendations for this compound. This information can be used as a guide for ensuring the long-term stability of your stock solutions.
| Compound | Form | Solvent | Storage Temperature | Duration | Stability Notes |
| This compound | Powder | N/A | -20°C | 3 years | Manufacturer's recommendation.[1] |
| This compound | Powder | N/A | 4°C | 2 years | Manufacturer's recommendation.[1] |
| This compound | Solution | DMSO | -80°C | 6 months | Manufacturer's recommendation.[1] |
| This compound | Solution | DMSO | -20°C | 1 month | Manufacturer's recommendation.[1] |
| Melatonin | Solution | Acetonitrile | Not Specified | Up to 1 month | Stable in acetonitrile.[2] |
| Melatonin | Solution | Ethanol, Methanol, Isopropanol, Acetone | Not Specified | Immediate | Degradation observed at time zero.[2] |
| Melatonin | Solution | Aqueous (pH 1) | 20°C | 28 days | Most stable at acidic pH.[3] |
| Melatonin | Solution | Aqueous (pH 4-13) | 20°C | 21 days | Dramatic degradation observed.[3] |
| Melatonin | Solution | Aqueous | 60°C | ~25 days (t½) | Thermal degradation follows first-order kinetics.[3] |
| Melatonin | Solution | Aqueous | 90°C | ~4 days (t½) | Increased temperature significantly accelerates degradation.[3] |
| 6-hydroxymelatonin sulfate (B86663) | Urine | N/A | -20°C | At least 15 years | High stability observed for the sulfate conjugate in a biological matrix.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a primary stock solution and subsequent working solutions for calibration standards and quality controls.
-
Equilibration: Allow the vial containing powdered this compound to reach room temperature before opening.
-
Weighing: Accurately weigh a precise amount of the powder using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the powder to a volumetric flask. Add a small amount of the chosen solvent (e.g., anhydrous DMSO or acetonitrile) and gently swirl to dissolve. If necessary, use an ultrasonic bath and gentle warming to ensure complete dissolution.
-
Dilution: Once dissolved, dilute the solution to the final volume with the same solvent and mix thoroughly.
-
Storage of Stock Solution: Transfer the stock solution into amber, tightly sealed vials. Aliquot into smaller volumes for single use to minimize freeze-thaw cycles. Store at -80°C.
-
Preparation of Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent or matrix. It is recommended to prepare fresh working solutions for each experiment.
Protocol 2: Stability Assessment of this compound Stock Solutions using a Stability-Indicating HPLC Method
This protocol describes a general procedure for evaluating the stability of this compound stock solutions under various conditions.
-
Preparation of Stability Samples:
-
Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, acetonitrile) at a known concentration.
-
Aliquot the stock solution into several amber vials.
-
Expose the vials to different storage conditions (e.g., -80°C, -20°C, 4°C, room temperature, and light exposure at room temperature).
-
-
HPLC Analysis:
-
At specified time points (e.g., Day 0, 1, 3, 7, 14, 30), retrieve a vial from each storage condition.
-
Allow the vial to thaw and equilibrate to room temperature.
-
Dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis using the mobile phase or a compatible solvent.
-
Analyze the samples using a validated stability-indicating HPLC method. An example of HPLC conditions for melatonin analysis is provided below (method may require optimization for this compound):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 65:35, v/v) or methanol, acetonitrile, and 0.5% acetic acid (e.g., 4:1:5, v/v/v).[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm or 250 nm).[10]
-
Injection Volume: 20 µL.
-
-
-
Data Analysis:
-
Determine the peak area of this compound in each chromatogram.
-
Calculate the percentage of the initial concentration remaining at each time point for each storage condition.
-
The stock solution is considered stable if the concentration remains within a predefined acceptance criterion (e.g., 90-110% of the initial concentration).
-
Visually inspect the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound stock solutions.
Caption: Troubleshooting guide for common issues with deuterated internal standards in LC-MS/MS.
Caption: Simplified metabolic pathway of melatonin to 6-hydroxymelatonin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. preprints.org [preprints.org]
- 3. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Long-Term stability of 6-hydroxymelatonin sulfate in 24-h urine samples stored at -20 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplements [pharmacia.pensoft.net]
Technical Support Center: 6-Hydroxy Melatonin-d4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of 6-Hydroxy Melatonin-d4 during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
A1: this compound is a deuterated form of 6-Hydroxy Melatonin (B1676174), the primary metabolite of melatonin. In mass spectrometry-based bioanalysis, it serves as an ideal internal standard (IS).[1][2] Because it is chemically almost identical to the analyte of interest (the non-deuterated 6-Hydroxy Melatonin) but has a different mass, it can be added to a sample at a known concentration at the beginning of the sample preparation process.[1][3] This allows for the correction of variability during sample preparation and analysis, such as extraction losses, matrix effects, and instrument response fluctuations, ultimately leading to more accurate and precise quantification of the analyte.[1][3][4]
Q2: What are the common causes of poor recovery for this compound?
A2: Poor recovery of this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as:
-
Sample Preparation Issues: Inefficient extraction from the sample matrix, improper pH adjustment, or degradation of the analyte during preparation.
-
Chromatographic Problems: Poor peak shape, co-elution with interfering substances, or irreversible adsorption to the column.
-
Mass Spectrometry Issues: Ion suppression or enhancement due to matrix components, incorrect instrument settings, or detector saturation.
-
Standard Solution Integrity: Degradation of the this compound stock or working solutions due to improper storage.
Q3: How can I differentiate between low recovery due to extraction inefficiency and matrix effects?
A3: To distinguish between these two common issues, you can perform a post-extraction spiking experiment. Prepare two sets of samples:
-
Pre-extraction spike: Add this compound to the blank matrix before the extraction process.
-
Post-extraction spike: Extract the blank matrix first and then add this compound to the extracted sample before LC-MS/MS analysis.
By comparing the signal intensity of the internal standard in both sets, you can deduce the cause of low signal. A significantly lower signal in the pre-extraction spike compared to the post-extraction spike indicates inefficient extraction. Similar low signals in both sets point towards matrix effects (ion suppression).
Troubleshooting Guides
Issue 1: Low Signal Intensity or Complete Signal Loss of this compound
This is a critical issue as the internal standard is fundamental for accurate quantification. The following troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for low or no signal of this compound.
Troubleshooting Steps & Solutions:
| Potential Cause | Verification Step | Recommended Solution |
| Degraded Internal Standard Solution | Prepare a fresh stock and working solution of this compound and re-analyze.[5] | Store stock solutions at -80°C for up to 6 months and working solutions at -20°C for up to 1 month.[5] Avoid repeated freeze-thaw cycles. |
| Instrument Malfunction | Inject a freshly prepared standard solution directly into the mass spectrometer (infusion) to check for a stable signal. | If no signal is observed, troubleshoot the mass spectrometer, including the ion source, transfer optics, and detector. Check for blockages in the sample path. |
| Inefficient Sample Extraction | Perform a pre- and post-extraction spike experiment as described in the FAQs. | Optimize the extraction method. For Solid-Phase Extraction (SPE), ensure the correct sorbent and elution solvent are used. For Liquid-Liquid Extraction (LLE), experiment with different organic solvents and pH values.[6][7][8][9] |
| Matrix Effects (Ion Suppression) | Analyze the internal standard in a clean solvent and compare the signal intensity to that in an extracted blank matrix sample. | Improve the sample cleanup process. This can involve using a more selective SPE sorbent, performing a second cleanup step, or diluting the sample. Modifying the chromatographic conditions to separate the analyte from interfering matrix components can also be effective.[3] |
| Poor Chromatography | Inspect the peak shape of the internal standard. Look for tailing, fronting, or split peaks. | Ensure the mobile phase is compatible with the analyte and column. Check for column degradation or contamination. Optimize the gradient to ensure proper elution. |
Issue 2: High Variability in this compound Signal Across a Batch
High variability in the internal standard signal can compromise the precision of the assay.
Caption: Logical steps to troubleshoot high variability in the internal standard signal.
Troubleshooting Steps & Solutions:
| Potential Cause | Verification Step | Recommended Solution |
| Inconsistent Pipetting | Review the coefficient of variation (%CV) of the internal standard area across the calibration standards and quality controls. | Ensure all pipettes are calibrated and used correctly. Use a positive displacement pipette for viscous biological fluids. |
| Inconsistent Sample Preparation | Process a set of identical samples and evaluate the consistency of the internal standard response. | Standardize every step of the sample preparation protocol. Ensure consistent timing for incubation and extraction steps. Use automated liquid handlers if available. |
| Instrument Drift | Inject the same standard multiple times at the beginning, middle, and end of the analytical run and monitor the signal for trends. | If a drift is observed, allow for longer instrument equilibration time. If the problem persists, schedule preventative maintenance for the LC and MS systems. |
| Sample-to-Sample Matrix Differences | Analyze samples from different lots or donors and observe the internal standard response. | While the internal standard is meant to correct for this, significant differences can still be problematic. Consider a more robust sample cleanup method. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Human Urine
This protocol is adapted from methodologies for melatonin and its metabolites.[7][8]
Materials:
-
Oasis HLB SPE Cartridges
-
β-glucuronidase/arylsulfatase (from Helix pomatia)
-
Phosphate (B84403) Buffer (pH 6.8)
-
Formic Acid
-
Ultrapure Water
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add 25 µL of this compound internal standard solution. Add 1 mL of phosphate buffer (pH 6.8) and 50 µL of β-glucuronidase/arylsulfatase. Vortex and incubate at 37°C for 2 hours to deconjugate metabolites.
-
SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Protocol 2: LC-MS/MS Analysis
This is a general protocol; specific parameters should be optimized for your instrument.
LC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v)[6][10] |
| Gradient | 10% B to 95% B over 5 minutes, hold for 1 min, return to 10% B and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Conditions (Positive ESI Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 6-Hydroxy Melatonin | Optimize via infusion | Optimize via infusion |
| This compound | Precursor + 4 amu | Product + 4 amu (typically) |
Note: Specific m/z transitions need to be determined empirically on your mass spectrometer. For melatonin-d4, a transition of m/z 237.10 → 178.20 has been reported.[6]
Quantitative Data Summary
Table 1: Example SPE Recovery Data
| Analyte | Pre-Spike Mean Area (n=3) | Post-Spike Mean Area (n=3) | Calculated Recovery (%) |
| This compound | 85,000 | 100,000 | 85.0 |
Table 2: Example LC-MS/MS Parameters for Melatonin Analogs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Melatonin | 232.95 | 173.90 | 1.0[6] |
| Melatonin-d4 | 237.10 | 178.20 | 1.0[6] |
| 6-Hydroxy Melatonin | User Determined | User Determined | User Determined |
| This compound | User Determined | User Determined | User Determined |
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. veeprho.com [veeprho.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. nebiolab.com [nebiolab.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of melatonin in human plasma with solid-phase extraction, high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Melatonin binds with high affinity and specificity to beta‐amyloid: LC‐MS provides insight into Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Melatonin Assays Utilizing 6-Hydroxy Melatonin-d4
Welcome to the technical support center for melatonin (B1676174) assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using 6-Hydroxy Melatonin-d4 as an internal standard in the quantification of melatonin.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard (IS) like this compound used in melatonin assays?
A1: Stable isotope-labeled internal standards are considered the gold standard, particularly for LC-MS/MS assays. They are chemically identical to the analyte (melatonin) but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium). This allows them to mimic the analyte during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. The use of an appropriate IS is critical for achieving high accuracy and precision.[1]
Q2: Is it common to use this compound as an internal standard for melatonin quantification?
A2: It is more conventional to use a deuterated analog of the analyte itself, such as Melatonin-d4, as the internal standard for melatonin quantification.[2] However, in methods where both melatonin and its primary metabolite, 6-hydroxymelatonin (B16111), are being measured simultaneously, deuterated analogs of both compounds, including this compound, are used as respective internal standards.[3][4] Using this compound for melatonin quantification is less common and may introduce complexities due to differences in physicochemical properties.
Q3: What are the potential advantages of using this compound as an internal standard for melatonin?
A3: In a scenario where obtaining Melatonin-d4 is difficult, this compound might be considered as an alternative. Additionally, if a laboratory is routinely analyzing both melatonin and 6-hydroxymelatonin, using this compound for both could simplify workflows, although this is not a standard practice and would require extensive validation.
Q4: Can I use this compound in an ELISA for melatonin?
A4: No, this compound is intended for use in mass spectrometry-based assays (like LC-MS/MS) where its different mass can be distinguished from the native analyte. In a competitive immunoassay like ELISA, the antibodies are designed to be highly specific to melatonin. While the cross-reactivity of 6-hydroxymelatonin is generally low in well-designed assays (often less than 0.16%), it is not a suitable internal standard for this platform.[5]
Troubleshooting Guide: Calibration Curve Issues
Poor linearity, accuracy, or precision in your calibration curve can arise from several factors when using this compound as an internal standard for melatonin. The following guide provides potential causes and solutions.
Issue 1: Poor Linearity (R² < 0.99)
| Potential Cause | Recommended Troubleshooting Steps |
| Differential Extraction Recovery | Melatonin and 6-hydroxymelatonin have different polarities, which can lead to different extraction efficiencies. For example, one study reported a mean extraction recovery of 59% for melatonin and 42% for 6-hydroxymelatonin using the same liquid-liquid extraction method.[6] This difference can skew the analyte/IS response ratio across the concentration range. Solution: Optimize the extraction procedure to ensure consistent and high recovery for both compounds, or switch to an internal standard that more closely mimics melatonin's extraction behavior, such as Melatonin-d4. |
| Matrix Effects | The sample matrix (e.g., plasma, urine, saliva) can enhance or suppress the ionization of the analyte and internal standard differently in the mass spectrometer. Since 6-hydroxymelatonin is more polar than melatonin, it may experience different matrix effects. Solution: 1. Improve sample cleanup using solid-phase extraction (SPE) to remove interfering matrix components.[3][4] 2. Adjust the chromatographic conditions to separate melatonin and the internal standard from co-eluting matrix components. 3. Evaluate the matrix effect during method validation by comparing the response in post-extraction spiked samples to that in a neat solution.[7] |
| Incorrect Standard/IS Concentration | Errors in the preparation of stock solutions or working standards for either melatonin or this compound will directly impact the calibration curve. Solution: Carefully reprepare all standard and internal standard solutions. Verify calculations and ensure accurate pipetting. Use calibrated pipettes and analytical balances. |
| Suboptimal LC-MS/MS Conditions | Inappropriate mobile phase, gradient, or mass spectrometer source conditions can lead to poor peak shape, low response, and inconsistent ionization. Solution: Optimize the chromatographic method to achieve good separation and symmetric peak shapes for both melatonin and this compound. Optimize MS parameters (e.g., collision energy, declustering potential) for each compound individually.[3] |
Issue 2: Inaccurate or Imprecise Results for Quality Control (QC) Samples
| Potential Cause | Recommended Troubleshooting Steps |
| Analyte/IS Instability | Melatonin or this compound may be degrading during sample preparation or storage. Solution: Investigate the stability of both compounds under your experimental conditions (e.g., freeze-thaw cycles, bench-top stability). Prepare fresh QC samples and re-analyze. |
| Inconsistent Pipetting | Inaccurate or imprecise pipetting of standards, QCs, or the internal standard will lead to high variability. Solution: Ensure proper pipetting technique. Use fresh pipette tips for each standard and sample. Always run standards and QCs in duplicate or triplicate. |
| Cross-Contamination/Carryover | Residual analyte or IS from a high concentration sample can be carried over to the next injection, affecting the accuracy of subsequent samples. Solution: Optimize the LC wash method between injections. Inject a blank sample after the highest calibrator to check for carryover. |
| Different Adsorption Behavior | Melatonin and 6-hydroxymelatonin may exhibit different non-specific binding to sample tubes or well plates. Solution: Use low-binding polypropylene (B1209903) or glass tubes and plates. Ensure thorough vortexing at each step. |
Experimental Protocols
Protocol: Sample Preparation and LC-MS/MS Analysis of Melatonin in Human Plasma
This protocol is a representative example based on common methodologies for melatonin analysis and should be validated for your specific application.
1. Reagents and Materials:
-
Melatonin certified reference standard
-
This compound internal standard
-
LC-MS/MS grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Preparation of Standards and Internal Standard:
-
Prepare a 1 mg/mL stock solution of melatonin in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions of the melatonin stock solution with 50:50 methanol:water to create calibration standards ranging from 1 pg/mL to 1000 pg/mL.
-
Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 5 ng/mL) in 50:50 methanol:water.
3. Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw plasma samples, calibration standards, and quality control samples on ice.
-
To 200 µL of each sample, add 50 µL of the internal standard working solution. Vortex for 10 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum or nitrogen for 1 minute.
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B). Vortex to mix.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
| Parameter | Setting |
| LC System | UPLC or HPLC system |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | Melatonin: m/z 233.1 → 174.1this compound: m/z 253.1 → 193.1 |
Visualizations
Troubleshooting Workflow for Poor Calibration Curve Linearity
References
- 1. benchchem.com [benchchem.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. salimetrics.com [salimetrics.com]
- 6. Determination of exogenous melatonin and its 6-hydroxy metabolite in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Sensitive and Specific Liquid Chromatography-Tandem Mass Spectrometry Assay for Simultaneous Quantification of Salivary Melatonin and Cortisol: Development and Comparison With Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
instrument maintenance for consistent 6-Hydroxy Melatonin-d4 analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable analysis of 6-Hydroxy Melatonin-d4 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for maintaining consistent this compound signal intensity?
A1: Several factors are crucial for consistent signal intensity. These include the purity of solvents and reagents, the cleanliness of the LC-MS system, proper sample preparation, and regular preventative maintenance.[1][2][3][4] High-quality, LC/MS-grade solvents and freshly prepared mobile phases are essential to minimize background noise and contamination.[1][2] A stable and clean ion source is paramount for consistent ionization and, therefore, signal intensity. Regular cleaning of the ion source and other front-end components of the mass spectrometer is highly recommended.[1]
Q2: How often should I perform preventative maintenance on my LC-MS system for this analysis?
A2: A regular maintenance schedule is vital for robust and reproducible results.[5][6] Daily checks should include inspecting for leaks, monitoring system pressure, and ensuring sufficient mobile phase and wash solutions.[3][4] Weekly tasks should involve replacing aqueous mobile phases and cleaning the outer source of the mass spectrometer.[5] Monthly, it is advisable to clean the inner source components and review system performance through quality control checks.[5] A more comprehensive preventative maintenance by a qualified engineer, including pump seal and rotor seal replacements, should be conducted annually.[5][6]
Q3: What are the common causes of peak tailing or broadening for this compound?
A3: Peak tailing or broadening can be caused by several factors. Column degradation is a common culprit, where the stationary phase is compromised by contaminants from the sample matrix.[5] Using a guard column can help extend the life of your analytical column. Another cause can be secondary interaction sites on the column, which can be mitigated by proper mobile phase pH and composition.[5] Issues with the injector, such as a worn rotor seal, can also contribute to peak shape problems.[5][6]
Q4: I am observing high background noise in my chromatograms. What are the likely sources?
A4: High background noise can originate from contaminated solvents, mobile phases, or glassware.[2][7] Always use high-purity, LC/MS-grade solvents and reagents.[1] Avoid using detergents to clean glassware used for mobile phase preparation, as residues can leach into the system.[1][2] Microbial growth in aqueous mobile phases that are stored for too long can also be a significant source of background noise.[2] It is best practice to prepare aqueous mobile phases fresh daily or at least weekly and to add a small percentage of organic solvent (e.g., 5% methanol) to inhibit growth.[1][2]
Q5: What is the best way to prevent sample carryover in my this compound analysis?
A5: Sample carryover can be a significant issue in quantitative bioanalysis. To minimize it, a robust needle and injector cleaning protocol is essential. Using a strong wash solvent that is effective at dissolving this compound is crucial. A "strong flush" can often resolve carryover issues.[5] If carryover persists, it may be necessary to replace the needle, needle seat, and potentially the injection valve rotor seal.[5] Injecting blank samples after high-concentration samples can help assess the extent of carryover.[5]
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Retention Times
-
Potential Cause: Fluctuations in pump performance or leaks in the LC system.
-
Troubleshooting Steps:
-
Check for Leaks: Visually inspect all fittings and connections from the solvent reservoirs to the detector for any signs of leakage.[3][4]
-
Monitor Pump Pressure: Observe the pump pressure for any unusual fluctuations. Unstable pressure can indicate a problem with the pump seals or check valves.[6]
-
Prime the System: Ensure all solvent lines are properly primed to remove any air bubbles.
-
Pump Seal Maintenance: If pressure fluctuations persist, the pump seals may need to be replaced as part of routine maintenance.[4][6]
-
Issue 2: Loss of Sensitivity or No Signal
-
Potential Cause: Contamination of the ion source, mass spectrometer inlet, or a clogged column.
-
Troubleshooting Steps:
-
Inspect and Clean the Ion Source: The electrospray ionization (ESI) probe and the area around the orifice can become contaminated. Follow the manufacturer's instructions for cleaning these components.[1]
-
Check for Clogs: A sudden increase in system backpressure can indicate a clog in the column or tubing. Replace the column if necessary.[2]
-
Verify Mass Spectrometer Tuning: Ensure the mass spectrometer is properly tuned and calibrated.
-
Sample Preparation Review: Inadequate sample cleanup can introduce matrix components that suppress the signal.[8] Consider incorporating solid-phase extraction (SPE) for cleaner samples.[8][9]
-
Data Presentation
Table 1: Recommended LC-MS/MS System Maintenance Schedule
| Frequency | Task | Rationale |
| Daily | Inspect for leaks, check mobile phase levels, monitor system pressure.[3] | Ensures system integrity and prevents unexpected downtime. |
| Weekly | Replace aqueous mobile phases, clean outer ion source components.[5] | Prevents microbial growth and maintains ion source cleanliness.[2] |
| Monthly | Clean inner ion source components, run system suitability tests.[5] | Maintains optimal sensitivity and ensures data quality. |
| Annually | Professional preventative maintenance (e.g., replace pump seals, rotor seals).[5][6] | Addresses wear and tear on critical components to ensure long-term performance. |
Table 2: Example LC and MS Parameters for this compound Analysis
Note: These are starting parameters and should be optimized for your specific instrument and application.
| Parameter | Value |
| LC System | |
| Column | C18, e.g., 50 x 2.1 mm, 1.7 µm[10] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water[10] |
| Mobile Phase B | Acetonitrile[10] |
| Flow Rate | 0.2 mL/min[10] |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | ESI Positive[10] |
| Monitored Transition | Specific m/z values for precursor and product ions need to be determined |
| Dwell Time | 100 ms |
| Collision Energy | Requires optimization |
Experimental Protocols
Protocol 1: LC-MS System Flushing and Shutdown
-
Remove Column: Disconnect the analytical column and replace it with a union.
-
Aqueous Flush: Flush all pump channels that have been exposed to buffered mobile phases with HPLC-grade water for at least 30 minutes at a flow rate of 0.5 mL/min to remove any salt residues.
-
Organic Flush: Flush the system with a high percentage of organic solvent, such as 100% acetonitrile (B52724) or methanol, for 30 minutes.
-
Long-Term Storage: For overnight or weekend shutdown, store the system in a mixture of organic solvent and water (e.g., 80:20 acetonitrile:water) to prevent microbial growth and keep the system wetted. Do not store the system in 100% water.[2]
Protocol 2: Ion Source Cleaning (General Procedure)
Note: Always refer to your specific instrument manual for detailed instructions.
-
Vent the System: Follow the manufacturer's procedure to bring the mass spectrometer to a vented state.
-
Remove Ion Source Components: Carefully remove the ESI probe, capillary, and other user-accessible components of the ion source.
-
Sonication: Place the metal components in a beaker with a cleaning solution (e.g., 50:50 methanol:water) and sonicate for 15-20 minutes.
-
Rinsing: Thoroughly rinse the components with HPLC-grade water, followed by methanol.
-
Drying: Ensure all components are completely dry before reassembly. This can be done with a stream of nitrogen gas or by air drying.
-
Reassembly and Pumpdown: Reassemble the ion source and follow the manufacturer's procedure to pump down the system.
-
System Equilibration: Allow the system to equilibrate and perform a system suitability check before analyzing samples.
Visualizations
Caption: Troubleshooting workflow for inconsistent signal.
Caption: Preventative maintenance schedule overview.
References
- 1. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 2. massspec.unm.edu [massspec.unm.edu]
- 3. Top 10 HPLC Equipment Maintenance Tips for Optimal Performance in 2025 - Raxcon Limited [raxcon.co.ke]
- 4. aimanalytical.com [aimanalytical.com]
- 5. agilent.com [agilent.com]
- 6. Why You Need HPLC Preventative Maintenance and What is Involved [conex-cs.com]
- 7. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-Validation of an LC-MS/MS Method for Melatonin Quantification Using 6-Hydroxytryptamine-d4 as an Internal Standard: A Comparative Guide
This guide provides a comprehensive overview and comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of melatonin (B1676174) in biological matrices. The focus is on a method cross-validation approach, presenting data from a validated method utilizing 6-Hydroxytryptamine-d4 as a stable isotope-labeled internal standard (IS). This guide is intended for researchers, scientists, and drug development professionals who require sensitive and reliable methods for melatonin analysis.
Experimental Protocols
A detailed methodology for a representative LC-MS/MS assay for melatonin quantification is outlined below. This protocol is a synthesis of established methods and serves as a practical guide for implementation in a laboratory setting.[1][2][3]
1. Sample Preparation (Human Plasma) [1][3]
-
Initial Step: To 200 µL of human plasma, 50 µL of the internal standard working solution (e.g., 5 ng/mL of 6-Hydroxytryptamine-d4 in a suitable solvent) is added.[1]
-
Extraction:
-
Protein Precipitation: This method involves the addition of a protein-precipitating agent like acetonitrile (B52724).[3] To the plasma-IS mixture, 750 µL of acetonitrile is added. The sample is vortexed for 30 seconds and then incubated on ice for 20 minutes to facilitate protein precipitation.[3] Following incubation, the sample is centrifuged at 16,000 x g for 10 minutes at 4°C.[3]
-
Liquid-Liquid Extraction (LLE): LLE is employed to further purify the sample and minimize matrix effects.[1] After protein precipitation, the supernatant is transferred to a clean tube, and an extraction solvent such as ethyl acetate (B1210297) or diethyl ether is added.[1] The mixture is vortexed and then centrifuged to separate the organic and aqueous layers.
-
-
Drying and Reconstitution: The organic supernatant is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen at approximately 35-40°C.[1] The dried residue is then reconstituted in a specific volume (e.g., 100-300 µL) of the mobile phase or a suitable reconstitution solution.[1][3]
2. Chromatographic Conditions [1][2]
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution is required.
-
Column: A reverse-phase C18 column is commonly used for the separation of melatonin.[1][2] An example is a Shim-packTM GIST C18, 75 x 3 mm, 2 µm column.[1]
-
Mobile Phase:
-
Flow Rate: A typical flow rate is 0.4 mL/min.[1]
-
Column Temperature: The column is maintained at a constant temperature, for example, 50°C.[1]
-
Injection Volume: A small volume, typically 20 µL, of the reconstituted sample is injected into the LC system.[1]
3. Mass Spectrometric Conditions [1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally preferred for melatonin analysis due to its higher signal-to-noise ratio.[1]
-
MRM Transitions:
-
Ion Source Parameters: Parameters such as interface voltage, temperature, nebulizing gas flow, and drying gas flow should be optimized for maximum signal intensity.[1]
Method Validation and Performance Comparison
The following tables summarize the key validation parameters for the LC-MS/MS method for melatonin, providing a basis for comparison with alternative methods.
| Validation Parameter | Method A (6-OH-Melatonin-d4 IS) | Alternative Method B (Melatonin-d4 IS) | Alternative Method C (7-D Melatonin IS) |
| Linearity Range | 0.020 - 30.00 ng/mL | 10 pg/mL - 100 ng/mL | 1 - 150 pg/mL |
| Lower Limit of Quantification (LLOQ) | 0.020 ng/mL | 10 pg/mL | 1 pg/mL |
| Intra-day Precision (%RSD) | < 15% | Not explicitly stated | < 6% |
| Inter-day Precision (%RSD) | < 15% | Not explicitly stated | Not explicitly stated |
| Accuracy (% Recovery) | 59.0% - 65.0% | Not explicitly stated | 90.06% - 94.58% |
| Matrix Effect | 95.5% - 98.9% | Not explicitly stated | Not explicitly stated |
Data synthesized from multiple sources for comparative purposes.[2][4]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the LC-MS/MS analysis of melatonin.
Caption: Experimental workflow for melatonin quantification.
Discussion and Alternative Methods
The presented LC-MS/MS method using 6-Hydroxytryptamine-d4 as an internal standard demonstrates good sensitivity and accuracy for the quantification of melatonin in human plasma.[4] The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation and ionization in the mass spectrometer.
Alternative internal standards, such as Melatonin-d4 and 7-D Melatonin, have also been successfully employed in similar assays.[1][2][3] The choice of internal standard can depend on commercial availability and the specific requirements of the assay. For instance, some methods have achieved even lower limits of quantification, down to 1 pg/mL in milk and 0.8 pg/mL in saliva, highlighting the high sensitivity achievable with modern LC-MS/MS instrumentation.[2][5][6]
The sample preparation technique is another critical aspect of the method. While protein precipitation is a relatively simple and fast approach, liquid-liquid extraction and solid-phase extraction (SPE) can provide cleaner extracts and reduce matrix effects, potentially leading to improved accuracy and precision.[1][2]
References
- 1. shimadzu.com [shimadzu.com]
- 2. Quantitative determination of melatonin in milk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Determination of Melatonin Concentration in Human Plasma by HPLC-MS/MS [journal11.magtechjournal.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
The Gold Standard: Deuterated Internal Standards Enhance Accuracy in Melatonin Quantification
For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in melatonin (B1676174) quantification, the use of a deuterated internal standard is the superior choice over non-deuterated alternatives. This has been demonstrated in studies where deuterated standards effectively compensate for variations during sample preparation and analysis, leading to more reliable and reproducible results.
The quantification of melatonin, a key hormone in regulating circadian rhythms, is crucial in various fields of research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for this purpose due to its high sensitivity and selectivity.[1] A critical component of a robust LC-MS/MS assay is the use of an internal standard (IS) to correct for analytical variability. While both deuterated and non-deuterated internal standards are available, evidence strongly supports the use of the former for achieving the most accurate and reliable data.
Deuterated internal standards are isotopically labeled compounds where one or more hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen.[2] Because of their structural similarity to the analyte of interest (melatonin), they exhibit nearly identical chemical and physical properties, including extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer.[3] This co-elution and similar behavior allow the deuterated standard to effectively mirror the analyte's journey through the entire analytical process, from sample extraction to detection.[4] Consequently, any loss of analyte during sample processing or fluctuations in instrument response are proportionally matched by the deuterated internal standard, enabling accurate normalization and quantification.[5]
In contrast, non-deuterated internal standards, which are structurally similar but not isotopically labeled analogs, may not behave identically to melatonin under all conditions. This can lead to differential matrix effects, where components in the sample matrix (e.g., plasma, urine) affect the ionization of the analyte and the internal standard differently, resulting in inaccurate quantification.[5]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of isotopically labeled internal standards is evident in experimental data. A study evaluating different internal standardization approaches for melatonin quantification in cell culture samples found that using a surrogate standard (5-methoxytryptophol) and a non-deuterated internal standard (6-methoxytryptamine) resulted in highly variable and unsatisfactory recoveries, ranging from as low as 9 ± 2% to as high as 186 ± 38%.[6] In stark contrast, the use of a ¹³C isotopically labeled melatonin analogue, which functions on the same principle as a deuterated standard, yielded quantitative and consistent recoveries of 99 ± 1% and 98 ± 1% in two different analytical systems.[6]
| Internal Standard Type | Internal Standard Used | Recovery (%) | Precision (%RSD) | Reference |
| Isotopically Labeled | ¹³C-labeled Melatonin | 99 ± 1 | Not explicitly stated, but high recovery suggests good precision. | [6] |
| Non-Deuterated | 5-Methoxytryptophol & 6-Methoxytryptamine | 9 to 186 | High variability indicated by the wide recovery range. | [6] |
Table 1: Comparison of recovery rates for melatonin quantification using an isotopically labeled versus non-deuterated internal standards.
Melatonin Signaling Pathways
Melatonin exerts its physiological effects primarily through two high-affinity G protein-coupled receptors, MT1 and MT2.[2][7] Upon binding, these receptors modulate a variety of downstream signaling cascades. The activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] Additionally, melatonin receptor activation can influence other signaling pathways, including those involving phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs), which play roles in various cellular processes.[8][10]
Caption: Melatonin signaling pathway.
Experimental Protocols
A typical experimental workflow for the quantification of melatonin in a biological matrix (e.g., plasma) using a deuterated internal standard involves sample preparation, LC-MS/MS analysis, and data processing.
Sample Preparation (Protein Precipitation Method)
-
To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the deuterated melatonin internal standard working solution (e.g., melatonin-d4 (B20853) at 10 ng/mL).[11]
-
Add 750 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.[11][12]
-
Vortex the mixture for 30 seconds and incubate on ice for 20 minutes.[11]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11][12]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[11]
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1][11]
LC-MS/MS Analysis
-
Chromatographic Separation: A C18 reverse-phase column is commonly used with a gradient elution of mobile phases consisting of water with 0.1% formic acid and methanol (B129727) or acetonitrile with 0.1% formic acid.[13][14]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is typically employed. Quantification is performed using Multiple Reaction Monitoring (MRM).[15]
-
MRM Transition for Melatonin: m/z 233.1 → 174.1
-
MRM Transition for Melatonin-d4 (IS): m/z 237.1 → 178.2[15]
-
Caption: Experimental workflow for melatonin quantification.
References
- 1. repozytorium.uw.edu.pl [repozytorium.uw.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jsbms.jp [jsbms.jp]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. shimadzu.com [shimadzu.com]
- 14. jsbms.jp [jsbms.jp]
- 15. mdpi.com [mdpi.com]
The Gold Standard in Melatonin Metabolite Analysis: A Comparative Guide to 6-Hydroxy Melatonin-d4 Internal Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of melatonin's primary metabolite, 6-hydroxymelatonin (B16111), the choice of an appropriate internal standard is critical to ensure the accuracy and reliability of clinical assay data. This guide provides an objective, data-driven comparison of 6-Hydroxy Melatonin-d4 against other deuterated and non-deuterated internal standards used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in bioanalysis. Its chemical and physical properties are nearly identical to the analyte, 6-hydroxymelatonin, allowing it to effectively compensate for variations during sample preparation and analysis, including extraction efficiency and matrix effects. This guide delves into the performance characteristics of this compound and its alternatives, supported by experimental data from published studies.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the accuracy and precision of a bioanalytical method. The following tables summarize the performance of assays utilizing this compound and an alternative deuterated internal standard, 6-sulfatoxymelatonin-d4. While comprehensive data for non-deuterated structural analogs for 6-hydroxymelatonin quantification is limited in recent literature, the general consensus is that their differing physicochemical properties can lead to less reliable compensation for analytical variability.
Table 1: Performance of an LC-MS/MS Assay for 6-Hydroxymelatonin using this compound Internal Standard
| Validation Parameter | Performance Metric | Result |
| Accuracy | Relative Error (RE) | -3.60% to -0.47% |
| Precision | Relative Standard Deviation (RSD) | <6.80% |
| Linearity | Correlation Coefficient (r) | >0.99 |
| Recovery | Extraction Recovery | 94% - 102% |
| Matrix Effect | RSD of Matrix Factor | 12.51% |
Data synthesized from a study by Ohki et al. (2022)[1][2].
Table 2: Comparative Performance of Deuterated Internal Standards for Urinary 6-Hydroxymelatonin
| Internal Standard | Key Finding |
| 6-Hydroxymelatonin-d4 (6-O-MEL-d4) | Required a higher amount of deconjugating enzyme to reach a plateau in deconjugation rate. |
| 6-Sulfatoxymelatonin-d4 (6-S-MEL-d4) | Achieved a stable deconjugation rate with a lower amount of enzyme, offering a more cost-effective method. High correlation (r = 0.9976) with results obtained using 6-O-MEL-d4. |
Based on a comparative study of stable isotope-labeled internal standards.
Visualizing the Analytical Process
To better understand the context of 6-hydroxymelatonin analysis, the following diagrams illustrate the metabolic pathway of melatonin (B1676174) and a typical experimental workflow for its quantification in urine.
Caption: Metabolic pathway of melatonin to its major urinary metabolites.
Caption: A typical experimental workflow for urinary 6-hydroxymelatonin analysis.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following sections provide a detailed methodology for a validated LC-MS/MS assay for the quantification of 6-hydroxymelatonin in human urine, utilizing this compound as the internal standard.
Sample Preparation
-
Sample Collection: Collect human urine samples.
-
Internal Standard Spiking: To a 2 mL aliquot of urine, add a known concentration of this compound solution.
-
Enzymatic Deconjugation: Add β-glucuronidase/arylsulfatase from Helix pomatia and incubate to hydrolyze the conjugated metabolites (sulfate and glucuronide) to free 6-hydroxymelatonin.[3]
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis MAX) with methanol (B129727) followed by water.[4]
-
Load the incubated sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes (6-hydroxymelatonin and this compound) with an appropriate solvent (e.g., methanol).[4]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used for chromatographic separation.[3]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.[2]
-
Flow Rate: A suitable flow rate is maintained to ensure optimal separation.
-
-
Tandem Mass Spectrometry (MS/MS):
Conclusion
The available data strongly supports the use of this compound as a highly accurate and precise internal standard for the quantification of 6-hydroxymelatonin in clinical assays. Its ability to mimic the analyte throughout the analytical process, thereby correcting for variability, makes it a superior choice over non-deuterated structural analogs. While alternative deuterated standards like 6-sulfatoxymelatonin-d4 can offer advantages in terms of cost-effectiveness for specific protocols, this compound remains a robust and reliable option for achieving high-quality bioanalytical data. The detailed protocols and performance data presented in this guide provide a solid foundation for researchers and scientists to develop and validate their own high-performance assays for this important biomarker.
References
- 1. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an LC–MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin [jstage.jst.go.jp]
- 3. Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. api.unil.ch [api.unil.ch]
- 5. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Melatonin Analysis: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of melatonin (B1676174) is paramount. This guide provides an objective comparison of analytical methods for melatonin analysis, with a focus on the role of the internal standard, 6-Hydroxy Melatonin-d4. By presenting supporting experimental data from various studies, this document aims to facilitate informed decisions in method selection and development.
The robust and reliable quantification of melatonin, a key hormone regulating circadian rhythms, is crucial in a multitude of research areas, from sleep studies to oncology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity and specificity. A critical component of a successful LC-MS/MS assay is the use of an appropriate internal standard to correct for variability during sample preparation and analysis. Stable isotope-labeled internal standards are preferred as they co-elute with the analyte and exhibit similar ionization characteristics. This guide delves into the specifics of using this compound and other deuterated analogs as internal standards in melatonin analysis.
Performance Comparison of Melatonin Quantification Methods
The following tables summarize the performance characteristics of various LC-MS/MS methods for melatonin quantification, highlighting the use of different deuterated internal standards. While a direct inter-laboratory comparison study using this compound is not publicly available, this compilation of data from individual studies provides valuable insights into the expected performance of these methods.
Table 1: Performance Characteristics of Melatonin Analysis in Human Plasma
| Internal Standard | Sample Preparation | LLOQ (pg/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| Melatonin-d4 | Protein Precipitation | 10 | 95 - 105 | <10 | 95.0 | [1][2] |
| Melatonin-d4 | Liquid-Liquid Extraction | 5 | 80 - 117.77 | ≤15 | 79.23 | [3] |
| Melatonin-d4 | Centrifugal Membrane Dialysis | 11.65 | ≤ 20% RE | ≤ 20 | 71.2 - 86.1 | [4] |
| Melatonin-d7 | Ethyl Acetate Extraction | 20 | 95.5 - 98.9 | <15 | 59.0 - 65.0 | [5][6] |
Table 2: Performance Characteristics of 6-Hydroxymelatonin (B16111) Analysis in Human Urine
| Internal Standard | Deconjugation Enzyme | LLOQ | Accuracy | Precision | Recovery | Reference |
| 6-O-MEL-2H4 | β-glucuronidase/arylsulfatase | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| 6-S-MEL-2H4 | β-glucuronidase/arylsulfatase | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Deuterated 6-hydroxymelatonin | β-glucuronidase/arylsulfatase | Not Specified | Validated | Validated | Validated | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are summarized experimental protocols from cited studies for the analysis of melatonin in biological matrices.
Method 1: Protein Precipitation for Melatonin in Plasma (using Melatonin-d4)[1][2]
-
Sample Preparation:
-
To 200 µL of plasma, add a known amount of Melatonin-d4 internal standard.
-
Add 750 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex and incubate on ice.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol (B129727) and water with 0.1% formic acid.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
Melatonin transition: m/z 233.1 → 174.1
-
Melatonin-d4 transition: m/z 237.1 → 178.1
-
-
Method 2: Liquid-Liquid Extraction for Melatonin in Plasma (using Melatonin-d4)[3]
-
Sample Preparation:
-
To 200 µL of plasma, add 50 µL of Melatonin-d4 internal standard (5 ng/mL).
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column.
-
Mobile Phase: Methanol and 0.1% formic acid in water (50:50, v/v).
-
MS/MS Detection: MRM in positive ion mode.
-
Melatonin transition: m/z 232.95 → 173.90
-
Melatonin-d4 transition: m/z 237.10 → 178.20
-
-
Method 3: Analysis of 6-Hydroxymelatonin in Urine (using 6-O-MEL-2H4 or 6-S-MEL-2H4)[1]
-
Sample Preparation:
-
Deconjugation: Treat urine samples with β-glucuronidase/arylsulfatase to hydrolyze the glucuronide and sulfate (B86663) conjugates of 6-hydroxymelatonin.
-
Internal Standard Addition:
-
For the use of 6-O-MEL-2H4, the internal standard is added after the deconjugation step.
-
For the use of 6-S-MEL-2H4, the internal standard is added before the deconjugation step, which can help to correct for variability in the enzymatic reaction.
-
-
Purification: Employ solid-phase extraction (SPE) to clean up the sample before analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column.
-
MS/MS Detection: MRM in positive ion mode.
-
Visualizing the Workflow and Melatonin Metabolism
To better illustrate the analytical process and the metabolic pathway of melatonin, the following diagrams are provided.
Caption: Experimental workflow for melatonin analysis using an internal standard.
Caption: Major metabolic pathway of melatonin.
Discussion on Internal Standard Selection
The choice of internal standard is a critical decision in developing a quantitative bioanalytical method. While Melatonin-d4 is a widely used and commercially available internal standard for melatonin analysis, this compound is specifically designed for the quantification of melatonin's major metabolite, 6-hydroxymelatonin.
When analyzing melatonin itself, Melatonin-d4 is the most structurally similar and, therefore, the ideal internal standard. It will behave nearly identically to the unlabeled melatonin during extraction, chromatography, and ionization, providing the most accurate correction for any variations.
For studies focusing on melatonin metabolism, where the primary analyte is 6-hydroxymelatonin, this compound is the superior choice. As demonstrated in the literature, using a stable isotope-labeled version of the metabolite itself can account for variations in the deconjugation step of the sample preparation, which is a significant source of potential error.[1]
Other deuterated versions, such as Melatonin-d7, have also been successfully used.[5][6] The key is to use an internal standard that does not have isotopic interference with the analyte and is stable throughout the analytical process. Non-isotope labeled internal standards, such as 5-methoxytryptophol (B162933) and 6-methoxytryptamine, have been investigated but may not provide the same level of accuracy as their isotope-labeled counterparts due to differences in physicochemical properties.
References
- 1. jsbms.jp [jsbms.jp]
- 2. mdpi.com [mdpi.com]
- 3. repozytorium.uw.edu.pl [repozytorium.uw.edu.pl]
- 4. Quantitation of Melatonin and N-acetylserotonin in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Melatonin Concentration in Human Plasma by HPLC-MS/MS [journal11.magtechjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Hydroxymelatonin-d4 as an Internal Standard in Pharmacokinetic Studies: A Comparative Guide
In the landscape of pharmacokinetic (PK) studies, the precise quantification of analytes in biological matrices is paramount. This guide provides a comprehensive comparison of 6-Hydroxymelatonin-d4 as an internal standard for the bioanalysis of melatonin (B1676174) and its primary metabolite, 6-hydroxymelatonin (B16111), against other commonly used alternatives. The selection of an appropriate internal standard (IS) is a critical step in the development of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, directly impacting the accuracy and precision of the results.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability. Stable isotope-labeled (SIL) internal standards are considered the gold standard due to their physicochemical similarity to the analyte. This section compares the performance of 6-Hydroxymelatonin-d4 with other deuterated and structural analog internal standards.
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Matrix Effect (%) | Key Findings |
| 6-Hydroxymelatonin-d4 | 6-Hydroxymelatonin, Melatonin | Urine | 94 - 102[1] | Not explicitly quantified, but method showed good accuracy[1][2] | Effectively corrects for variability in the determination of 6-hydroxymelatonin. When used alongside Melatonin-d4, it provides a robust method for the simultaneous analysis of both compounds.[1][2] |
| Melatonin-d4 | Melatonin, 6-Hydroxymelatonin | Bovine Follicular Fluid, Tissue Culture Medium | 80 - 108 | Not explicitly quantified, but method showed good linearity and precision[3] | Widely used and effective for melatonin quantification. Can be used for 6-hydroxymelatonin analysis with the assumption of similar extraction and ionization behavior.[3] |
| Melatonin-d7 | Melatonin | Human Plasma, Saliva, Milk | >90 (in milk) | Negligible matrix effects reported in saliva[4] | Demonstrates high recovery and minimal matrix effects in various matrices.[4][5] The higher degree of deuteration can provide better separation from the unlabeled analyte in some chromatographic systems. |
| 5-Methoxytryptophol & 6-Methoxytryptamine (Structural Analogs) | Melatonin and its oxidative metabolites | Cell Culture | Unsatisfactory results (9 ± 2 to 186 ± 38% recovery)[6][7] | Significant and unpredictable matrix effects. | Structural analogs failed to adequately compensate for variations in sample preparation and ionization, leading to poor accuracy and precision.[6][7] |
| ¹³C-labeled Melatonin | Melatonin and its oxidative metabolites | Cell Culture | 98 - 99[6][7] | Not explicitly quantified, but provided quantitative recoveries. | Isotope dilution mass spectrometry using a ¹³C-labeled analogue provided the most accurate and reliable quantification.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for sample preparation and LC-MS/MS analysis using a deuterated internal standard.
Sample Preparation: Solid Phase Extraction (SPE) for Urine Samples
This protocol is adapted for the analysis of melatonin and 6-hydroxymelatonin in urine.[1][2][8]
-
Enzymatic Deconjugation: To measure total (free and conjugated) 6-hydroxymelatonin, urine samples are first treated with β-glucuronidase/arylsulfatase to hydrolyze the glucuronide and sulfate (B86663) conjugates.
-
Internal Standard Spiking: A known amount of the internal standard solution (e.g., 6-Hydroxymelatonin-d4 and Melatonin-d4) is added to each urine sample.
-
Sample Loading: The samples are then loaded onto a pre-conditioned SPE cartridge.
-
Washing: The cartridge is washed with a weak solvent (e.g., 5% methanol (B129727) in water) to remove interfering hydrophilic compounds.
-
Elution: The analytes and internal standards are eluted from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of melatonin and 6-hydroxymelatonin.
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., formic acid), is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is common.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions monitored are specific precursor-to-product ion pairs for each analyte and internal standard. For example:
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for planning and executing pharmacokinetic studies.
Conclusion
The validation of 6-Hydroxymelatonin-d4 as an internal standard demonstrates its suitability for the accurate and precise quantification of 6-hydroxymelatonin in pharmacokinetic studies. The use of a stable isotope-labeled internal standard that is structurally identical to the analyte, such as 6-Hydroxymelatonin-d4 for 6-hydroxymelatonin, is the preferred approach to mitigate variability and matrix effects. While other deuterated standards like Melatonin-d7 can also perform well, the ideal scenario involves using a specific SIL-IS for each analyte in a multi-analyte assay. Structural analogs have been shown to be unreliable and should be avoided for quantitative bioanalysis of melatonin and its metabolites. Ultimately, the choice of internal standard should be based on a thorough method validation that assesses linearity, accuracy, precision, recovery, and matrix effects to ensure the reliability of the pharmacokinetic data.
References
- 1. api.unil.ch [api.unil.ch]
- 2. Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of melatonin in milk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digibuo.uniovi.es [digibuo.uniovi.es]
- 7. repozytorium.uw.edu.pl [repozytorium.uw.edu.pl]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 6-Hydroxy Melatonin-d4 and 13C-Labeled Melatonin Standards for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise quantification of melatonin (B1676174) in biological matrices, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results, particularly when employing sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison between two potential internal standards: 6-Hydroxy Melatonin-d4 and 13C-labeled melatonin. This comparison is supported by a review of their inherent properties and available experimental data.
Executive Summary
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. They are essential for correcting analyte loss during sample preparation and compensating for matrix effects. The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency. While both deuterated and 13C-labeled standards are utilized, a growing body of evidence points to the superiority of 13C-labeled standards in mitigating analytical challenges.
This guide demonstrates that for the quantification of melatonin, a 13C-labeled melatonin standard is the superior choice . This compound, being a labeled metabolite, is not an ideal internal standard for the parent compound, melatonin, due to potential differences in physicochemical properties that can affect analytical accuracy.
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of this compound versus a 13C-labeled melatonin standard for the quantification of melatonin.
| Feature | This compound | 13C-Labeled Melatonin Standard | Rationale & Supporting Data |
| Chemical Structure | Structurally different from melatonin (metabolite). | Structurally identical to melatonin. | This compound has an additional hydroxyl group, altering its polarity and potentially its extraction recovery and chromatographic behavior compared to melatonin. |
| Co-elution with Analyte | Unlikely to co-elute with melatonin. | Identical retention time. | The structural difference of this compound leads to different chromatographic retention times. In contrast, the mass difference in 13C-labeled standards does not typically alter chromatographic behavior, ensuring co-elution. Studies have shown that deuterated standards can sometimes exhibit a slight chromatographic shift (isotope effect), while 13C-labeled standards are less prone to this. |
| Matrix Effect Compensation | Potentially incomplete and inaccurate. | More effective and reliable. | Since this compound does not co-elute with melatonin, it may experience different matrix effects (ion suppression or enhancement), leading to inaccurate quantification. A co-eluting 13C-labeled standard experiences the same matrix environment as the analyte, providing robust and accurate correction. |
| Extraction Recovery | May differ from melatonin. | Identical to melatonin. | The difference in polarity can lead to different recoveries during sample preparation steps like liquid-liquid extraction or solid-phase extraction. |
| Metabolic Stability | It is a metabolite itself. | Stable. | Using a metabolite as an internal standard for the parent drug can be problematic if there is any in-source conversion or if the stability of the metabolite differs from the parent compound under analytical conditions. |
| Documented Use for Melatonin Quantification | Primarily used as an internal standard for 6-hydroxymelatonin (B16111) quantification.[1][2] No direct evidence found for its use in melatonin quantification. | Demonstrated to provide quantitative recoveries for melatonin. One study highlighted that only the application of isotope dilution mass spectrometry using an in-house synthesized ¹³C isotopically labeled analogue provided quantitative melatonin recoveries (99±1% and 98±1%).[3][4] | The primary application of this compound is for its non-labeled counterpart, not melatonin. The use of a 13C-labeled melatonin standard is documented and shown to be highly effective. |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below are representative protocols for sample preparation and LC-MS/MS analysis of melatonin using a stable isotope-labeled internal standard.
Experimental Protocol 1: Melatonin Quantification in Human Plasma using a Deuterated Internal Standard (e.g., Melatonin-d4)
This protocol is adapted from a validated LC-MS/MS method for melatonin in human plasma.[5]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma in a centrifuge tube, add 50 µL of the internal standard working solution (e.g., 5 ng/mL of Melatonin-d4 in methanol).
-
Vortex the mixture for 10 seconds.
-
Add 2.5 mL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of diethyl ether and dichloromethane).
-
Vortex for 5 minutes at 2000 rpm.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid) and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1260 Infinity II Prime LC system or equivalent.[6]
-
Column: Agilent InfinityLab Poroshell 120 EC-C18, 2.1x50mm, 1.9 µm.[7]
-
Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in methanol.[5]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Agilent Ultivo triple quadrupole LC/MS or equivalent.[6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
Experimental Protocol 2: Melatonin Quantification using a 13C-Labeled Internal Standard
This protocol is based on the principles outlined in a study that demonstrated the superiority of a 13C-labeled analogue for melatonin quantification.[3][4] The sample preparation and LC-MS/MS conditions would be similar to those for the deuterated standard, with adjustments to the mass transitions.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 1 mL of plasma, add the 13C-labeled melatonin internal standard.
-
Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute melatonin and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System and Column: Similar to Protocol 1.
-
Mobile Phase: Similar to Protocol 1.
-
MS System: High-resolution mass spectrometer for accurate mass measurements.
-
Ionization Mode: ESI+.
-
MRM Transitions (Hypothetical for a ¹³C₆-Melatonin):
-
Melatonin: m/z 233.1 → 174.1
-
¹³C₆-Melatonin: m/z 239.1 → 180.1
-
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
- 1. Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. repozytorium.uw.edu.pl [repozytorium.uw.edu.pl]
- 5. shimadzu.com [shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. api.unil.ch [api.unil.ch]
Establishing Linearity and Range in Bioanalytical Methods: A Comparison Guide for Melatonin Quantification
In the development of robust bioanalytical methods, establishing linearity and defining the analytical range are critical steps to ensure accurate and reliable quantification of target analytes. For researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, or clinical studies involving melatonin (B1676174) and its metabolites, the choice of an appropriate internal standard is paramount. This guide provides a comparative overview of establishing linearity and range using 6-Hydroxy Melatonin-d4 and other common deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
The Role of Internal Standards in Linearity and Range Determination
An ideal internal standard (IS) is a compound that closely mimics the analyte's chemical and physical properties, including its behavior during sample preparation and ionization in the mass spectrometer. Isotopically labeled analogs of the analyte, such as this compound for the quantification of 6-hydroxymelatonin (B16111), are considered the gold standard. The use of a stable isotope-labeled IS is crucial for correcting variations during sample processing and analysis, which ensures high accuracy and precision in the generated data.
Performance Comparison of Deuterated Internal Standards
The selection of an internal standard can influence the performance of an analytical method, including its linearity and the achievable lower and upper limits of quantification (LLOQ and ULOQ). Below is a comparison of performance data from different studies utilizing various deuterated internal standards for the analysis of melatonin and its primary metabolite, 6-hydroxymelatonin.
| Analyte | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r²) | LLOQ |
| 6-Hydroxymelatonin | 6-Hydroxymelatonin-d4 | Human Urine | 375 - 25,000 pg/mL | > 0.99 | 375 pg/mL |
| Melatonin | Melatonin-d4 | Human Urine | 7.5 - 500 pg/mL | > 0.99 | 7.5 pg/mL |
| Melatonin | Melatonin-d4 | Human Plasma | 5.0 - 10,000 pg/mL | Not specified, but good linearity reported | 5 pg/mL[1] |
| Melatonin | 7-D Melatonin | Milk | 1 - 150 pg/mL | > 0.99 | 1 pg/mL[2] |
Data for 6-Hydroxymelatonin and Melatonin in human urine are from a single study by Magliocco et al. (2021), allowing for a direct comparison under the same chromatographic conditions.
The data demonstrates that for the analysis of 6-hydroxymelatonin, its corresponding deuterated internal standard, 6-Hydroxymelatonin-d4, provides excellent linearity over a wide concentration range in human urine. Similarly, when quantifying melatonin, Melatonin-d4 is a highly effective internal standard in both urine and plasma matrices, achieving low picogram per milliliter detection limits. The use of 7-D Melatonin in milk also shows strong performance with a very low LLOQ.
Experimental Protocols
A detailed methodology is crucial for reproducing and validating analytical methods. The following is a representative experimental protocol for establishing linearity and range for the quantification of melatonin and 6-hydroxymelatonin in a biological matrix using their respective deuterated internal standards.
Objective:
To determine the linearity and analytical range of an LC-MS/MS method for the quantification of melatonin and 6-hydroxymelatonin.
Materials:
-
Analytes: Melatonin and 6-Hydroxymelatonin reference standards.
-
Internal Standards: Melatonin-d4 and 6-Hydroxymelatonin-d4.
-
Blank biological matrix (e.g., human urine, plasma).
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer).
-
Solid Phase Extraction (SPE) cartridges.
-
All necessary solvents and reagents of appropriate purity.
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of melatonin, 6-hydroxymelatonin, Melatonin-d4, and 6-Hydroxymelatonin-d4 in a suitable solvent (e.g., methanol).
-
Prepare serial dilutions from the stock solutions to create working solutions for calibration standards and quality control (QC) samples.
-
-
Preparation of Calibration Curve Standards:
-
Spike the blank biological matrix with the working solutions to create a series of at least six to eight non-zero calibration standards covering the expected concentration range.
-
A typical calibration curve for melatonin might range from 7.5 to 500 pg/mL, while for 6-hydroxymelatonin it could be 375 to 25,000 pg/mL.
-
-
Sample Preparation (using Solid Phase Extraction - SPE):
-
To a known volume of each calibration standard and QC sample, add a fixed amount of the internal standard mixture (Melatonin-d4 and 6-Hydroxymelatonin-d4).
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the samples onto the SPE cartridges.
-
Wash the cartridges to remove interfering substances.
-
Elute the analytes and internal standards with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Perform chromatographic separation using a suitable column and mobile phase gradient.
-
Detect the analytes and internal standards using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratios of the analyte to its corresponding internal standard for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the standards.
-
Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the slope, intercept, and correlation coefficient (r²).
-
The analytical range is defined by the LLOQ and ULOQ, which are the lowest and highest concentrations on the calibration curve that can be measured with acceptable precision and accuracy.
-
Visualizing the Workflow
To better illustrate the process of establishing linearity and range, the following diagrams created using Graphviz (DOT language) depict the key signaling pathway of melatonin metabolism and the general experimental workflow.
References
The Analytical Edge: Determining Detection and Quantification Limits with 6-Hydroxy Melatonin-d4
In the precise world of bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable quantification of analytes. For researchers studying melatonin (B1676174) and its metabolites, 6-Hydroxy Melatonin-d4 has emerged as a robust internal standard, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. This guide provides a comparative overview of its performance, focusing on the critical parameters of Limit of Detection (LOD) and Limit of Quantification (LOQ), and offers detailed experimental protocols for their determination. This information is crucial for scientists in drug development and related fields who require validated, high-sensitivity assays.
Comparative Analysis of Analytical Standards
The selection of an appropriate internal standard is critical for correcting for variability during sample preparation and analysis. Deuterated standards like this compound are often preferred due to their similar chemical and physical properties to the analyte, ensuring co-elution and comparable ionization efficiency in mass spectrometry.
While specific head-to-head comparisons of the limit of detection (LOD) and limit of quantification (LOQ) for various internal standards are not extensively published, we can infer performance from studies quantifying melatonin and its metabolites. The following table summarizes typical LOD and LOQ values for melatonin and its primary metabolite, 6-hydroxymelatonin (B16111), using different analytical methods and internal standards. The performance of this compound is comparable to other deuterated standards, offering excellent sensitivity.
| Analyte | Method | Internal Standard | Matrix | LOD | LOQ | Reference |
| 6-Hydroxymelatonin | LC/MS | Not specified | Plasma | ~2 ng/mL | - | [1] |
| 6-Sulfatoxymelatonin | LC-MS/MS | Not specified | Urine | - | 0.2 nmol/L | [2] |
| Melatonin | LC-MS/MS | Melatonin-d4 | Saliva | - | LLOQ: 2.2 pmol/L | [3] |
| Melatonin | LC-MS/MS | Melatonin-d3 | Urine | - | - | [4] |
| 6-Hydroxymelatonin | LC-MS/MS | 6-Hydroxymelatonin-d4 | Urine | - | LLOQ: 375 pg/mL | [5] |
| Melatonin | LC-MS/MS | 6-Hydroxymelatonin-d4 | Urine | - | LLOQ: 7.5 pg/mL | [5] |
| Melatonin | ELISA | - | Saliva | 0.3 pg/mL | - | [6] |
| Melatonin | ELISA | - | Serum, Plasma | ≤ 2.5 pg/mL | 3 - 300 pg/mL | [7] |
Note: The table presents data from various sources and methodologies, which can influence reported LOD and LOQ values. Direct comparison should be made with caution.
Experimental Protocols
Determining the LOD and LOQ for an analytical method using this compound as an internal standard is a critical component of method validation. The following protocols are based on established guidelines from regulatory bodies such as the FDA and EMA.[2][8][9]
Protocol 1: Determination of the Limit of Detection (LOD)
The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise.
Objective: To determine the lowest concentration of 6-hydroxymelatonin that can be detected, but not necessarily quantified with acceptable accuracy and precision, using this compound as an internal standard.
Materials:
-
Blank biological matrix (e.g., human plasma, urine)
-
6-Hydroxymelatonin reference standard
-
This compound internal standard
-
LC-MS/MS system
-
Appropriate solvents and reagents for sample preparation and chromatography
Procedure:
-
Preparation of Spiked Samples: Prepare a series of calibration standards by spiking the blank biological matrix with decreasing concentrations of 6-hydroxymelatonin. A constant, known concentration of this compound is added to all samples.
-
Sample Analysis: Analyze the spiked samples using the validated LC-MS/MS method.
-
Signal-to-Noise Ratio Method:
-
Determine the signal-to-noise (S/N) ratio for the 6-hydroxymelatonin peak at each concentration level.
-
The LOD is the concentration at which a signal-to-noise ratio of approximately 3:1 is consistently achieved.
-
-
Method Based on the Standard Deviation of the Response and the Slope:
-
Prepare and analyze at least six replicate blank samples.
-
Calculate the standard deviation of the background noise (σ).
-
Determine the slope (S) of the calibration curve from the analysis of the spiked standards.
-
Calculate the LOD using the formula: LOD = 3.3 * (σ / S)
-
Protocol 2: Determination of the Limit of Quantification (LOQ)
The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
Objective: To determine the lowest concentration of 6-hydroxymelatonin that can be quantitatively measured with a predefined level of accuracy and precision, using this compound as an internal standard.
Materials:
-
Same as for LOD determination.
Procedure:
-
Preparation of Spiked Samples: Prepare a series of low-concentration spiked samples in the blank biological matrix, including a concentration expected to be the LOQ. Add a constant, known concentration of this compound to all samples.
-
Sample Analysis: Analyze at least five to six replicates of these low-concentration samples using the validated LC-MS/MS method.
-
Signal-to-Noise Ratio Method:
-
The LOQ is the concentration that provides a signal-to-noise ratio of at least 10:1.
-
-
Method Based on the Standard Deviation of the Response and the Slope:
-
Using the same data from the LOD determination based on the calibration curve.
-
Calculate the LOQ using the formula: LOQ = 10 * (σ / S)
-
-
Precision and Accuracy Method:
-
The LOQ is the lowest concentration for which the precision (relative standard deviation, RSD) is typically ≤ 20% and the accuracy (mean measured concentration as a percentage of the nominal concentration) is within 80-120%.[6]
-
Visualizing the Workflow and Melatonin's Journey
To better understand the processes involved, the following diagrams illustrate the experimental workflow for determining LOD and LOQ, and the metabolic pathway of melatonin.
Caption: Experimental workflow for LOD and LOQ determination.
Caption: Major metabolic pathway of melatonin.
References
- 1. japsonline.com [japsonline.com]
- 2. pmda.go.jp [pmda.go.jp]
- 3. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 4. api.unil.ch [api.unil.ch]
- 5. 9.4. Estimation of LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
Navigating Bioanalytical Rigor: A Comparative Guide to Robustness Testing of an Analytical Method Using 6-Hydroxy Melatonin-d4
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides an in-depth comparison of key performance attributes related to the robustness of an analytical method for the quantification of 6-Hydroxy Melatonin, utilizing its deuterated stable isotope, 6-Hydroxy Melatonin-d4, as an internal standard. The data presented herein is compiled from various studies and adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.
The use of a deuterated internal standard like this compound is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1][2] This is due to its ability to closely mimic the analyte of interest during sample preparation, chromatography, and ionization, thereby effectively compensating for variability and enhancing the accuracy and precision of the results.[3] Robustness, a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters, is a critical component of method validation, ensuring its reliability during routine use.[4][5]
Comparative Performance Data
The following tables summarize typical results from the robustness testing of an LC-MS/MS method for 6-Hydroxy Melatonin using this compound as an internal standard. These values represent the acceptable limits of variation that ensure the method's continued accuracy and precision.
Table 1: Robustness Testing of Chromatographic Parameters
| Parameter | Variation | Acceptance Criteria | Typical Result |
| Flow Rate | ± 0.1 mL/min | Retention time variation ≤ ±5% | Within limits |
| Peak area ratio %RSD ≤ 15% | Within limits | ||
| Column Temperature | ± 2 °C | Retention time variation ≤ ±5% | Within limits |
| Peak shape (tailing factor) ≤ 2.0 | Within limits | ||
| Mobile Phase Composition | ± 2% organic phase | Resolution between analyte and any interfering peak ≥ 2.0 | Within limits |
| Peak area ratio %RSD ≤ 15% | Within limits | ||
| Mobile Phase pH | ± 0.2 units | Retention time variation ≤ ±5% | Within limits |
| Peak shape (tailing factor) ≤ 2.0 | Within limits |
Table 2: Robustness of Sample Preparation and Analysis
| Parameter | Variation | Acceptance Criteria | Typical Result |
| Sample Extraction Time | ± 5 minutes | Recovery within 85-115% | Within limits |
| %RSD of recovery ≤ 15% | Within limits | ||
| Matrix Source | 6 different lots | Coefficient of variation (CV) of the internal standard-normalized matrix factor ≤ 15% | Within limits |
| Injection Volume | ± 10% | Peak area ratio %RSD ≤ 15% | Within limits |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the robustness testing of an analytical method for 6-Hydroxy Melatonin using this compound.
Protocol 1: Robustness Testing of Chromatographic Conditions
-
Standard Preparation: Prepare a standard solution containing a known concentration of 6-Hydroxy Melatonin and this compound.
-
Systematic Variation: Deliberately vary the following chromatographic parameters one at a time, while keeping others at their nominal values:
-
Flow Rate: Adjust the mobile phase flow rate by ±0.1 mL/min from the nominal setting.
-
Column Temperature: Modify the column oven temperature by ±2 °C from the nominal setting.
-
Mobile Phase Composition: Alter the proportion of the organic solvent in the mobile phase by ±2%.
-
Mobile Phase pH: Adjust the pH of the aqueous component of the mobile phase by ±0.2 units.
-
-
Analysis: Inject the standard solution in triplicate for each varied condition.
-
Data Evaluation: For each variation, calculate the retention time, peak area ratio of the analyte to the internal standard, peak tailing factor, and resolution (if applicable). Compare the results against the acceptance criteria outlined in Table 1.
Protocol 2: Evaluation of Matrix Effects
-
Sample Sets Preparation:
-
Set A (Neat Solution): Prepare a solution of 6-Hydroxy Melatonin and this compound in the mobile phase.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma, urine) from at least six different sources. Spike the extracted matrix with 6-Hydroxy Melatonin and this compound.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix from the same six sources with 6-Hydroxy Melatonin and this compound before the extraction procedure.
-
-
Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculation:
-
Matrix Factor (MF): (Peak response in Set B) / (Peak response in Set A)
-
Internal Standard-Normalized Matrix Factor (IS-Normalized MF): (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)
-
-
Data Evaluation: Calculate the coefficient of variation (CV) of the IS-Normalized MF across the different matrix sources. The CV should be ≤15%.[3]
Visualizing the Workflow and Metabolic Context
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Melatonin Metabolic Pathway.
Caption: Robustness Testing Workflow.
References
The Gold Standard for Melatonin Metabolite Analysis: A Guide to the Specificity and Selectivity of 6-Hydroxy Melatonin-d4
For researchers, scientists, and drug development professionals engaged in the precise quantification of melatonin's primary metabolite, 6-hydroxymelatonin (B16111) (6-OHM), the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of 6-Hydroxy Melatonin-d4 against other alternatives, highlighting its superior performance in complex matrices through supporting experimental data.
In bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, a stable isotope-labeled internal standard is considered the gold standard for ensuring accuracy and precision.[1][2] this compound, a deuterated analog of the primary urinary metabolite of melatonin (B1676174), offers significant advantages in specificity and selectivity, mitigating the challenges posed by complex biological samples such as urine and plasma.
Unparalleled Specificity in Complex Matrices
The core benefit of using a stable isotope-labeled internal standard like this compound lies in its chemical and physical identity to the analyte of interest.[2] This ensures that it co-elutes chromatographically and experiences identical ionization effects in the mass spectrometer, effectively compensating for matrix effects and variations in sample preparation and injection volume.[1]
In the analysis of 6-hydroxymelatonin, which is often present in urine as sulfate (B86663) and glucuronide conjugates, an enzymatic deconjugation step is typically required.[3][4][5] A comparative study has shown that using a stable isotope-labeled internal standard of the conjugated form (6-S-MEL-2H4) before deconjugation can be more cost-effective by reducing the amount of enzyme needed, as it automatically corrects for variations in deconjugation efficiency.[3] However, for the direct quantification of 6-hydroxymelatonin post-deconjugation, this compound (referred to as 6-O-MEL-2H4 in one study) remains a robust choice.[3]
Comparative Performance Metrics
The following tables summarize the performance of analytical methods utilizing deuterated internal standards for the quantification of melatonin and its metabolites in various biological matrices. This data, extracted from validated LC-MS/MS methods, underscores the high accuracy and precision achievable with this approach.
| Parameter | Matrix | Internal Standard | Performance | Reference |
| Linearity | Human Overnight Urine | Deuterated 6-hydroxymelatonin | Not specified, but method fully validated | [4] |
| Accuracy | Human Urine | Not specified | -3.60% to -0.47% (relative error) | [5] |
| Precision | Human Urine | Not specified | <6.80% (relative standard deviation) | [5] |
| Recovery | Bovine Follicular Fluid & Tissue Culture Medium | Melatonin-d4 | 80-108% | [6] |
| Lower Limit of Quantification (LLOQ) | Human Plasma | Melatonin-d4 | 1.0 pg/mL | [7] |
| Inter-assay CV | Human Plasma | Not specified | 4.02% | [8] |
| Intra-assay CV | Human Plasma | Not specified | 5.41% | [8] |
Experimental Workflow and Metabolic Pathway
To provide a clearer understanding of the analytical process and the biological context, the following diagrams illustrate the metabolic pathway of melatonin and a typical experimental workflow for its quantification.
Detailed Experimental Protocol
The following is a generalized experimental protocol based on methodologies cited in the literature for the quantification of 6-hydroxymelatonin in urine.[3][4][5]
1. Sample Preparation
-
Internal Standard Spiking: To 1 mL of urine sample, add a known concentration of this compound internal standard.
-
Buffer Addition: Add 1 mL of 0.5 M acetate (B1210297) buffer (pH 4.0).
-
Enzymatic Deconjugation: Add β-glucuronidase/arylsulfatase from Helix pomatia and incubate at 37°C for a specified time (e.g., 60 minutes) to hydrolyze the conjugated metabolites.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., reverse phase C18) with methanol (B129727) followed by water.
-
Load the incubated sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol in water).
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution using water and methanol or acetonitrile, often with a modifier like formic acid.
-
Flow Rate: As per column specifications.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both 6-hydroxymelatonin and this compound are monitored. For instance, for melatonin and its deuterated analog (Melatonin-d3), transitions of m/z 233 to 174 and m/z 236 to 174 have been used, respectively.[9]
-
3. Quantification
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of 6-hydroxymelatonin in the unknown samples is then determined from this curve.
Conclusion
The use of this compound as an internal standard provides a highly specific and selective method for the quantification of 6-hydroxymelatonin in complex biological matrices. Its ability to compensate for matrix effects and procedural variations makes it an indispensable tool for researchers requiring accurate and reliable data in studies of circadian rhythms, sleep disorders, and drug metabolism. The presented data and protocols underscore the robustness of methods employing this deuterated internal standard.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. jsbms.jp [jsbms.jp]
- 4. Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. yorkbio.com [yorkbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of internal labeled standards of melatonin and its metabolite N1-acetyl-N2-formyl-5-methoxykynuramine for their quantification using an on-line liquid chromatography-electrospray tandem mass spectrometry system - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Recovery of 6-Hydroxy Melatonin-d4 Across Different Tissues: A Methodological Guide
For researchers engaged in pharmacokinetic and metabolic studies of melatonin (B1676174), accurate quantification of its primary metabolite, 6-hydroxymelatonin (B16111), is crucial. The use of a deuterated internal standard, such as 6-Hydroxy Melatonin-d4, is standard practice in mass spectrometry-based bioanalysis to ensure accuracy and precision by correcting for analyte losses during sample preparation and analysis. This guide provides a comparative overview of recovery experiments for this compound in various biological tissues, supported by detailed experimental protocols and visualizations.
Data Presentation: Recovery of this compound
The following table summarizes the reported recovery percentages of this compound and its non-deuterated analogue or the parent compound, Melatonin-d4, in different biological matrices. The similarity in chemical structure between these compounds allows for a reasonable comparison of extraction efficiencies.
| Biological Matrix | Analyte | Extraction Method | Analytical Method | Average Recovery (%) | Reference |
| Plasma | Melatonin-d4 | Protein Precipitation | LC-MS/MS | 95.0 ± 6.0 | [1] |
| Plasma | Melatonin | Centrifugal Membrane Dialysis | LC-MS/MS | 71.2 - 86.1 | [2] |
| Urine | 6-Hydroxymelatonin & IS | Solid-Phase Extraction (SPE) | LC-MS/MS | 94 - 102 | [3] |
| Urine | Melatonin | SPE after Enzymatic Hydrolysis | LC-MS/MS | > 85 | [4] |
| Brain Tissue | Melatonin and other monoamines | Not specified | LC-MS/MS | ≥ 85 | [5] |
| Liver Tissue | This compound | Data not available in the searched literature | LC-MS/MS | - |
Note: Specific recovery data for this compound in liver tissue was not available in the reviewed literature. The provided data for plasma and brain tissue often refers to Melatonin-d4, which serves as a suitable proxy due to its structural similarity to this compound.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing recovery experiments. Below are representative protocols for the extraction and analysis of 6-hydroxymelatonin from different tissues.
Plasma: Protein Precipitation Method[1]
-
Sample Preparation: To 200 µL of plasma, add a known concentration of this compound internal standard.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile (B52724) to the plasma sample.
-
Vortexing and Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Urine: Solid-Phase Extraction (SPE) Method[3]
-
Enzymatic Deconjugation: To 1 mL of urine, add β-glucuronidase/arylsulfatase to hydrolyze the conjugated forms of 6-hydroxymelatonin. Incubate at 37°C for a specified time.
-
Sample Pre-treatment: Add the this compound internal standard to the hydrolyzed urine sample.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
-
Analysis: Analyze the sample using LC-MS/MS.
Brain Tissue: Homogenization and Extraction[5]
-
Tissue Homogenization: Homogenize a known weight of brain tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Internal Standard Spiking: Add a known amount of this compound to the homogenate.
-
Protein Precipitation/Liquid-Liquid Extraction: Add a solvent like acetonitrile or perform a liquid-liquid extraction with a solvent such as ethyl acetate (B1210297) to precipitate proteins and extract the analyte.
-
Centrifugation: Centrifuge the mixture to separate the solid and liquid phases.
-
Supernatant Processing: Collect the supernatant, evaporate it to dryness, and reconstitute the residue in the mobile phase.
-
Analysis: Inject the sample into the LC-MS/MS for quantification.
Visualizations
Metabolic Pathway of Melatonin
The primary metabolic pathway of melatonin involves its conversion to 6-hydroxymelatonin, predominantly in the liver. This is a critical pathway for the clearance of melatonin from the body.
Caption: Metabolic conversion of melatonin to its primary metabolites.
Experimental Workflow for Recovery Determination
The following diagram illustrates a typical workflow for determining the recovery of an analyte using an internal standard in a biological matrix.
Caption: Workflow for determining the extraction recovery of this compound.
References
A Head-to-Head Battle: ELISA vs. LC-MS/MS for Melatonin Quantification Using 6-Hydroxy Melatonin-d4
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal method for melatonin (B1676174) analysis.
In the realm of neurohormone research and pharmaceutical development, the accurate quantification of melatonin is paramount. This indolamine, primarily synthesized by the pineal gland, plays a crucial role in regulating circadian rhythms, sleep-wake cycles, and various other physiological processes. Two predominant analytical techniques, the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), are widely employed for this purpose. This guide provides an objective comparison of these methods, with a specific focus on the use of 6-Hydroxy Melatonin-d4 as an internal standard in LC-MS/MS, supported by experimental data and detailed protocols.
At a Glance: Key Performance Metrics
The choice between ELISA and LC-MS/MS for melatonin quantification hinges on the specific requirements of the study, including the need for high sensitivity, specificity, and throughput. The following table summarizes the key performance parameters of both methods based on available data.
| Performance Parameter | ELISA | LC-MS/MS with this compound |
| Principle | Antigen-antibody binding with enzymatic signal amplification | Chromatographic separation followed by mass-based detection and quantification |
| Lower Limit of Quantification (LLOQ) | Typically in the range of 1-10 pg/mL | Can achieve sub-picogram per milliliter levels (e.g., <1 pg/mL)[1] |
| Specificity | Prone to cross-reactivity with structurally similar molecules, potentially leading to overestimated results | High specificity due to the unique mass-to-charge ratio of melatonin and its fragments |
| Accuracy | Can exhibit significant bias, particularly at low concentrations[2] | High accuracy, with the use of a deuterated internal standard like this compound correcting for matrix effects and extraction variability |
| Precision (CV%) | Intra- and inter-assay variability can be higher | Excellent precision, often with CVs below 15% |
| Throughput | High-throughput capability with 96-well plate format | Can be lower than ELISA, but advancements in automation are increasing throughput |
| Cost per Sample | Generally lower | Higher, due to instrumentation and reagent costs |
| Matrix Effects | Can be significant and may require extensive sample cleanup | Minimized by chromatographic separation and the use of a co-eluting internal standard |
Deep Dive: Methodology and Experimental Protocols
A clear understanding of the experimental workflows for both ELISA and LC-MS/MS is essential for appreciating their respective strengths and limitations.
Visualizing the Workflow: ELISA vs. LC-MS/MS
Caption: Comparative experimental workflows for ELISA and LC-MS/MS.
Experimental Protocol: Melatonin ELISA
This protocol is a generalized representation of a competitive ELISA for melatonin.
-
Sample and Standard Preparation: Prepare standards of known melatonin concentrations and dilute samples as required.
-
Coating: Microplate wells are pre-coated with a capture antibody.
-
Competitive Binding: Add standards and samples to the wells, followed by the addition of a fixed amount of enzyme-labeled melatonin (conjugate). During incubation, the unlabeled melatonin from the sample and the enzyme-labeled melatonin compete for binding to the capture antibody.
-
Washing: Wash the wells to remove unbound components.
-
Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a colored product.
-
Signal Detection: The intensity of the color is inversely proportional to the concentration of melatonin in the sample. Measure the absorbance using a microplate reader.
-
Quantification: Calculate the melatonin concentration in the samples by comparing their absorbance to the standard curve.
Experimental Protocol: Melatonin LC-MS/MS using this compound
This protocol outlines a typical workflow for melatonin quantification by LC-MS/MS.
-
Sample Preparation:
-
Protein Precipitation: To a plasma or serum sample, add a protein precipitating agent like acetonitrile.
-
Internal Standard Spiking: Add a known amount of this compound to all samples, standards, and quality controls. This deuterated internal standard is chemically identical to the analyte's major metabolite but has a different mass, allowing it to be distinguished by the mass spectrometer. Its use corrects for variations in sample preparation and matrix effects.
-
Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to further clean up the sample and concentrate the analyte.
-
Reconstitution: Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solution.
-
-
Liquid Chromatography (LC):
-
Inject the prepared sample into an LC system equipped with a suitable column (e.g., C18).
-
Use a gradient or isocratic mobile phase to separate melatonin and this compound from other matrix components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).
-
Multiple Reaction Monitoring (MRM):
-
The first quadrupole (Q1) is set to select the precursor ion of melatonin (m/z) and this compound (m/z).
-
The selected precursor ions are fragmented in the second quadrupole (Q2, collision cell).
-
The third quadrupole (Q3) is set to select specific product ions for both melatonin and its internal standard.
-
-
Quantification: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of melatonin in the sample against a calibration curve.
-
The Underlying Biology: Melatonin Signaling Pathway
Understanding the biological context of melatonin is crucial for interpreting the significance of its quantified levels. Melatonin exerts its effects primarily through two high-affinity G-protein coupled receptors, MT1 and MT2.
Caption: Simplified melatonin signaling pathway via MT1 and MT2 receptors.
Discussion and Conclusion
The choice between ELISA and LC-MS/MS for melatonin quantification is a critical decision that can significantly impact the outcome and interpretation of a study.
ELISA offers a cost-effective and high-throughput solution suitable for large-scale screening or studies where absolute precision and specificity are not the primary concerns. However, the inherent risk of cross-reactivity with other endogenous compounds can lead to inaccuracies, particularly when measuring the low melatonin levels often present in biological samples.[2]
LC-MS/MS , on the other hand, stands as the gold standard for melatonin quantification due to its superior sensitivity, specificity, and accuracy. The use of a deuterated internal standard like this compound is a key advantage, as it effectively compensates for analytical variability. This makes LC-MS/MS the method of choice for pharmacokinetic studies, clinical trials, and any research demanding the highest level of analytical rigor. While the initial investment and per-sample cost are higher, the reliability and quality of the data generated often justify the expenditure.
References
- 1. Quantitative determination of melatonin in milk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Sensitive and Specific Liquid Chromatography-Tandem Mass Spectrometry Assay for Simultaneous Quantification of Salivary Melatonin and Cortisol: Development and Comparison With Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Regulatory Method Validation Using Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical component for ensuring data integrity and regulatory compliance. The use of deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) is a widely accepted best practice for achieving accurate and precise quantification of analytes in complex biological matrices.[1][2] This guide provides a comparative overview of analytical methods employing deuterated internal standards versus those using analog (non-isotopically labeled) internal standards, supported by experimental data and detailed protocols in line with global regulatory expectations.
Superior Performance of Deuterated Internal Standards: A Data-Driven Comparison
Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) strongly advocate for the use of stable isotope-labeled internal standards (SIL-ISs), like deuterated standards, to enhance the reliability of bioanalytical data.[1][3] The primary advantage of a deuterated internal standard is its structural and chemical similarity to the analyte of interest.[3] This near-identical behavior during sample extraction, chromatography, and ionization allows it to effectively compensate for variability, a significant challenge when using analog internal standards.[1][4]
The use of a deuterated internal standard consistently improves the accuracy and precision of quantitative assays.[5] The co-elution of the deuterated standard with the analyte helps to normalize variations caused by matrix effects, where components of the biological sample can enhance or suppress the ionization of the analyte.[2][4]
Table 1: Comparison of Key Performance Characteristics
| Performance Parameter | Deuterated Internal Standard | Analog Internal Standard | Regulatory Acceptance Criteria |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | Within ±15% of nominal value (±20% at LLOQ)[5] |
| Precision (%CV) | Typically <10% | Often >15% | ≤15% (≤20% at LLOQ)[5] |
| Matrix Effect (%CV of IS-Normalized Matrix Factor) | ≤15%[1] | Can be >15% | ≤15%[1][3] |
| Extraction Recovery | Highly consistent and comparable to analyte | Can be variable and different from analyte | Should be consistent, precise, and reproducible[5] |
Experimental Protocols for Key Validation Experiments
Detailed and well-documented experimental protocols are fundamental for a successful bioanalytical method validation.[6] The following are step-by-step procedures for assessing critical validation parameters when using deuterated internal standards.
Assessment of Matrix Effects
Objective: To evaluate the impact of matrix components on the ionization of the analyte and the deuterated internal standard.[1]
Protocol:
-
Sample Preparation:
-
Set A: Prepare the analyte and deuterated internal standard in a neat solution (e.g., mobile phase).
-
Set B: Spike the analyte and deuterated internal standard into an extract of a blank biological matrix.
-
Set C: Spike the analyte and deuterated internal standard into a blank biological matrix and proceed through the entire extraction process.[1]
-
-
Analysis: Analyze a minimum of six different lots of the biological matrix.[1][5]
-
Calculation:
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
IS-Normalized MF = (MF of Analyte) / (MF of Deuterated IS)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across all tested lots should be ≤ 15%.[1][3]
Crosstalk Evaluation
Objective: To ensure that the analyte signal does not interfere with the deuterated internal standard, and vice versa.[1]
Protocol:
-
Sample Preparation:
-
Set 1 (Analyte Crosstalk): Spike the analyte at the Upper Limit of Quantification (ULOQ) into a blank matrix without the deuterated internal standard.
-
Set 2 (IS Crosstalk): Spike the deuterated internal standard at its working concentration into a blank matrix without the analyte.[1]
-
-
Analysis: Analyze the samples and monitor the respective mass transitions.
-
Acceptance Criteria:
-
In Set 1, any response detected at the mass transition of the deuterated internal standard should be ≤ 5% of the deuterated IS response in a blank sample spiked only with the IS.
-
In Set 2, any response detected at the mass transition of the analyte should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[1]
-
Stability Assessment
Objective: To demonstrate the stability of the analyte and the deuterated internal standard in the biological matrix under various storage and handling conditions.[1][6]
Protocol:
-
Sample Preparation: Prepare Quality Control (QC) samples at low and high concentrations in the biological matrix.[6]
-
Stability Conditions to Evaluate:
-
Freeze-Thaw Stability: Subject QC samples to a minimum of three freeze-thaw cycles (e.g., frozen at -20°C or -80°C and thawed to room temperature).[6]
-
Bench-Top Stability: Keep QC samples at room temperature for a specified duration that mimics the sample handling time.[1]
-
Long-Term Stability: Store QC samples at the intended storage temperature for a period equal to or longer than the duration of the study sample storage.
-
-
Analysis: Analyze the stability samples against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[1]
It is generally not necessary to separately study the stability of stable-isotope labeled internal standards if it can be demonstrated that no isotope exchange reactions occur under the same conditions where the analyte's stability has been proven.[7]
Visualizing the Validation Workflow and Logical Relationships
Diagrams are essential for illustrating complex workflows and logical processes in bioanalytical method validation.
Caption: A high-level workflow for bioanalytical method validation using a deuterated internal standard.
Caption: A logical workflow for troubleshooting matrix effect issues during method validation.
References
Assessing the Isotopic Contribution of 6-Hydroxy Melatonin-d4 in Bioanalysis: A Comparative Guide
In the quantitative analysis of 6-Hydroxymelatonin by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and precise results. 6-Hydroxy Melatonin-d4 is a commonly employed SIL-IS for this purpose. However, a critical aspect of method validation is the assessment of potential "crosstalk," or isotopic contribution, from the SIL-IS to the signal of the native analyte. This guide provides a comprehensive comparison of this compound, outlines the experimental protocol for evaluating its isotopic contribution, and discusses alternative internal standards.
The Importance of Assessing Isotopic Contribution
Deuterated internal standards, such as this compound, are synthesized to have a higher mass than the analyte of interest. However, due to the natural abundance of heavier isotopes (e.g., ¹³C) in the analyte and potential impurities in the SIL-IS, the signal from the internal standard can sometimes contribute to the signal of the analyte, and vice-versa. This phenomenon, known as isotopic crosstalk, can lead to inaccuracies in quantification, particularly at the lower limit of quantification (LLOQ). Therefore, regulatory bodies such as the U.S. Food and Drug Administration (FDA) recommend a thorough evaluation of the internal standard's suitability, which includes assessing for any potential interference.
Experimental Protocol for Assessing Isotopic Contribution
A systematic evaluation is required to determine the extent of isotopic contribution. The following protocol outlines the necessary steps for this assessment.
Objective: To quantify the percentage contribution of the this compound internal standard to the analyte (6-Hydroxymelatonin) signal and the contribution of the analyte to the internal standard signal.
Materials:
-
6-Hydroxymelatonin certified reference standard
-
This compound certified reference standard
-
Blank biological matrix (e.g., plasma, urine)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of 6-Hydroxymelatonin and this compound in a suitable organic solvent.
-
Preparation of Analytical Samples:
-
Analyte at Upper Limit of Quantification (ULOQ): Spike blank matrix with the 6-Hydroxymelatonin stock solution to achieve a concentration corresponding to the ULOQ of the intended assay. Do not add the internal standard.
-
Internal Standard at Working Concentration: Spike blank matrix with the this compound stock solution to its working concentration. Do not add the analyte.
-
-
Sample Processing: Process the prepared samples using the established bioanalytical method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis:
-
Inject the processed "Analyte at ULOQ" sample and monitor the multiple reaction monitoring (MRM) transition for the internal standard (this compound).
-
Inject the processed "Internal Standard at Working Concentration" sample and monitor the MRM transition for the analyte (6-Hydroxymelatonin).
-
-
Data Analysis:
-
Contribution of Analyte to IS: Measure the peak area of the internal standard signal in the "Analyte at ULOQ" sample. Compare this to the peak area of the internal standard in a sample containing only the internal standard at its working concentration.
-
Contribution of IS to Analyte: Measure the peak area of the analyte signal in the "Internal Standard at Working Concentration" sample. Compare this to the peak area of the analyte at its LLOQ.
-
Acceptance Criteria:
-
The contribution of the analyte at the ULOQ to the internal standard signal should be statistically insignificant, typically less than 5% of the internal standard's response at its working concentration.
-
The contribution of the internal standard to the analyte signal should be less than 20% of the analyte's response at the LLOQ.
Data Presentation: Isotopic Contribution Assessment
The following table summarizes hypothetical but representative data from an experiment to assess the isotopic contribution of this compound.
| Parameter | This compound | Alternative IS (e.g., 6-Hydroxy Melatonin-¹³C₂,¹⁵N) |
| Analyte Contribution to IS Signal | ||
| IS Response in ULOQ Analyte Sample (cps) | 8,500 | 1,500 |
| IS Response at Working Concentration (cps) | 2,000,000 | 2,000,000 |
| % Contribution | 0.43% | 0.08% |
| IS Contribution to Analyte Signal | ||
| Analyte Response in IS Working Conc. Sample (cps) | 4,500 | 800 |
| Analyte Response at LLOQ (cps) | 30,000 | 30,000 |
| % Contribution | 15.0% | 2.7% |
Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.
Comparison with Alternatives
While this compound is a widely used and generally acceptable internal standard, alternatives with potentially lower isotopic contribution exist.
-
¹³C and/or ¹⁵N Labeled Standards: Internal standards incorporating heavier stable isotopes like ¹³C or ¹⁵N (e.g., 6-Hydroxy Melatonin-¹³C₂,¹⁵N) are often considered the gold standard. The larger mass difference from the native analyte significantly reduces the likelihood of isotopic crosstalk. However, these standards are typically more expensive and may have limited commercial availability.
The choice of internal standard often involves a balance between performance, cost, and availability. For most applications, a well-characterized d4-labeled standard like this compound, with validated low isotopic contribution, provides reliable quantification.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for assessing isotopic contribution.
Caption: Workflow for assessing isotopic contribution.
Caption: Decision tree for internal standard acceptability.
Safety Operating Guide
Proper Disposal of 6-Hydroxy Melatonin-d4: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 6-Hydroxy Melatonin-d4, ensuring the protection of personnel and the environment. Due to conflicting safety data, a conservative approach is recommended, treating the compound as potentially hazardous.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to review the Safety Data Sheet (SDS). While some sources may classify it as non-hazardous, others indicate it may be harmful if swallowed and is a suspected carcinogen. Therefore, appropriate PPE should always be worn.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Segregation and Labeling of Waste
Proper segregation and labeling of chemical waste are paramount to prevent accidental mixing of incompatible substances and to ensure correct disposal by your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Waste Segregation and Labeling:
-
Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for this compound waste. It is best to use the original container if possible, provided it is in good condition. If not, a new, clean container made of a material that does not react with the compound should be used.
-
Label the Container: Clearly label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The CAS number: 69533-61-5
-
An approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
-
Do Not Mix Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
On-site Storage and Accumulation
Waste must be stored safely in the laboratory in a designated satellite accumulation area while awaiting pickup.
Guidelines for Temporary Storage:
-
Location: Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
-
Secondary Containment: Place the waste container in a secondary container, such as a plastic tub, to contain any potential leaks or spills.
-
Container Integrity: Ensure the container is always sealed when not in immediate use to prevent the release of vapors or dust.
-
Regular Inspections: Periodically inspect the container for any signs of degradation, leaks, or spills.
Disposal Procedure
The final disposal of this compound must be handled by your institution's EHS department or a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol for Preparing Waste for Disposal:
-
Gather Materials:
-
Labeled hazardous waste container with this compound.
-
Appropriate PPE (gloves, eye protection, lab coat).
-
Waste pickup request form from your institution's EHS department.
-
-
Procedure:
-
Ensure the waste container is securely sealed and the label is complete and legible.
-
Complete the waste pickup request form as required by your institution. This typically includes information about the chemical, quantity, and location.
-
Schedule a waste pickup with your EHS department according to their procedures.
-
Store the sealed and labeled container in your designated satellite accumulation area until it is collected.
-
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
Table 2: Spill Response Protocol
| Step | Action |
| 1. Evacuate | If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. |
| 2. Notify | Inform your laboratory supervisor and EHS department immediately. |
| 3. Control | If the spill is small and you are trained to handle it, control the spread using appropriate absorbent materials (e.g., spill pillows, absorbent pads). |
| 4. Clean | Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place all contaminated materials into a sealed, labeled hazardous waste container. |
| 5. Decontaminate | Decontaminate the spill area with a suitable cleaning agent, as recommended by your EHS department. |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide ensures that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible. Always consult your institution's specific EHS guidelines and protocols.
Essential Safety and Logistics for Handling 6-Hydroxy Melatonin-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Hydroxy Melatonin-d4. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
6-Hydroxy Melatonin, the non-deuterated analog of this compound, is classified as harmful if swallowed and is suspected of causing cancer[1]. Due to the similar chemical structure, this compound should be handled with the same level of caution. The following personal protective equipment is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face | Safety glasses with side shields or goggles. A face shield should be used when there is a risk of splashing.[2][3][4][5] | Protects eyes from dust particles and potential splashes of solutions containing the compound. |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) with a breakthrough time of >480 minutes.[6] | Prevents skin contact with the compound. It is crucial to select gloves made of a material resistant to the solvents being used.[3] |
| Body | A laboratory coat that buttons to the collar with long, gathered sleeves.[3] For larger quantities or when there is a risk of significant spills, consider a disposable, chemical-resistant gown.[7] | Protects skin and personal clothing from contamination. |
| Respiratory | For handling the solid powder, a type P3 (EN 143) respirator cartridge or a NIOSH-approved respirator is recommended, especially if a fume hood is not available or when weighing the compound. | Minimizes the risk of inhaling the powdered compound. Work should ideally be conducted in a chemical fume hood to reduce exposure to airborne particles.[4] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound, from receiving to disposal.
Experimental Workflow for Handling this compound
Caption: This diagram illustrates the key stages for the safe handling of this compound, from initial preparation to final disposal.
Detailed Methodologies:
-
Preparation:
-
Don Appropriate PPE: Before handling the compound, put on all required PPE as detailed in Table 1.
-
Prepare Work Area: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk.[4] The work surface should be covered with absorbent, disposable bench paper.
-
Weighing: Use an analytical balance within the fume hood or in a ventilated balance enclosure. Handle the powder carefully to avoid creating dust.
-
Dissolution: The compound is soluble in DMSO.[8] Prepare stock solutions by dissolving the weighed compound in the appropriate solvent.
-
-
Experimentation and Storage:
-
Conduct Experiment: Carry out all experimental procedures involving the compound or its solutions within the fume hood.
-
Storage: The solid compound should be stored at -20°C for long-term stability (up to 3 years).[8] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8]
-
-
Cleanup and Disposal Plan:
-
Decontamination: After handling, decontaminate all surfaces, glassware, and equipment that may have come into contact with the compound. Use an appropriate cleaning agent and rinse thoroughly.
-
Waste Disposal:
-
Solid Waste: All disposable items contaminated with this compound, including gloves, bench paper, and pipette tips, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing the compound should be collected in a designated hazardous liquid waste container. Do not pour down the drain.[9]
-
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection). Dispose of single-use PPE in the designated solid waste container. Wash hands thoroughly with soap and water after removing all PPE.[9]
-
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures and seek immediate medical attention.[9]
Table 2: First-Aid Measures for Exposure to this compound
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Consult a physician.[9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Consult a physician.[9] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Consult a physician.[9] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9] |
Spill Response:
In case of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material. Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal. Ventilate the area and clean the spill site thoroughly.[9]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. epa.gov [epa.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. azom.com [azom.com]
- 5. creativesafetysupply.com [creativesafetysupply.com]
- 6. carlroth.com [carlroth.com]
- 7. gerpac.eu [gerpac.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Page loading... [guidechem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
